Product packaging for Dinophysistoxin 1(Cat. No.:CAS No. 81720-10-7)

Dinophysistoxin 1

カタログ番号: B117357
CAS番号: 81720-10-7
分子量: 819.0 g/mol
InChIキー: CLBIEZBAENPDFY-HNXGFDTJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Dinophysistoxin-1 (DTX-1) is a lipophilic and heat-stable polyether marine toxin produced by dinoflagellates of the genera Prorocentrum and Dinophysis . It is a primary causative agent of Diarrhetic Shellfish Poisoning (DSP) in humans, a condition characterized by symptoms such as diarrhea, nausea, vomiting, and abdominal pain following the ingestion of contaminated shellfish . The core mechanism of action of DTX-1 is the potent inhibition of serine/threonine protein phosphatases, primarily PP2A and to a lesser extent PP1 . This inhibition leads to a rapid increase in the phosphorylation of cellular proteins, which in the intestinal epithelium can result in fluid accumulation and diarrhea . Research indicates that DTX-1 may exhibit higher oral toxicity than its analog, okadaic acid (OA), due to a greater capacity to disrupt the integrity of the intestinal epithelium and cross the human gut barrier, as demonstrated in models using Caco-2 cell monolayers . Beyond its role in gastrointestinal toxicity, DTX-1 is a potent non-TPA-type tumor promoter on mouse skin, making it a valuable tool for studying carcinogenesis pathways . In ecotoxicology, DTX-1 is used to investigate the impact of marine phycotoxins on aquatic organisms, with studies showing toxic effects on marine zooplankton like Artemia franciscana and growth inhibition in microalgae such as Isochrysis galbana . Furthermore, its effects on various cellular processes, including cytoskeleton integrity, DNA damage, and induction of oxidative stress, make it a critical compound for probing fundamental cell signaling and regulatory mechanisms .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H70O13 B117357 Dinophysistoxin 1 CAS No. 81720-10-7

特性

CAS番号

81720-10-7

分子式

C45H70O13

分子量

819.0 g/mol

IUPAC名

(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-2-[(1S,3S)-3-[(2S,3R,6R,11R)-3,11-dimethyl-1,7-dioxaspiro[5.5]undecan-2-yl]-1-hydroxybutyl]-4-hydroxy-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid

InChI

InChI=1S/C45H70O13/c1-25-21-35(56-45(23-25)36(47)13-12-32(55-45)24-42(7,51)41(49)50)26(2)10-11-31-15-17-43(54-31)18-16-34-40(57-43)37(48)30(6)39(53-34)33(46)22-28(4)38-27(3)14-19-44(58-38)29(5)9-8-20-52-44/h10-11,23,26-29,31-40,46-48,51H,6,8-9,12-22,24H2,1-5,7H3,(H,49,50)/b11-10+/t26-,27-,28+,29-,31+,32+,33+,34-,35+,36-,37-,38+,39+,40-,42-,43-,44-,45-/m1/s1

InChIキー

CLBIEZBAENPDFY-HNXGFDTJSA-N

異性体SMILES

C[C@@H]1CC[C@]2([C@@H](CCCO2)C)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@H](CC[C@H](O7)C[C@](C)(C(=O)O)O)O)C)O)O

正規SMILES

CC1CCC2(C(CCCO2)C)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O

melting_point

134°C

他のCAS番号

81720-10-7

物理的記述

Solid

ピクトグラム

Acute Toxic; Irritant

同義語

35S-methylokadaic acid
dinophysistoxin 1
dinophysistoxin-1
dinophytoxin-1
DTX-1 protein, Dinophysis
DTX1

製品の起源

United States

Foundational & Exploratory

Dinophysistoxin-1: A Technical Guide on its Discovery, Origin, and Analysis in Dinoflagellates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinophysistoxin-1 (DTX-1), a potent polyether marine toxin, is a significant member of the okadaic acid group of toxins responsible for Diarrhetic Shellfish Poisoning (DSP) in humans. This technical guide provides a comprehensive overview of the discovery and origin of DTX-1, with a focus on its production by dinoflagellates. It details the historical context of its identification, the primary dinoflagellate species responsible for its synthesis, and its mechanism of action as a potent inhibitor of protein phosphatases 1 and 2A. This document also presents a compilation of quantitative data on DTX-1 toxicity and cellular concentrations, along with detailed experimental protocols for its extraction and analysis. Furthermore, signaling pathways affected by DTX-1 and a typical experimental workflow are visualized through diagrams to facilitate a deeper understanding of this critical marine biotoxin.

Discovery and Historical Context

The discovery of Dinophysistoxin-1 is intrinsically linked to the investigation of Diarrhetic Shellfish Poisoning (DSP), a gastrointestinal illness that emerged as a significant public health concern in Japan during the 1970s.

Initial Outbreaks and Identification of the Causative Agent:

In the late 1970s, outbreaks of a novel type of food poisoning characterized by severe diarrhea, nausea, and vomiting were reported in the Tohoku district of Japan, following the consumption of mussels (Mytilus edulis) and scallops (Patinopecten yessoensis).[1] Extensive research led by Dr. Takeshi Yasumoto and his team implicated the dinoflagellate Dinophysis fortii as the primary source of the causative toxins.[2]

Isolation and Structural Elucidation of Dinophysistoxin-1:

In 1982, a pivotal study by Murata, Shimatani, Sugitani, Oshima, and Yasumoto detailed the isolation and structural elucidation of the major toxic principle from contaminated mussels, which they named Dinophysistoxin-1 (DTX-1).[1][3][4] Through meticulous spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry, they determined the structure of DTX-1 as 35-methylokadaic acid, a derivative of the previously identified okadaic acid.

Origin in Dinoflagellates

Dinophysistoxin-1 is a secondary metabolite produced by various species of marine dinoflagellates, primarily belonging to the genera Dinophysis and Prorocentrum. These microscopic, single-celled organisms are a natural component of marine phytoplankton.

Toxin-Producing Dinoflagellate Species:

A number of species within the Dinophysis and Prorocentrum genera have been confirmed as producers of DTX-1. The toxin content can vary significantly between species and even between different strains of the same species, influenced by geographical location and environmental factors.

Table 1: Dinoflagellate Species Known to Produce Dinophysistoxin-1

GenusSpeciesGeographic Region of Reported Production
Dinophysis D. fortiiJapan
D. acuminataEurope, North America
D. acutaEurope
D. norvegicaScandinavia, Japan
D. triposJapan
D. caudataPhilippines
Prorocentrum P. limaWidespread

This table is not exhaustive but lists some of the most well-documented DTX-1 producing species.

Quantitative Data

The potency and concentration of DTX-1 are critical parameters for risk assessment and management of DSP events.

Toxicity Data

The toxicity of DTX-1 is typically evaluated in mice through intraperitoneal (i.p.) or oral administration, with the median lethal dose (LD50) being a key metric.

Table 2: Acute Toxicity of Dinophysistoxin-1 in Mice

Administration RouteLD50 (µg/kg body weight)Reference
Intraperitoneal (i.p.)150.4
Intraperitoneal (i.p.)≈160
Oral897
Oral487

Note: LD50 values can vary between studies due to differences in mouse strains, toxin purity, and experimental protocols.

Toxin Concentration in Dinoflagellates

The amount of DTX-1 produced by dinoflagellates is often expressed as picograms (pg) per cell.

Table 3: Dinophysistoxin-1 Content in Various Dinophysis Species

SpeciesDTX-1 Content (pg/cell)Reference
Dinophysis acuminata0.203
Dinophysis acuminata2.5 - 4.8
Dinophysis fortii13 - 191.5
Dinophysis norvegica2.5 - 14
Dinophysis norvegica0.5 - 1.2
Dinophysis tripos36
Dinophysis caudata7.2 - 53.9
Toxin Concentration in Shellfish

Filter-feeding shellfish can accumulate DTX-1 from toxic dinoflagellates, leading to concentrations that are hazardous to human consumers. Regulatory limits for DTX-1 and other DSP toxins in shellfish are in place in many countries to protect public health.

Table 4: Examples of Dinophysistoxin-1 Concentrations in Contaminated Shellfish

Shellfish SpeciesDTX-1 Concentration (µg/kg)LocationReference
Korean mussel (Mytilus coruscus)40.5South Korea
Mussels and Pipis25 - 30Australia
Various Shellfish> 160 (as dihydro-DTX1)Gulf of Maine, USA

Experimental Protocols

The accurate detection and quantification of DTX-1 in dinoflagellate cultures and shellfish tissues are crucial for research and monitoring purposes. The following are generalized protocols for common analytical methods.

Extraction of Dinophysistoxin-1 from Shellfish Tissue
  • Homogenization: Homogenize a known weight of shellfish digestive gland or whole tissue.

  • Solvent Extraction: Extract the homogenate multiple times with methanol (B129727) (e.g., 3 x 3 mL for 1 g of tissue).

  • Centrifugation: Centrifuge the mixture after each extraction and collect the supernatant.

  • Volume Adjustment: Combine the supernatants and adjust to a final known volume with methanol.

  • Filtration: Filter the extract through a 0.2 µm syringe filter prior to analysis.

Analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method requires derivatization of the non-fluorescent DTX-1 to a fluorescent product.

  • Derivatization: Evaporate a portion of the methanolic extract to dryness. Re-dissolve the residue in a solution of 9-anthryldiazomethane (B78999) (ADAM) in a suitable solvent (e.g., methanol/chloroform) and heat to facilitate the reaction.

  • Cleanup: Pass the derivatized sample through a solid-phase extraction (SPE) cartridge (e.g., silica) to remove excess derivatizing reagent and other interferences.

  • HPLC Separation:

    • Column: C18 reversed-phase column (e.g., Superspher 100 RP-18).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

    • Flow Rate: A standard flow rate of around 1.0 mL/min.

  • Fluorescence Detection:

    • Excitation Wavelength: ~365 nm

    • Emission Wavelength: ~412 nm

  • Quantification: Compare the peak area of the DTX-1 derivative in the sample to that of a certified reference standard.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that does not require derivatization.

  • LC Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Typically a gradient of water and acetonitrile containing a small amount of an acid (e.g., formic acid) or a buffer (e.g., ammonium (B1175870) formate).

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Mass Analyzer: A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM) is employed, monitoring the transition of the precursor ion to specific product ions. For DTX-1, the precursor ion is [M-H]⁻ at m/z 817.5. Common product ions for confirmation include m/z 255.2.

  • Quantification: Quantify DTX-1 by comparing the peak area from the MRM transition in the sample to a calibration curve generated from certified reference standards.

Mandatory Visualizations

Signaling Pathway Disruption by Dinophysistoxin-1

DTX-1 exerts its toxic effects primarily through the potent inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A). These enzymes are crucial regulators of a vast number of cellular processes. By inhibiting their function, DTX-1 leads to the hyperphosphorylation of numerous substrate proteins, disrupting critical signaling pathways that control cell cycle, apoptosis, and cytoskeletal organization.

G Figure 1: Simplified Signaling Pathway Disruption by DTX-1 cluster_downstream Downstream Cellular Processes DTX1 Dinophysistoxin-1 (DTX-1) PP2A Protein Phosphatase 2A (PP2A) DTX1->PP2A PP1 Protein Phosphatase 1 (PP1) DTX1->PP1 CellCycle Cell Cycle Progression PP2A->CellCycle Dephosphorylates key regulators (e.g., cdc2, Wee1) Apoptosis Apoptosis Regulation PP2A->Apoptosis Dephosphorylates pro-apoptotic proteins (e.g., Bad) MAPK MAPK/Erk Signaling PP2A->MAPK Dephosphorylates Raf, MEK, Erk Cytoskeleton Cytoskeletal Dynamics PP1->Cytoskeleton Dephosphorylates myosin light chain

Caption: Simplified diagram of DTX-1 inhibiting PP1 and PP2A, leading to dysregulation of key cellular pathways.

Experimental Workflow for DTX-1 Analysis

The analysis of DTX-1 from sample collection to final quantification follows a structured workflow, particularly when using advanced analytical techniques like LC-MS/MS.

G Figure 2: General Experimental Workflow for DTX-1 Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing SampleCollection Sample Collection (Shellfish or Dinoflagellates) Homogenization Homogenization SampleCollection->Homogenization Extraction Solvent Extraction (e.g., Methanol) Homogenization->Extraction Cleanup Extract Cleanup/Filtration Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification against Certified Standards LCMS->Quantification Reporting Reporting of Results (µg/kg or pg/cell) Quantification->Reporting

Caption: A typical workflow for the analysis of Dinophysistoxin-1 from sample collection to reporting.

References

Dinophysistoxin-1: A Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinophysistoxin-1 (DTX-1) is a potent marine biotoxin belonging to the okadaic acid (OA) group of lipophilic polyether toxins.[1] Produced by dinoflagellates of the genera Dinophysis and Prorocentrum, DTX-1 accumulates in filter-feeding shellfish, such as mussels and scallops, and is a primary causative agent of Diarrhetic Shellfish Poisoning (DSP) in humans.[1][2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of DTX-1, with a focus on its mechanism of action as a potent inhibitor of serine/threonine protein phosphatases. Detailed experimental protocols for its detection and characterization are also presented.

Chemical Structure and Physicochemical Properties

DTX-1 is a methylated derivative of okadaic acid.[2] It is a heat-stable and lipophilic compound, which allows it to accumulate in the fatty tissues of shellfish. The key chemical and physical properties of DTX-1 are summarized in the table below.

PropertyValueReference
Molecular Formula C45H70O13
Molecular Weight 819.0 g/mol
CAS Number 81720-10-7
Appearance Solid
Solubility Soluble in methanol
Stability Heat-stable

Mechanism of Action and Signaling Pathways

The primary molecular target of DTX-1 is the inhibition of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1). This inhibition leads to the hyperphosphorylation of numerous cellular proteins, disrupting normal cellular processes.

In the context of DSP, the inhibition of protein phosphatases in intestinal epithelial cells is key. This leads to an increase in the phosphorylation of proteins that regulate ion and fluid transport, resulting in increased paracellular permeability and a massive efflux of fluids and electrolytes into the intestinal lumen, causing severe diarrhea.

The diagram below illustrates the signaling pathway of DTX-1 leading to diarrhetic shellfish poisoning.

DTX1_Signaling_Pathway cluster_shellfish Shellfish Consumption cluster_intestinal_cell Intestinal Epithelial Cell cluster_symptoms Clinical Manifestation DTX1 Dinophysistoxin-1 (DTX-1) PP2A Protein Phosphatase 2A (PP2A) DTX1->PP2A Inhibits PP1 Protein Phosphatase 1 (PP1) DTX1->PP1 Inhibits Hyperphosphorylation Hyperphosphorylation of Regulatory Proteins PP2A->Hyperphosphorylation Leads to PP1->Hyperphosphorylation Leads to Ion_Transport Disrupted Ion Transport Hyperphosphorylation->Ion_Transport Causes Fluid_Secretion Increased Fluid Secretion Ion_Transport->Fluid_Secretion Results in Diarrhea Diarrhea Fluid_Secretion->Diarrhea Induces

Caption: Mechanism of DTX-1 induced diarrhetic shellfish poisoning.

Toxicological Properties

DTX-1 is a potent toxin, with its toxicity varying depending on the route of administration. The following table summarizes the available acute toxicity data for DTX-1 in mice.

Route of AdministrationLD50 (µg/kg)95% Confidence Interval (µg/kg)Reference
Oral897-
Intraperitoneal160 (LDLo)-
Intraperitoneal150.4130.1 - 171.2

LDLo: Lowest published lethal dose.

The inhibitory potency of DTX-1 on protein phosphatases has also been quantified, with IC50 values indicating its high affinity for these enzymes.

EnzymeIC50 (nM)Reference
Protein Phosphatase 2A (PP2A)0.09
Protein Phosphatase 2A (PP2A)~0.05 - 0.1

Studies have shown that DTX-1 is generally more potent than okadaic acid in terms of both lethality and PP2A inhibition.

Experimental Protocols

Toxin Extraction and Detection by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection and quantification of DTX-1 in shellfish.

Experimental Workflow:

LCMS_Workflow Sample Shellfish Tissue (Digestive Glands) Homogenization Homogenization in Methanol Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Filtration Filtration (0.22 µm) Supernatant->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Quantification Quantification LCMS->Quantification

References

Dinophysistoxin-1 (DTX-1): A Technical Guide on its Mechanism of Action on Protein Phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinophysistoxin-1 (DTX-1) is a potent lipophilic marine biotoxin belonging to the okadaic acid (OA) group of toxins.[1][2][3][4] Produced by dinoflagellates of the Dinophysis and Prorocentrum genera, DTX-1 accumulates in filter-feeding shellfish, such as mussels and scallops.[2] Ingestion of contaminated shellfish by humans leads to Diarrheic Shellfish Poisoning (DSP), a gastrointestinal illness characterized by symptoms including diarrhea, nausea, vomiting, and abdominal pain. The underlying mechanism of DTX-1 toxicity is its potent inhibition of serine/threonine protein phosphatases, primarily Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1). This guide provides an in-depth examination of this mechanism, presenting quantitative data, experimental protocols, and visualizations of the affected signaling pathways.

Core Mechanism of Action: Inhibition of Serine/Threonine Protein Phosphatases

The primary molecular targets of Dinophysistoxin-1 are the catalytic subunits of serine/threonine protein phosphatases PP1 and PP2A. These enzymes are crucial regulators of a vast number of cellular processes, including signal transduction, cell cycle control, and cytoskeletal organization, by catalyzing the dephosphorylation of key regulatory proteins.

DTX-1 binds to the catalytic subunits of these phosphatases, obstructing the active site and preventing them from dephosphorylating their substrates. This leads to a state of hyperphosphorylation of numerous cellular proteins, disrupting the delicate balance of phosphorylation-dephosphorylation events that govern cellular function. The order of inhibitory potency for DTX-1 is generally PP2A > PP1. This potent and specific inhibition is the foundational event that triggers the downstream toxic effects observed in DSP.

Quantitative Analysis of Protein Phosphatase Inhibition

The inhibitory potency of DTX-1 and related toxins on protein phosphatases has been quantified through various in vitro assays. The data, presented in terms of the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (Kᵢ), demonstrate the high affinity of DTX-1 for PP2A.

ToxinPhosphatase TargetParameterValueReference
Dinophysistoxin-1 (DTX-1) PP2AKᵢ19 pM (12-25 pM 95% CI)
PP2AInhibition Constant0.40 ± 0.079 nM
Okadaic Acid (OA) PP2AKᵢ30 nM (26-33 nM 95% CI)
PP2AIC₅₀0.25 nM

Note: Direct comparative values for DTX-1 on PP1 are less consistently reported in literature, but it is well-established that its affinity for PP1 is significantly lower than for PP2A.

Impact on Cellular Signaling Pathways

The inhibition of PP1 and PP2A by DTX-1 has profound consequences on cellular signaling, with a particularly well-documented effect on the integrity of the intestinal epithelium.

Disruption of Tight Junctions and Intestinal Permeability

A key pathway affected by DTX-1 involves the regulation of tight junctions, the protein complexes that form a seal between adjacent epithelial cells and regulate paracellular permeability. The tight junction protein occludin is a phosphoprotein whose phosphorylation state is critical for its function and localization. PP1 and PP2A are key enzymes responsible for maintaining occludin in a dephosphorylated, functional state.

By inhibiting PP2A and PP1, DTX-1 causes hyperphosphorylation of occludin and other tight junction components. This aberrant phosphorylation leads to the disruption and delocalization of these proteins from the cell-cell junctions. The consequence is a compromised intestinal barrier, leading to increased paracellular permeability, fluid loss into the intestinal lumen, and ultimately, the diarrheic symptoms characteristic of DSP.

DTX1_Pathway cluster_cell Intestinal Epithelial Cell cluster_junction Tight Junction DTX1 Dinophysistoxin-1 (DTX-1) PP2A_PP1 PP2A / PP1 DTX1->PP2A_PP1 Occludin_P Occludin-P (Hyperphosphorylated) PP2A_PP1->Occludin_P Inhibition of dephosphorylation Occludin Occludin (Functional) PP2A_PP1->Occludin Dephosphorylates Disruption Tight Junction Disruption Occludin_P->Disruption Permeability Increased Paracellular Permeability (Diarrhea) Disruption->Permeability

Figure 1. DTX-1 mechanism leading to disruption of intestinal tight junctions.

Experimental Methodologies

The investigation of DTX-1's effect on protein phosphatases relies on robust in vitro assays. A common method is the colorimetric protein phosphatase assay using a generic substrate like p-nitrophenylphosphate (pNPP).

Protocol: Colorimetric Protein Phosphatase Inhibition Assay

This protocol provides a framework for determining the inhibitory activity of DTX-1 on a purified protein phosphatase (e.g., PP2A).

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for the phosphatase (e.g., 50 mM Tris-HCl, 0.1 mM CaCl₂, 1 mM MnCl₂, pH 7.4).
  • Enzyme Solution: Dilute the purified protein phosphatase (e.g., PP2A) to a working concentration in ice-cold assay buffer. The final concentration should be determined empirically to ensure the reaction proceeds within a linear range.
  • Substrate Solution: Prepare a stock solution of p-nitrophenylphosphate (pNPP) in the assay buffer. A typical working concentration is 20-50 mM.
  • Inhibitor (DTX-1) Solutions: Prepare a serial dilution of DTX-1 in the assay buffer to test a range of concentrations. Include a vehicle control (e.g., DMSO) without DTX-1.
  • Stop Solution: Prepare a solution of 1 M NaOH.

2. Assay Procedure (96-well plate format):

  • Step 1: Add a fixed volume of assay buffer to each well.
  • Step 2: Add the serially diluted DTX-1 solutions or vehicle control to the appropriate wells.
  • Step 3: Add the enzyme solution to all wells except for the "no enzyme" blank.
  • Step 4: Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
  • Step 5: Initiate the reaction by adding the pNPP substrate solution to all wells.
  • Step 6: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear phase for the uninhibited control.
  • Step 7: Terminate the reaction by adding the stop solution (1 M NaOH) to each well. The addition of NaOH will also induce a yellow color in the dephosphorylated product (p-nitrophenol).
  • Step 8: Read the absorbance at 405 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.
  • Calculate the percentage of inhibition for each DTX-1 concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the DTX-1 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Reagent Preparation\n(Buffer, Enzyme, Substrate, DTX-1)"]; plate [label="Plate Setup\nAdd Buffer, DTX-1/Vehicle, and Enzyme"]; pre_incubate [label="Pre-incubation\n(15 min @ 30°C)"]; reaction [label="Initiate Reaction\n(Add pNPP Substrate)"]; incubate [label="Reaction Incubation\n(15-30 min @ 30°C)"]; stop [label="Terminate Reaction\n(Add NaOH)"]; read [label="Read Absorbance\n(405 nm)"]; analyze [label="Data Analysis\n(Calculate % Inhibition, Determine IC50)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep; prep -> plate; plate -> pre_incubate; pre_incubate -> reaction; reaction -> incubate; incubate -> stop; stop -> read; read -> analyze; analyze -> end; }

Figure 2. Experimental workflow for a colorimetric phosphatase inhibition assay.

Conclusion

Dinophysistoxin-1 exerts its potent toxicity primarily through the high-affinity inhibition of serine/threonine protein phosphatases, with a pronounced effect on PP2A. This action disrupts the cellular phosphorylation equilibrium, leading to the hyperphosphorylation of key regulatory proteins. A critical and well-characterized consequence is the destabilization of tight junction protein complexes in the intestinal epithelium, which increases paracellular permeability and causes the diarrheic symptoms of DSP. The detailed understanding of this mechanism is vital for risk assessment, the development of detection methods, and provides a valuable tool for studying the fundamental roles of protein phosphatases in cellular biology.

References

The Double-Edged Sword of the Sea: A Technical Guide to the Biological Significance of Dinophysistoxin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Dinophysistoxin-1 (DTX-1), a potent marine biotoxin with significant implications for marine ecosystems and novel drug development. Produced by dinoflagellates of the genera Dinophysis and Prorocentrum, DTX-1 is a global concern due to its accumulation in shellfish, leading to Diarrhetic Shellfish Poisoning (DSP) in humans. Beyond its toxicity, DTX-1 plays a crucial role in shaping marine microbial communities and serves as a valuable tool in biomedical research, particularly in the study of cellular signaling pathways. This document, intended for researchers, scientists, and drug development professionals, delves into the ecological functions, mechanisms of action, and potential therapeutic applications of this complex molecule.

Ecological Significance and Impact

Dinophysistoxin-1 is a key player in the chemical ecology of marine environments. Its presence can have cascading effects on the food web, influencing the dynamics of phytoplankton, zooplankton, and higher trophic levels.

Allelopathic Effects and Inter-species Competition

DTX-1 exhibits allelopathic properties, inhibiting the growth of competing phytoplankton species.[1] This provides a competitive advantage to the toxin-producing dinoflagellates, potentially influencing the succession and composition of phytoplankton communities during harmful algal blooms (HABs). Exudates from DTX-1 producing organisms have been shown to negatively impact the growth of co-occurring microalgae.[2]

Trophic Transfer and Bioaccumulation

As a lipophilic compound, DTX-1 readily bioaccumulates in marine organisms, particularly filter-feeding bivalves such as mussels, scallops, and oysters.[3][4][5] This leads to the contamination of seafood and poses a significant threat to human health. The toxin is transferred up the food chain, impacting a range of marine life, including zooplankton, fish, and marine mammals.

Toxicity to Marine Organisms

DTX-1 is toxic to a variety of marine organisms, affecting their growth, development, and survival. Studies have documented its adverse effects on phytoplankton, zooplankton, and fish larvae.

Quantitative Toxicological Data

The toxicological effects of DTX-1 on various marine organisms have been quantified in numerous studies. The following tables summarize key toxicity and concentration data.

OrganismEndpointValueExposure DurationReference
Isochrysis galbana (microalga)96h-EC₅₀ (growth)0.835 µmol L⁻¹96 hours
Artemia franciscana (brine shrimp)Mortality (at 100 nM)14% increase24 hours
Artemia franciscana (brine shrimp)Mortality (at 100 nM)93% increase48 hours
Artemia franciscana (brine shrimp)Mortality (at 100 nM)100% increase72 hours
Oryzias latipes (medaka larvae)96h-LC₅₀ (mortality)16.3 µg/mL96 hours
Mice (intraperitoneal)LD₅₀150.4 - 160 µg/kg-
Mice (oral)LD₅₀897 µg/kg-

Table 1: Acute Toxicity of Dinophysistoxin-1 to Various Organisms

MatrixLocationConcentration RangeReference
SeawaterChina0.0004 - 0.01 nM
Shellfish (various)Gulf of Maine, USAup to 1.1 ppm (dihydro-DTX1)
Bivalves (various)South KoreaMean of positive samples: 16.4 µg/kg
Mussels (Crenomytilus grayanus)Sea of JapanDigestive gland: 91-100% of total toxin

Table 2: Environmental and Tissue Concentrations of Dinophysistoxin-1 and its Analogs

Mechanism of Action: Inhibition of Protein Phosphatases

The primary molecular mechanism of DTX-1 is the potent inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). These enzymes are crucial regulators of a vast array of cellular processes. By inhibiting their function, DTX-1 disrupts cellular signaling homeostasis, leading to a state of hyperphosphorylation of numerous substrate proteins.

DTX1_Mechanism cluster_effects DTX1 Dinophysistoxin-1 (DTX-1) PP1_PP2A Protein Phosphatases (PP1 & PP2A) DTX1->PP1_PP2A inhibits Hyperphosphorylation Hyperphosphorylation of Substrate Proteins PP1_PP2A->Hyperphosphorylation leads to Cellular_Effects Downstream Cellular Effects Hyperphosphorylation->Cellular_Effects Oxidative_Stress Oxidative Stress Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cytoskeletal_Disruption Cytoskeletal Disruption

Caption: Mechanism of Action of Dinophysistoxin-1.

This disruption of the phosphorylation-dephosphorylation balance affects numerous signaling pathways, resulting in a range of cellular dysfunctions, including oxidative stress, cell cycle arrest, and apoptosis.

Experimental Protocols

This section details standardized methodologies for key experiments cited in the literature concerning DTX-1.

Protocol for Artemia franciscana Acute Toxicity Assay

This protocol is adapted from standardized methods for ecotoxicological testing.

  • Organism Hatching:

    • Hydrate Artemia franciscana cysts in a Petri dish with 35 ppt (B1677978) standard seawater.

    • Incubate for 24-30 hours at 25 ± 2°C under a constant light source (1000-4000 lux) to obtain instar II-III nauplii.

  • Test Preparation:

    • Prepare a stock solution of DTX-1 in a suitable solvent (e.g., DMSO or methanol).

    • Create a dilution series of DTX-1 in standard seawater to achieve the desired test concentrations (e.g., 0.1, 1, 10, 100 nM). A control group with only the solvent and a negative control with only seawater should be included.

  • Exposure:

    • Transfer 10 nauplii into each well of a multi-well plate containing the test solutions.

    • Incubate the plates at 25 ± 2°C for 24, 48, and 72 hours.

  • Endpoint Assessment:

    • At each time point, count the number of dead nauplii in each well. Mortality is defined as the absence of movement for 10 seconds of observation.

    • Calculate the percentage mortality for each concentration and determine the LC₅₀ value using appropriate statistical methods.

Artemia_Toxicity_Workflow start Start hatching Hatch Artemia cysts (24-30h, 25°C, light) start->hatching prep_solutions Prepare DTX-1 dilution series hatching->prep_solutions exposure Expose 10 nauplii per well to test solutions prep_solutions->exposure incubation Incubate (24, 48, 72h) exposure->incubation assessment Count dead nauplii incubation->assessment calculation Calculate % mortality and LC50 assessment->calculation end End calculation->end

Caption: Workflow for Artemia franciscana toxicity assay.

Protocol for Phytoplankton Cell Cycle Analysis via Flow Cytometry

This protocol is based on established methods for analyzing the cell cycle of phytoplankton.

  • Sample Collection and Fixation:

    • Collect phytoplankton cultures exposed to different concentrations of DTX-1 at various time points.

    • Fix the cells, for example, with a final concentration of 1% paraformaldehyde or ice-cold ethanol, and store them at 4°C until analysis.

  • Staining:

    • Permeabilize the fixed cells if necessary (e.g., with Triton X-100).

    • Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI) or SYBR Green. RNase treatment is often included to prevent staining of double-stranded RNA.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer equipped with an appropriate laser for excitation of the chosen dye.

    • Measure the fluorescence intensity of individual cells, which is proportional to their DNA content.

  • Data Analysis:

    • Generate histograms of DNA content.

    • Deconvolute the histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. This allows for the identification of cell cycle arrest points.

Relevance to Drug Development

The potent and specific mechanism of action of DTX-1 makes it and other protein phosphatase inhibitors valuable tools and potential leads in drug discovery and development.

A Tool for Cancer Research

DTX-1's ability to inhibit PP1 and PP2A, which are involved in cell growth and proliferation, has made it a useful compound for studying cancer biology. It has been shown to have tumor-promoting activity in animal models, providing insights into the mechanisms of carcinogenesis.

Therapeutic Potential of Protein Phosphatase Inhibitors

Dysregulation of protein phosphatase activity is implicated in a variety of human diseases, including cancer, diabetes, neurodegenerative disorders, and autoimmune diseases. This makes protein phosphatases attractive targets for therapeutic intervention. While natural toxins like DTX-1 are often too toxic for direct clinical use, they serve as important lead compounds for the development of more selective and less toxic phosphatase inhibitors. The development of drugs that can modulate specific PP1 holoenzymes is a promising therapeutic strategy.

Drug_Development_Logic DTX1 Dinophysistoxin-1 PP_Inhibition Potent PP1/PP2A Inhibitor DTX1->PP_Inhibition Disease_Link PPs implicated in Cancer, Diabetes, etc. PP_Inhibition->Disease_Link Research_Tool Tool for Cancer and Cell Cycle Research PP_Inhibition->Research_Tool Lead_Compound Lead Compound for Inhibitor Development PP_Inhibition->Lead_Compound Therapeutic_Target PPs as Therapeutic Targets Disease_Link->Therapeutic_Target Therapeutic_Target->Lead_Compound

Caption: Logical flow of DTX-1's relevance in drug development.

Conclusion

Dinophysistoxin-1 is a multifaceted marine biotoxin with profound biological significance. Its role as a toxic agent in marine ecosystems and a threat to seafood safety is well-established. However, its potent and specific inhibition of crucial cellular enzymes, PP1 and PP2A, also positions it as a valuable tool for fundamental biological research and a potential starting point for the development of novel therapeutics. A deeper understanding of the ecological roles and molecular mechanisms of DTX-1 will continue to inform our management of harmful algal blooms and may pave the way for new strategies in the treatment of a range of human diseases.

References

A Comprehensive Technical Guide to Dinophysistoxin-1 and its Role in Diarrhetic Shellfish Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Dinophysistoxin-1 (DTX-1) is a potent lipophilic marine biotoxin belonging to the okadaic acid (OA) group of toxins. Produced by dinoflagellates of the genera Dinophysis and Prorocentrum, DTX-1 accumulates in the fatty tissues of filter-feeding bivalve shellfish, such as mussels, oysters, scallops, and clams.[1][2] Human consumption of shellfish contaminated with this heat-stable and lipophilic polyether compound leads to a gastrointestinal illness known as Diarrhetic Shellfish Poisoning (DSP).[1] The primary mechanism of DTX-1 toxicity is the potent inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A), leading to cellular hyperphosphorylation, disruption of intestinal barrier function, and severe diarrhetic symptoms.[2][3] This guide provides an in-depth analysis of DTX-1, its mechanism of action, associated toxicological data, and its central role in DSP, intended for researchers, toxicologists, and professionals in drug development.

Chemical Properties and Structure

DTX-1 is the 35-methyl derivative of okadaic acid (OA). As a lipophilic and heat-stable polyether, it is not degraded by cooking or freezing, posing a significant risk to seafood consumers.

Table 1: Chemical and Physical Properties of Dinophysistoxin-1

PropertyValue
Chemical FormulaC45H70O13
Molar Mass819.0 g/mol
PubChem CID20055920
AppearanceWhite Solid
SolubilitySoluble in methanol, ethanol, acetone
Key Structural FeaturePolyether structure, methylated derivative of Okadaic Acid

Mechanism of Action and Cellular Effects

The toxicity of DTX-1 is primarily attributed to its potent inhibition of serine/threonine protein phosphatases, with a particularly strong affinity for Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1). These enzymes are crucial for regulating a vast number of cellular processes through dephosphorylation.

Inhibition of PP2A by DTX-1 disrupts the delicate balance of protein phosphorylation, leading to a state of hyperphosphorylation. This has several critical downstream consequences, particularly in intestinal epithelial cells:

  • Disruption of Tight Junctions: DTX-1 alters the cytoskeletal structure and damages the integrity of tight junctions, the protein complexes that form a physical barrier between intestinal cells. Studies on Caco-2 cell monolayers show that DTX-1 specifically affects the tight-junction protein occludin, increasing the permeability of the intestinal barrier.

  • Increased Paracellular Permeability: The damage to tight junctions leads to uncontrolled leakage of fluids and electrolytes into the intestinal lumen through the paracellular space, a primary driver of the watery diarrhea characteristic of DSP.

  • Induction of Oxidative Stress: Exposure to DTX-1 has been shown to increase the levels of reactive oxygen species (ROS) in cells, leading to oxidative stress and further cellular damage.

  • Cell Cycle Arrest: DTX-1 can arrest the cell cycle at the G2/M phase, inhibiting the growth and proliferation of affected cells.

  • Inflammatory Response: At sublethal doses, DTX-1 can stimulate innate immune cells like macrophages to secrete pro-inflammatory factors, including TNF-α and various interleukins.

DTX1_Mechanism_of_Action cluster_ingestion Ingestion & Absorption cluster_cellular Cellular Interaction cluster_effects Downstream Effects Ingestion Ingestion of Contaminated Shellfish Absorption DTX-1 Absorption in Intestine Ingestion->Absorption DTX1 Dinophysistoxin-1 (DTX-1) Absorption->DTX1 PP2A Protein Phosphatase 2A (PP2A) DTX1->PP2A Inhibits HyperP Hyperphosphorylation of Cellular Proteins PP2A->HyperP Leads to TJ_Disrupt Tight Junction Disruption (Occludin) HyperP->TJ_Disrupt Permeability Increased Paracellular Permeability TJ_Disrupt->Permeability Fluid_Loss Ion/Fluid Efflux into Lumen Permeability->Fluid_Loss Diarrhea Diarrhea Fluid_Loss->Diarrhea

Fig. 1: Signaling pathway of DTX-1 leading to diarrhea.

Toxicological Data

The toxicity of DTX-1 has been evaluated through various in vivo and in vitro studies. It is generally considered more potent than its parent compound, okadaic acid.

Table 2: Acute Toxicity of Dinophysistoxin-1

Assay TypeSpecies/Cell LineEndpointValueReference(s)
Intraperitoneal InjectionMouseMinimum Lethal Dose160 µg/kg
Oral AdministrationMouseLD502-10 fold higher than i.p. LD50
Cell CultureCaco-2 monolayersIntegrity Disruption> 50 nM
Cell CultureCaco-2 monolayersIncreased Permeability> 100 nM
Cell CultureIsochrysis galbana96h-EC500.835 µmol L⁻¹

Diarrhetic Shellfish Poisoning (DSP)

DSP is a self-limiting gastrointestinal illness caused by the ingestion of shellfish containing DTX-1 and/or other related toxins.

  • Symptoms: The clinical presentation of DSP is characterized by severe watery diarrhea, nausea, vomiting, and abdominal cramps. Headaches may also occur.

  • Onset and Duration: Symptoms typically appear rapidly, between 30 minutes and 15 hours after consuming contaminated shellfish. The illness is generally not life-threatening and resolves completely within three days without long-term complications.

  • Causative Organisms: The toxins are produced by dinoflagellates, primarily from the genus Dinophysis.

  • Affected Shellfish: Filter-feeding bivalve mollusks are the primary vectors for DSP toxins. This includes mussels, clams, oysters, scallops, and whelks.

Regulatory Limits

To protect public health, regulatory bodies worldwide have established maximum permissible limits for DSP toxins in shellfish.

Table 3: International Regulatory Limits for Okadaic Acid Group Toxins

Region/AuthorityRegulatory Limit (µg OA equivalents/kg of shellfish meat)Reference(s)
European Union (EU)160
USA (FDA)160
Canada160
Japan160
Codex Alimentarius200
Australia200
South Korea160

Note: These limits typically include the sum of okadaic acid, DTX-1, DTX-2, and their fatty acid esters (collectively known as DTX-3).

Experimental Protocols

The detection and quantification of DTX-1 are critical for regulatory monitoring and research. Several methods are employed, each with distinct principles and applications.

Mouse Bioassay (MBA)

The traditional method for DSP toxin detection, the mouse bioassay, is a qualitative or semi-quantitative assay based on in vivo effects.

  • Principle: The assay measures the toxic effect of shellfish extracts on live mice.

  • Methodology:

    • Extraction: Toxins are extracted from shellfish tissue (typically the hepatopancreas or whole tissue) using a solvent like acetone.

    • Preparation: The solvent is evaporated, and the residue is re-dissolved in a vehicle suitable for injection, such as 1% Tween 60.

    • Administration: A standardized dose of the extract is injected intraperitoneally (i.p.) into laboratory mice (e.g., Swiss Webster strain, 18-20g).

    • Observation: The mice are observed for a set period (typically 4 to 24 hours).

    • Endpoint: The primary endpoint is the death of the mice. The time to death is recorded. One Mouse Unit (MU) is defined as the minimum amount of toxin required to kill a mouse within 24 hours.

  • Limitations: The MBA suffers from several drawbacks, including a lack of specificity (it cannot differentiate between different lipophilic toxins), high variability depending on mouse strain, weight, and sex, and significant ethical concerns regarding animal welfare. Consequently, it has been largely replaced by chemical methods in many regions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the current reference method for the analysis of lipophilic marine biotoxins in the European Union and many other countries. It offers high specificity, sensitivity, and quantification capabilities.

  • Principle: This method separates the target analyte (DTX-1) from other compounds in a complex matrix and then uses mass spectrometry to detect and quantify it based on its unique mass-to-charge ratio.

  • Methodology:

    • Extraction: A precise weight of homogenized shellfish tissue is extracted with a solvent, typically 80-100% methanol.

    • Hydrolysis (Optional but common): To measure total DTX-1 content, any esterified forms (DTX-3) are hydrolyzed back to the parent toxin using an alkaline solution (e.g., NaOH).

    • Cleanup: The crude extract is "cleaned" to remove interfering matrix components. Solid-Phase Extraction (SPE) with a C18 or similar cartridge is commonly used.

    • Chromatographic Separation: The cleaned extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system. A C18 reverse-phase column separates DTX-1 from other toxins like OA and DTX-2.

    • Mass Spectrometric Detection: The eluent from the LC column is ionized (typically using electrospray ionization, ESI, in negative mode). A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for DTX-1 (e.g., m/z 817 -> 255), ensuring highly specific identification and quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Shellfish Sample (Homogenized Tissue) Extraction 2. Methanol Extraction Sample->Extraction Hydrolysis 3. Alkaline Hydrolysis (Optional, for Total Toxin) Extraction->Hydrolysis Cleanup 4. Solid-Phase Extraction (SPE Cleanup) Hydrolysis->Cleanup LC 5. UPLC/HPLC Separation (C18 Column) Cleanup->LC MS 6. ESI-MS/MS Detection (MRM Mode) LC->MS Quant 7. Quantification (vs. Certified Standards) MS->Quant Report 8. Final Report (µg/kg) Quant->Report

Fig. 2: General experimental workflow for LC-MS/MS analysis.
Protein Phosphatase 2A (PP2A) Inhibition Assay

This is a functional, cell-free biochemical assay that leverages the specific mechanism of action of DSP toxins.

  • Principle: The assay measures the ability of a shellfish extract to inhibit the enzymatic activity of PP2A. The degree of inhibition is proportional to the amount of toxin present.

  • Methodology:

    • Extraction: Shellfish tissue is extracted similarly to other methods.

    • Assay Reaction: The extract is incubated with a purified or recombinant PP2A enzyme and a specific substrate that produces a colored or fluorescent product upon dephosphorylation.

    • Detection: The amount of product generated is measured using a spectrophotometer or fluorometer.

    • Quantification: The toxin concentration is determined by comparing the level of PP2A inhibition to a standard curve generated with known concentrations of a reference toxin (usually okadaic acid).

  • Advantages: This method is rapid and detects all toxins that inhibit PP2A, providing a measure of total "toxic activity." It is a promising screening tool.

  • Limitations: It cannot distinguish between different PP2A-inhibiting toxins (e.g., OA, DTX-1, microcystins).

DSP_Causation Algal_Bloom Harmful Algal Bloom (Dinophysis spp.) Toxin_Prod Production of DTX-1 Algal_Bloom->Toxin_Prod Shellfish Filter-Feeding Shellfish (e.g., Mussels) Toxin_Prod->Shellfish Ingested by Accumulation Bioaccumulation of DTX-1 in Hepatopancreas Shellfish->Accumulation Consumption Human Consumption of Contaminated Shellfish Accumulation->Consumption Illness Diarrhetic Shellfish Poisoning (DSP) Consumption->Illness

Fig. 3: Logical flow from algal bloom to human illness.

Conclusion

Dinophysistoxin-1 is a significant marine biotoxin with potent biological activity centered on the inhibition of protein phosphatase 2A. This mechanism directly leads to the disruption of intestinal cell integrity and the severe gastrointestinal symptoms of Diarrhetic Shellfish Poisoning. Due to its stability and prevalence, DTX-1 poses a continuous threat to seafood safety. The transition from less specific mouse bioassays to highly accurate and sensitive physicochemical methods like LC-MS/MS has been crucial for effective monitoring and enforcement of regulatory limits, thereby safeguarding public health. Continued research into the cellular effects of DTX-1 and the ecological dynamics of its producing organisms is essential for improving risk assessment and management strategies.

References

Dinophysistoxin 1 cellular uptake and metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Dinophysistoxin-1: Cellular Uptake and Metabolic Pathways

Introduction

Dinophysistoxin-1 (DTX-1) is a potent lipophilic marine biotoxin belonging to the okadaic acid (OA) group of toxins. Produced by dinoflagellates of the genera Dinophysis and Prorocentrum, DTX-1 accumulates in filter-feeding shellfish, such as mussels and scallops.[1] Human consumption of contaminated shellfish leads to a gastrointestinal illness known as Diarrhetic Shellfish Poisoning (DSP).[1] The primary molecular mechanism of DTX-1 and its analogues is the potent inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[2][3] This inhibition disrupts fundamental cellular processes, leading to the characteristic symptoms of DSP and other cytotoxic effects. This guide provides a detailed technical overview of the cellular uptake mechanisms, metabolic fate, and key signaling pathways affected by DTX-1.

Cellular Uptake of Dinophysistoxin-1

Due to its lipophilic and heat-stable nature, DTX-1 can readily traverse cellular membranes.[4] The primary mechanism of cellular entry is believed to be passive diffusion across the phospholipid bilayer. Once in the systemic circulation or gastrointestinal tract, its impact on epithelial barriers is significant.

Studies utilizing the human colon adenocarcinoma cell line (Caco-2) as a model for the intestinal epithelium have shown that DTX-1 disrupts the integrity of the epithelial monolayer. At concentrations above 50 nM, DTX-1 adversely affects tight-junction proteins, such as occludin, which are critical for maintaining the barrier function between cells. This disruption leads to increased paracellular permeability, allowing the toxin and other luminal contents to pass through the intestinal barrier, contributing to the diarrhetic symptoms of DSP.

cluster_lumen Apical Side (Intestinal Lumen) cluster_cell Intestinal Epithelial Cell (Enterocyte) cluster_paracellular cluster_basolateral Basolateral Side DTX1_lumen DTX-1 DTX1_intra Intracellular DTX-1 DTX1_lumen->DTX1_intra Passive Diffusion p_start DTX1_lumen->p_start Paracellular Flux membrane_top membrane_bottom TJ Tight Junction Occludin DTX1_intra->TJ Disrupts TJ_disrupted Disrupted Junction Increased Paracellular Permeability p_end p_start->p_end DTX1_baso DTX-1 p_end->DTX1_baso

DTX-1 Cellular Uptake and Disruption of Epithelial Barrier.

Metabolic Pathways

The metabolism of DTX-1 and its derivatives differs significantly between the shellfish that accumulate the toxin and the humans who consume them. In shellfish, metabolism serves as a detoxification mechanism, whereas in humans, it acts as an activation pathway.

Metabolic Activation in Humans

Shellfish often contain DTX-1 in its acylated form, known as Dinophysistoxin-3 (DTX-3). DTX-3 is a group of compounds where DTX-1 is esterified with various fatty acids at the C7-hydroxyl group. These esterified forms are less potent inhibitors of protein phosphatases. However, upon ingestion by humans, DTX-3 is hydrolyzed in the gastrointestinal tract by enzymes such as lipases and esterases, releasing the highly toxic parent compound, DTX-1. This metabolic transformation is directly responsible for causing the symptoms of DSP, a fact confirmed by the detection of DTX-1 in the feces of patients who consumed shellfish containing only DTX-3.

Shellfish Contaminated Shellfish DTX3 Dinophysistoxin-3 (DTX-3) (7-O-Acyl Ester of DTX-1) Low Toxicity Shellfish->DTX3 Contains Ingestion Human Ingestion DTX3->Ingestion GITract Gastrointestinal Tract Ingestion->GITract DTX1 Dinophysistoxin-1 (DTX-1) Active Toxin High Toxicity GITract->DTX1 Hydrolysis Enzymes Lipases / Esterases Enzymes->GITract Catalyzes Symptoms DSP Symptoms (Diarrhea, Vomiting, etc.) DTX1->Symptoms Causes cluster_pathways Signaling Pathways cluster_effects Cellular Effects DTX1 DTX-1 PP2A Protein Phosphatase 2A (PP2A) DTX1->PP2A Inhibits PP2A->p_in Dephosphorylates Akt Akt-P Proliferation Cell Proliferation ↑ Akt->Proliferation Apoptosis Apoptosis ↑ Akt->Apoptosis ERK ERK-P ERK->Proliferation Inflammation Inflammation ↑ ERK->Inflammation MYC MYC-P MYC->Proliferation CellCycle Cell Cycle Arrest MYC->CellCycle p_in->Akt p_in->ERK p_in->MYC start Start seed Seed Caco-2 cells on Transwell inserts start->seed culture Culture for 18-22 days to form monolayer seed->culture check Check Monolayer Integrity (TEER) culture->check wash Wash and Pre-incubate with buffers check->wash add_toxin Add DTX-1 to Apical Side wash->add_toxin incubate Incubate at 37°C with shaking add_toxin->incubate sample Sample from Basolateral Side at time points incubate->sample analyze Quantify DTX-1 (LC-MS) sample->analyze calculate Calculate Papp Value analyze->calculate end End calculate->end

References

An In-depth Technical Guide to the Known Analogs and Derivatives of Dinophysistoxin 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known analogs and derivatives of Dinophysistoxin 1 (DTX1), a potent marine biotoxin. This document is intended for researchers, scientists, and professionals in drug development who are interested in the structure, biological activity, and experimental analysis of this class of compounds. The information is presented in a structured format to facilitate easy comparison and understanding of the quantitative data, experimental methodologies, and biological pathways associated with DTX1 and its related compounds.

Introduction to this compound and its Analogs

This compound (DTX1) belongs to the okadaic acid (OA) group of lipophilic marine toxins produced by dinoflagellates of the genera Dinophysis and Prorocentrum. These toxins are notorious for causing Diarrhetic Shellfish Poisoning (DSP) in humans upon consumption of contaminated shellfish. The primary mechanism of action for DTX1 and its analogs is the potent inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), with a particularly high affinity for PP2A.[1][2][3][4] This inhibition disrupts numerous cellular signaling pathways, leading to the toxic effects observed.

The family of DTX1 analogs and derivatives is diverse, primarily arising from variations in methylation, acylation, and other modifications of the parent okadaic acid structure. Understanding the structure-activity relationships within this family is crucial for toxicology, pharmacology, and the development of potential therapeutic agents.

Quantitative Data on this compound and its Analogs

The biological activity of DTX1 and its principal analogs is often quantified through measurements of their inhibitory potency against protein phosphatase 2A (PP2A) and their toxicity in animal models. The following tables summarize key quantitative data from the scientific literature.

Table 1: In Vitro Activity of this compound and Analogs against Protein Phosphatase 2A (PP2A)

CompoundIC50 (nM) for PP2A InhibitionRelative Potency (OA = 1.0)Reference(s)
Okadaic Acid (OA)0.141.0[1]
This compound (DTX1) 0.09 - 0.104 1.56 - 1.6
Dinophysistoxin 2 (DTX2)0.450.3
Hydrolyzed DTX3 (7-O-palmitoyl-OA)0.135~1.04

Table 2: Acute Toxicity of this compound and Analogs in Mice

CompoundRoute of AdministrationLD50 (µg/kg body weight)Reference(s)
Okadaic Acid (OA)Intraperitoneal185.6 - 200
Oral1069
This compound (DTX1) Intraperitoneal 150.4 - 160
Oral 897
Dinophysistoxin 2 (DTX2)IntraperitonealNot specified in provided results
OralNot specified in provided results

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of DTX1 and its analogs.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This colorimetric assay quantifies the inhibitory activity of toxins on PP2A.

Principle: The assay measures the inhibition of PP2A's ability to hydrolyze a substrate, p-nitrophenyl phosphate (B84403) (p-NPP), which produces a colored product, p-nitrophenol, detectable at 405 nm. The decrease in color intensity is proportional to the concentration of the inhibitor.

Materials:

  • Recombinant human PP2A (catalytic subunit, rhPP2Ac)

  • p-Nitrophenyl phosphate (p-NPP) substrate solution

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)

  • Toxin standards (OA, DTX1, DTX2, etc.)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of rhPP2Ac in the assay buffer. The final concentration should be optimized for a linear reaction rate.

    • Prepare a stock solution of p-NPP and dilute it to the final working concentration in the assay buffer.

    • Prepare serial dilutions of the toxin standards and sample extracts.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 50 µL of either a toxin standard dilution, a sample extract, or the assay buffer (for the blank and no-inhibition controls).

    • Add 100 µL of the p-NPP substrate solution to each well.

    • Initiate the reaction by adding 100 µL of the rhPP2Ac enzyme solution to each well.

    • Seal the plate and incubate at 36-37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 1M NaOH).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each toxin concentration relative to the no-inhibition control.

    • Plot the percentage of inhibition against the logarithm of the toxin concentration.

    • Determine the IC50 value (the concentration of toxin that causes 50% inhibition) from the dose-response curve using a suitable curve-fitting software.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of toxins on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line (e.g., Neuro-2a, KB cells)

  • Cell culture medium and supplements

  • Toxin standards

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in isopropanol, or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Toxin Exposure:

    • Prepare serial dilutions of the toxin standards in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different toxin concentrations. Include a vehicle control (medium with the solvent used to dissolve the toxins).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Agitate the plate for a few minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each toxin concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the toxin concentration.

    • Determine the EC50 value (the concentration of toxin that causes a 50% reduction in cell viability) from the dose-response curve.

Signaling Pathways and Experimental Workflows

Downstream Signaling Pathways of PP2A Inhibition

Inhibition of PP2A by DTX1 and its analogs leads to the hyperphosphorylation of numerous downstream protein substrates, dysregulating several critical signaling pathways.

PP2A_Inhibition_Pathway Downstream Effects of PP2A Inhibition by DTX1 and Analogs DTX1 DTX1 & Analogs PP2A Protein Phosphatase 2A (PP2A) DTX1->PP2A Inhibits PI3K_AKT PI3K/AKT Pathway PP2A->PI3K_AKT Dephosphorylates & Inactivates Wnt Wnt/β-catenin Pathway PP2A->Wnt Dephosphorylates & Inactivates mTOR mTOR Pathway PP2A->mTOR Dephosphorylates & Inactivates MAPK MAPK/ERK Pathway PP2A->MAPK Dephosphorylates & Inactivates Cell_Growth Cell Growth & Proliferation PI3K_AKT->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition Wnt->Cell_Growth mTOR->Cell_Growth MAPK->Cell_Growth Tumor_Promotion Tumor Promotion Cell_Growth->Tumor_Promotion Apoptosis_Inhibition->Tumor_Promotion Diarrhea Diarrhea

Caption: PP2A inhibition by DTX1 leads to hyperactivation of pro-growth and survival pathways.

Experimental Workflow for Toxin Analysis from Shellfish

The following diagram illustrates a typical workflow for the extraction, identification, and quantification of DTX1 and its analogs from contaminated shellfish.

Toxin_Analysis_Workflow Workflow for Analysis of DTX1 and Analogs in Shellfish Sample_Collection Shellfish Sample Collection Homogenization Tissue Homogenization Sample_Collection->Homogenization Extraction Solvent Extraction (e.g., Methanol) Homogenization->Extraction Hydrolysis Alkaline Hydrolysis (for DTX3 analysis) Extraction->Hydrolysis Optional Purification Solid Phase Extraction (SPE) Cleanup Extraction->Purification Hydrolysis->Purification Analysis Instrumental Analysis (LC-MS/MS) Purification->Analysis Bioassay Biological Activity Assessment (PP2A Inhibition Assay) Purification->Bioassay Quantification Quantification using Certified Standards Analysis->Quantification

Caption: A generalized workflow for the analysis of Dinophysistoxins in shellfish samples.

Known Analogs and Derivatives of this compound

Beyond the primary analogs, several other derivatives of DTX1 have been identified, though they are generally found in lower concentrations.

  • Dinophysistoxin 3 (DTX3): This is not a single compound but a group of acylated derivatives of OA, DTX1, and DTX2. The acyl group is typically a fatty acid esterified at the C7-hydroxyl position. DTX3 is considered a metabolic product formed within shellfish. In the human digestive system, DTX3 can be hydrolyzed back to its more toxic parent compound.

  • 7-Deoxy Analogs: Derivatives lacking the hydroxyl group at the C7 position have been identified.

  • Glycosylated Derivatives: 24-O-β-d-glycosides of okadaic acid and dinophysistoxins have also been discovered. The biological significance of this glycosylation is still under investigation.

  • Dihydrodinophysistoxin-1: A derivative of DTX1 that has also been found in shellfish.

The synthesis of these less common derivatives is complex and often relies on semi-synthetic approaches starting from the natural products. The biological activities of these minor analogs are an active area of research.

Conclusion

This compound and its analogs represent a significant class of marine biotoxins with potent biological activities. Their primary mechanism of action, the inhibition of protein phosphatases PP1 and PP2A, has profound effects on cellular signaling, leading to toxicity and potential for tumor promotion. This guide has provided a consolidated overview of the quantitative data, experimental protocols, and biological pathways associated with these compounds. The structured presentation of this information is intended to serve as a valuable resource for researchers and professionals working in the fields of toxicology, pharmacology, and drug discovery, facilitating further investigation into the complex roles of these fascinating molecules.

References

An In-depth Technical Guide on the Biosynthesis of Dinophysistoxin-1 in Prorocentrum and Dinophysis Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinophysistoxin-1 (DTX1) is a potent marine biotoxin belonging to the okadaic acid (OA) group of polyethers. Produced by dinoflagellates of the genera Prorocentrum and Dinophysis, DTX1 is a causative agent of Diarrhetic Shellfish Poisoning (DSP), posing a significant threat to public health and aquaculture industries worldwide.[1][2] Beyond its toxicity, the unique mode of action of DTX1 as a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A) makes it a valuable tool in biomedical research for studying cellular processes and a potential lead compound in drug development.[3][4] This document provides a comprehensive technical overview of the biosynthesis of DTX1, detailing the current understanding of the biosynthetic pathway, the influence of environmental and nutritional factors on its production, and the experimental protocols employed in its study.

The Biosynthetic Pathway of Dinophysistoxin-1

DTX1 is structurally a 35-methyl derivative of okadaic acid (OA).[5] Both are complex polyketides, and their biosynthesis is believed to follow a pathway analogous to fatty acid synthesis, catalyzed by a Type I polyketide synthase (PKS). The dinoflagellate PKS is thought to be a large, modular, multifunctional enzyme. Isotopic labeling studies have revealed that the biosynthesis of the okadaic acid backbone starts with a glycolate (B3277807) unit, with the remainder of the carbon chain being constructed from acetate (B1210297) units. The complex structure of DTX1, featuring multiple spiroketals and fused ether rings, arises from unusual modifications during the polyketide chain assembly, including reductions, dehydrations, and carbon deletions.

The involvement of a hybrid Non-Ribosomal Peptide Synthase/Polyketide Synthase (NRPS/PKS) system has also been proposed, which could account for the structural complexity of these toxins.

Postulated Biosynthetic Pathway

The following diagram illustrates a postulated pathway for the biosynthesis of DSP toxins, including DTX1. This pathway begins with the synthesis of DTX-5b from acetate and glycolate, which is then converted through a series of intermediates to OA and DTX1. Light is suggested to play a role in triggering the transcription of the hybrid NRPS/PKS enzymes.

Postulated DTX1 Biosynthesis Pathway Acetate Acetate NRPS_PKS Hybrid NRPS/PKS Enzymes Acetate->NRPS_PKS Glycolate Glycolate Glycolate->NRPS_PKS DTX5b DTX-5b DTX5a DTX-5a DTX5b->DTX5a Single carbon deletion DTX4 DTX-4 DTX5a->DTX4 Vacuole Vacuole DTX4->Vacuole Transport OADiolEster OA-diol ester OA Okadaic Acid (OA) OADiolEster->OA Transformation DTX1 Dinophysistoxin-1 (DTX1) OADiolEster->DTX1 Transformation NRPS_PKS->DTX5b synthesizes Light Light Transcription Gene Transcription Light->Transcription triggers Translation Translation Transcription->Translation Translation->NRPS_PKS produces Vacuole->OADiolEster Conversion

A postulated biosynthetic pathway for DSP toxins.
The Role of Associated Bacteria

An intriguing aspect of DTX1 biosynthesis is the potential involvement of symbiotic bacteria. Studies have identified a higher abundance of bacteria from the Roseobacter group in association with OA-producing Prorocentrum species compared to non-toxic species. Furthermore, analysis of PKS genes from toxic Prorocentrum cultures revealed sequences that appear to be of bacterial origin. This has led to the hypothesis that the dinoflagellates may not be the sole producers of these toxins, with associated bacteria potentially playing a role in the biosynthesis.

Factors Influencing DTX1 Production

The production of DTX1 and other DSP toxins by Prorocentrum and Dinophysis is not constant and is significantly influenced by a variety of environmental and nutritional factors. Toxin production is often inversely correlated with growth rate, with stressful conditions leading to higher cellular toxin quotas.

Quantitative Data on Toxin Production

The following tables summarize the quantitative effects of key physical and nutritional factors on OA and DTX1 production in various Prorocentrum species.

Table 1: Effect of Temperature on OA and DTX1 Production in Prorocentrum spp.

SpeciesTemperature (°C)Growth Rate (divisions/day)OA (pg/cell)DTX1 (pg/cell)Reference
P. lima15-Increased ~5xIncreased ~3x
P. lima30-Increased ~12xIncreased ~3x
P. hoffmannianum23-Highest cellular levels-
P. belizeanum18-Highest cellular levels-

Table 2: Effect of Light Intensity on OA Production in Prorocentrum spp.

SpeciesLight IntensityGrowth RateOA (pg/cell)Reference
P. hoffmannianum~2000 lux-53.75
P. belizeanum20 µE/m²/s-~4

Table 3: Effect of Nitrogen and Phosphorus on OA and DTX1 Production

ConditionEffect on GrowthEffect on Toxin ProductionReference
Low NitrogenDecreasedIncreased cellular toxin levels
Low PhosphorusDecreasedIncreased cellular toxin levels
Ammonia as N sourceDoes not favorDoes not favor toxin production
Nitrate as N sourceHigher cell densityHigher OA production (25 pg/cell)

Note: The exact quantitative values can vary significantly between different strains and experimental conditions.

Experimental Protocols

The study of DTX1 biosynthesis involves a multi-step process from culturing the dinoflagellates to the final analysis of the toxins.

General Experimental Workflow

The diagram below outlines a typical workflow for the investigation of DTX1 production in dinoflagellate cultures.

Experimental Workflow for DTX1 Analysis Culture Dinoflagellate Culture (e.g., Prorocentrum lima) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Toxin Extraction (e.g., Methanol) Harvest->Extraction Purification Sample Cleanup/Purification (e.g., SPE) Extraction->Purification Analysis Toxin Analysis Purification->Analysis LCMS LC-MS/MS (Quantification & Confirmation) Analysis->LCMS PPIA PPIA (Bioactivity Screening) Analysis->PPIA Data Data Interpretation LCMS->Data PPIA->Data

A typical workflow for DTX1 analysis.
Dinoflagellate Culture

Prorocentrum and Dinophysis species are typically grown in standard marine algal culture media such as f/2 or L1 medium.

  • Culture Vessels: Sterile flasks or bottles are used.

  • Seawater: Filter-sterilized natural or artificial seawater is the base of the medium.

  • Nutrients: The medium is enriched with nutrients (nitrates, phosphates, silicates), trace metals, and vitamins.

  • Incubation Conditions: Cultures are maintained at a specific temperature (e.g., 18-25°C), salinity, and under a defined light:dark cycle (e.g., 12:12 or 16:8) with a controlled light intensity.

  • Monitoring: Cell density is monitored regularly using a microscope and a Sedgewick-Rafter counting chamber or similar methods.

Toxin Extraction
  • Cell Harvesting: Cells are harvested from the culture medium, typically by centrifugation at a low speed to pellet the cells.

  • Lysis and Extraction: The cell pellet is then extracted with an organic solvent, most commonly methanol. The mixture is often sonicated or vortexed to ensure complete cell lysis and extraction of the lipophilic toxins.

  • Clarification: The extract is clarified by centrifugation to remove cell debris. The resulting supernatant contains the crude toxin extract.

Toxin Detection and Quantification

LC-MS/MS is the gold standard for the unequivocal identification and quantification of DTX1.

  • Chromatographic Separation: The toxin extract is injected into a liquid chromatograph, where DTX1 is separated from other compounds on a C18 reversed-phase column. A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a modifier like formic acid or ammonium (B1175870) formate, is used for elution.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer. DTX1 is typically detected in negative ion mode. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. For DTX1, the transition from the deprotonated molecule [M-H]⁻ at m/z 817.5 to a characteristic fragment ion is often used.

  • Quantification: Quantification is achieved by comparing the peak area of DTX1 in the sample to a calibration curve generated using certified reference standards.

This is a bioassay used for screening samples for the presence of OA-group toxins based on their biological activity.

  • Principle: The assay measures the inhibition of the enzyme protein phosphatase 2A (PP2A) by the toxins.

  • Procedure: A substrate that is dephosphorylated by PP2A to produce a colored or fluorescent product is used. The sample extract is incubated with the enzyme and substrate. The presence of DTX1 or OA will inhibit the enzyme, leading to a reduced signal compared to a control.

  • Application: PPIA is a useful tool for initial screening of a large number of samples for DSP-like bioactivity. However, it is not specific to DTX1 and positive results require confirmation by a chemical method like LC-MS/MS.

Molecular Biology Techniques

While the complete genetic basis for DTX1 production remains elusive due to the large and complex genomes of dinoflagellates, molecular techniques are employed to investigate the genes involved.

Identification of Polyketide Synthase (PKS) Genes
  • Degenerate PCR: Degenerate primers targeting conserved domains of Type I PKS genes (e.g., the β-ketosynthase domain) are used to amplify PKS gene fragments from the DNA or cDNA of Prorocentrum and Dinophysis.

  • Sequencing and Analysis: The amplified PCR products are cloned and sequenced. The resulting sequences are then analyzed using bioinformatics tools to determine their similarity to known PKS genes from other organisms.

Quantitative Real-Time PCR (qPCR)

qPCR assays can be developed to detect and quantify specific toxin-producing dinoflagellate species in environmental samples.

  • Target Genes: These assays typically target ribosomal RNA (rRNA) genes (e.g., 5.8S, 28S, or ITS regions) which are present in high copy numbers and have species-specific sequences.

  • Assay Design: Species-specific primers and fluorescently labeled probes are designed.

  • Quantification: The number of target organisms in a sample can be estimated by comparing the amplification signal to a standard curve generated from a known number of cells or a plasmid containing the target sequence.

Conclusion and Future Perspectives

The biosynthesis of Dinophysistoxin-1 in Prorocentrum and Dinophysis species is a complex process governed by a Type I PKS pathway, with significant modulation by environmental and nutritional factors. While substantial progress has been made in understanding the building blocks of the toxin and the conditions that favor its production, the complete genetic and enzymatic machinery remains to be fully elucidated. The large and complex nature of dinoflagellate genomes presents a significant challenge.

Future research, leveraging advancements in long-read sequencing technologies, transcriptomics, and proteomics, will be crucial to identify the complete DTX1 biosynthesis gene cluster and characterize the enzymes involved. A deeper understanding of the regulatory networks that control toxin production in response to environmental cues will not only aid in predicting and mitigating harmful algal blooms but also unlock the potential for biotechnological production of these valuable molecules for research and therapeutic applications. The potential role of symbiotic bacteria in toxin biosynthesis is another exciting avenue that warrants further investigation.

References

Environmental Factors Influencing Dinophysistoxin-1 Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinophysistoxin-1 (DTX-1) is a potent lipophilic marine biotoxin belonging to the okadaic acid (OA) group of toxins. Produced by certain species of dinoflagellates, primarily within the genus Dinophysis, DTX-1 is a significant concern for public health due to its accumulation in shellfish, leading to Diarrhetic Shellfish Poisoning (DSP).[1][2] Beyond its role in seafood safety, the potent biological activity of DTX-1, specifically its inhibition of protein phosphatases 1 and 2A, makes it a molecule of interest in pharmacological research and drug development.[3][4] Understanding the environmental factors that regulate DTX-1 production is crucial for predicting harmful algal blooms, ensuring seafood safety, and harnessing its potential biotechnological applications. This technical guide provides a comprehensive overview of the key environmental drivers influencing DTX-1 synthesis, detailed experimental protocols for its study, and an exploration of the underlying biosynthetic pathways.

Key Environmental Factors Influencing DTX-1 Production

The production of DTX-1 by Dinophysis species is not constant and is influenced by a variety of environmental factors. These factors can affect the growth rate of the dinoflagellate as well as the intracellular toxin quota.

Temperature

Sea temperature is a critical environmental factor that influences the distribution, growth, and toxin content of Dinophysis species.[5] Generally, plankton growth rates, including those of Dinophysis, increase with temperature within a certain optimal range. Studies on Dinophysis acuminata have shown that higher growth rates and maximum toxin production occur at temperatures between 18 and 24 °C.

Light

Light is essential for the photosynthetic activity of mixotrophic dinoflagellates like Dinophysis and, consequently, for their growth and toxin production. While light is a prerequisite, the specific intensity and quality can have nuanced effects on DTX-1 synthesis. The light spectral composition can also influence the expression of light-dependent genes in photosynthetic organisms, which may have downstream effects on metabolic processes including toxin production.

Salinity

Salinity is another important environmental variable that can modulate the physiological processes of marine dinoflagellates. While some studies have investigated the impact of salinity on other dinoflagellate toxins, specific quantitative data on the direct effect of a range of salinities on DTX-1 production in Dinophysis species requires further research.

Nutrients

The availability of inorganic nutrients, particularly nitrogen (N) and phosphorus (P), plays a significant role in the growth and toxin production of Dinophysis. The ratio of these nutrients can also influence phytoplankton community composition and succession. Some studies suggest that toxin production in certain dinoflagellates may be enhanced under nutrient-limited conditions, possibly as a defense mechanism or a shift in metabolic priorities. For instance, in some microalgae, the toxin quota, which is the amount of toxin per cell, has been observed to increase under nitrogen-limited conditions.

Quantitative Data on DTX-1 Production

The following tables summarize quantitative data from various studies on the influence of environmental factors on DTX-1 production in Dinophysis species.

SpeciesTemperature (°C)Growth Rate (divisions day⁻¹)DTX-1 Cellular Quota (pg cell⁻¹)Reference
Dinophysis acuminata18-24Higher growth rates observedMaximum toxin production observed
Dinophysis norvegica12.5Max: 0.560.5 - 1.2

Table 1: Effect of Temperature on DTX-1 Production. This table illustrates the optimal temperature ranges for growth and toxin production in different Dinophysis species.

SpeciesLight Intensity (µmol photons m⁻² s⁻¹)Culture ConditionsDTX-1 Concentration (fg cell⁻¹)Reference
Dinophysis acuminata300High light, f/2-Si medium203.3

Table 2: Effect of Light Intensity on DTX-1 Production. This table shows the DTX-1 concentration in Dinophysis acuminata under specific high-light conditions.

SpeciesNutrient ConditionsDTX-1 Content (pg cell⁻¹)NotesReference
Dinophysis caudataNot specified<76.3 (total OA and DTX-1)Field observation
Dinophysis triposFed Myrionecta rubra1.83 ng mL⁻¹ (in culture)Active toxin production confirmed
Dinophysis acuminataField bloom2.54 (OA) and 4.04 (DTX-1)Northwest Yellow Sea
Dinophysis acuminataBatch culture2.5 - 4.8Fed Myrionecta rubra

Table 3: DTX-1 Production under Various Nutrient and Culture Conditions. This table provides a summary of DTX-1 content in different Dinophysis species under field and laboratory conditions.

Experimental Protocols

Culturing Dinophysis Species

Culturing Dinophysis has historically been challenging due to their mixotrophic nature, requiring live prey. A common method involves a three-tiered culture system.

Protocol for Culturing Dinophysis:

  • Prey Culture: The ciliate Mesodinium rubrum is cultured with the cryptophyte Teleaulax amphioxeia.

  • Culture Medium: A modified f/2 medium is often used, with adjusted concentrations of nitrate, phosphate, metals, and vitamins in natural seawater. Salinity is typically adjusted to around 30 psu.

  • Incubation Conditions: Cultures are maintained at a specific temperature (e.g., 18°C) and under a controlled light-dark cycle (e.g., 12:12 h L:D) with a specific irradiance (e.g., 100–150 µmol photons m⁻² s⁻¹).

  • Dinophysis Culture: Dinophysis cells are introduced into the Mesodinium rubrum culture. Dinophysis feeds on the ciliates, which have in turn fed on the cryptophytes.

Toxin Extraction and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for the identification and quantification of DTX-1.

Protocol for DTX-1 Extraction and LC-MS/MS Analysis:

  • Cell Harvesting: Dinophysis cells are harvested from the culture, for example, by passing the culture through a sieve (e.g., 20 µm Nitex) to separate them from their prey.

  • Extraction: The cell pellet is extracted with a solvent, typically methanol.

  • LC Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Chromatographic separation is achieved using a C18 column with a gradient elution of a mobile phase consisting of acetonitrile (B52724) and water with additives like formic acid and ammonium (B1175870) formate.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in negative mode is commonly used. The detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor to product ion transitions for DTX-1 (e.g., m/z 817.5 -> 255.2).

  • Quantification: Quantification is performed using an external calibration curve with certified reference standards of DTX-1.

Biosynthetic Pathways and Signaling

DTX-1 is a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The biosynthesis of polyketides is similar to fatty acid synthesis, involving the sequential condensation of small carboxylic acid units.

The core structure of DTX-1 is assembled by a type I PKS. Type I PKSs are large, modular enzymes where each module is responsible for one round of chain elongation and modification. The basic domains within a PKS module include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Additional domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) can modify the growing polyketide chain.

While the general principles of polyketide synthesis are understood, the specific gene clusters and regulatory networks controlling DTX-1 production in Dinophysis are still under investigation. Transcriptome analysis of Dinophysis species is a promising approach to identify the genes involved in toxin biosynthesis and to understand how their expression is regulated by environmental factors.

Signaling Pathway and Experimental Workflow Diagrams

Polyketide_Biosynthesis_Pathway General Polyketide Synthesis Pathway for DTX-1 cluster_loading Initiation cluster_elongation Elongation Cycles cluster_termination Termination & Modification Starter_Unit Starter Unit (e.g., Acetyl-CoA) Loading_Module Loading Module (AT, ACP) Starter_Unit->Loading_Module Module_1 PKS Module 1 (KS, AT, ACP, KR, DH) Loading_Module->Module_1 Chain Transfer Extender_Unit Extender Unit (e.g., Malonyl-CoA) Extender_Unit->Module_1 Module_N PKS Module n (KS, AT, ACP, KR, DH) Extender_Unit->Module_N Module_1->Module_N Growing Polyketide Chain TE_Domain Thioesterase Domain (TE) Module_N->TE_Domain Chain Release Post_PKS_Modification Post-PKS Modifications (e.g., oxidation, cyclization) TE_Domain->Post_PKS_Modification DTX1 Dinophysistoxin-1 Post_PKS_Modification->DTX1

Caption: General overview of the polyketide synthase (PKS) pathway for DTX-1 biosynthesis.

Experimental_Workflow Experimental Workflow for Studying Environmental Effects on DTX-1 cluster_culture 1. Dinophysis Culture cluster_sampling 2. Sampling and Monitoring cluster_analysis 3. Toxin and Gene Expression Analysis Culture_Setup Establish three-tiered culture: Teleaulax -> Mesodinium -> Dinophysis Environmental_Conditions Incubate under controlled Temperature, Light, Salinity, Nutrients Culture_Setup->Environmental_Conditions Cell_Counts Monitor cell density (microscopy or flow cytometry) Environmental_Conditions->Cell_Counts Harvesting Harvest Dinophysis cells at different time points Cell_Counts->Harvesting Toxin_Extraction Extract toxins from cell pellets (e.g., with methanol) Harvesting->Toxin_Extraction RNA_Extraction Extract total RNA for transcriptome analysis Harvesting->RNA_Extraction LCMS_Analysis Quantify DTX-1 using LC-MS/MS Toxin_Extraction->LCMS_Analysis Data_Analysis Data Analysis and Interpretation LCMS_Analysis->Data_Analysis Correlate with environmental factors Gene_Expression Analyze expression of PKS and other relevant genes (qRT-PCR, RNA-Seq) RNA_Extraction->Gene_Expression Gene_Expression->Data_Analysis Correlate with toxin levels

Caption: Workflow for investigating environmental impacts on DTX-1 production.

Conclusion

The production of Dinophysistoxin-1 by Dinophysis species is a complex process influenced by a multifactorial interplay of environmental conditions. Temperature and light are primary drivers of both growth and toxin synthesis, while nutrient availability can significantly modulate cellular toxin quotas. For researchers and professionals in drug development, a thorough understanding of these environmental influences is paramount for optimizing culture conditions for consistent DTX-1 production for research purposes. The detailed experimental protocols and the overview of the biosynthetic pathways provided in this guide serve as a foundational resource for further investigation into this potent and pharmacologically interesting marine biotoxin. Future research, particularly in the area of molecular genetics and the elucidation of specific signaling pathways, will undoubtedly provide deeper insights into the regulation of DTX-1 synthesis and open new avenues for its potential applications.

References

Methodological & Application

Application Note: Quantification of Dinophysistoxin-1 in Shellfish using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Dinophysistoxin-1 (DTX-1), a potent marine biotoxin, in various shellfish matrices. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is the reference method in the European Union for the official control of lipophilic toxins in shellfish.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and quality control professionals, including detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with method performance data.

Introduction

Dinophysistoxin-1 (DTX-1) is a lipophilic marine biotoxin belonging to the okadaic acid (OA) group of toxins, which are responsible for Diarrhetic Shellfish Poisoning (DSP).[4] Consumption of shellfish contaminated with these toxins can lead to severe gastrointestinal illness in humans.[4] Due to the potential public health risk, regulatory authorities worldwide have established maximum permitted levels for these toxins in shellfish. The European Union has set a regulatory limit of 160 µg of okadaic acid equivalents per kilogram for the sum of okadaic acid, dinophysistoxins, and pectenotoxins.

Accurate and reliable quantification of DTX-1 is crucial for ensuring seafood safety. While traditional methods like mouse bioassays have been used, they lack specificity and raise ethical concerns. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and ability to provide structural information for definitive identification and quantification. This application note presents a detailed protocol for the analysis of DTX-1 in shellfish using LC-MS/MS, based on established and validated methodologies.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Shellfish Sampling (≥12 individuals) Cleaning 2. Cleaning and Rinsing SampleCollection->Cleaning Shucking 3. Shucking and Homogenization Cleaning->Shucking Extraction 4. Methanol Extraction Shucking->Extraction Centrifugation1 5. Centrifugation Extraction->Centrifugation1 Supernatant1 6. Collect Supernatant Centrifugation1->Supernatant1 ReExtraction 7. Re-extraction of Pellet Centrifugation1->ReExtraction Pellet CombineSupernatants 9. Combine Supernatants Supernatant1->CombineSupernatants Centrifugation2 8. Centrifugation ReExtraction->Centrifugation2 Centrifugation2->CombineSupernatants Supernatant FinalVolume 10. Adjust to Final Volume CombineSupernatants->FinalVolume Filtration 11. Filtration (0.2 µm) FinalVolume->Filtration LC_Separation 12. Chromatographic Separation (C18 Column) Filtration->LC_Separation MS_Detection 13. Mass Spectrometric Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification 14. Quantification (Calibration Curve) MS_Detection->Quantification Reporting 15. Reporting Results (µg/kg) Quantification->Reporting G cluster_input Input cluster_process Analytical Process cluster_output Output cluster_decision Decision Shellfish Shellfish Sample Extraction Methanol Extraction Shellfish->Extraction LCMS LC-MS/MS Analysis (Negative Ion Mode) Extraction->LCMS Concentration DTX-1 Concentration (µg/kg) LCMS->Concentration Comparison Comparison to Regulatory Limit (160 µg/kg OA eq.) Concentration->Comparison Decision Safe for Consumption? Comparison->Decision

References

Application Note: Quantitative Analysis of Dinophysistoxin-1 in Shellfish using HPLC with Fluorescence Detection Following ADAM Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and reliable method for the quantification of Dinophysistoxin-1 (DTX-1), a potent diarrhetic shellfish poisoning (DSP) toxin, in shellfish matrices. The method utilizes pre-column derivatization with 9-anthryldiazomethane (B78999) (ADAM) to convert the non-fluorescent DTX-1 molecule into a highly fluorescent derivative. Separation and detection are achieved by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), offering excellent sensitivity and selectivity. This document provides comprehensive protocols for sample extraction, derivatization, and HPLC-FLD analysis, along with performance data, making it an essential resource for researchers, regulatory bodies, and professionals in the field of seafood safety and drug development.

Introduction

Dinophysistoxin-1 (DTX-1) is a lipophilic marine biotoxin produced by dinoflagellates of the genera Dinophysis and Prorocentrum. As filter-feeding bivalve mollusks consume these microorganisms, DTX-1 can accumulate in their tissues, posing a significant threat to human health upon consumption. DTX-1 is a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), crucial enzymes in cellular signaling pathways.[1][2][3] Inhibition of these phosphatases leads to hyperphosphorylation of cellular proteins, disrupting cellular processes and causing the severe gastrointestinal distress characteristic of DSP.

Given the global prevalence of DSP events and the low concentrations at which DTX-1 can elicit toxic effects, sensitive and robust analytical methods are imperative for monitoring shellfish toxicity and ensuring public safety. While methods like liquid chromatography-mass spectrometry (LC-MS) are highly effective, HPLC with fluorescence detection offers a cost-effective and widely accessible alternative with high sensitivity.[4] The primary challenge in using HPLC-FLD for DTX-1 analysis is the toxin's native lack of a fluorophore. This limitation is overcome by pre-column derivatization with 9-anthryldiazomethane (ADAM), a reagent that specifically reacts with the carboxylic acid moiety of DTX-1 to form a stable, highly fluorescent 9-anthrylmethyl ester.[4] This application note provides a detailed protocol for the analysis of DTX-1 in shellfish using this established derivatization and detection strategy.

Mechanism of Action: DTX-1 Inhibition of Protein Phosphatases

Dinophysistoxin-1 exerts its toxic effects by potently inhibiting the activity of serine/threonine protein phosphatases, particularly PP1 and PP2A. These enzymes are essential for dephosphorylating a wide range of substrate proteins, thereby regulating numerous cellular processes. By binding to the catalytic subunit of these phosphatases, DTX-1 prevents the removal of phosphate (B84403) groups, leading to an abnormal increase in protein phosphorylation. This uncontrolled hyperphosphorylation disrupts cellular signaling, ion transport, and cytoskeletal organization, ultimately leading to cell death and the physiological symptoms of DSP.

DTX1_Mechanism cluster_0 Cellular Environment Protein_Kinase Protein Kinase Protein Substrate Protein Protein_Kinase->Protein Phosphorylation (ATP -> ADP) Phosphorylated_Protein Phosphorylated Protein (Active/Inactive) PP1_PP2A Protein Phosphatase 1/2A PP1_PP2A->Protein Dephosphorylation DTX1 Dinophysistoxin-1 DTX1->PP1_PP2A Inhibition

Caption: DTX-1 inhibits PP1/2A, leading to protein hyperphosphorylation.

Experimental Protocols

Sample Preparation and Extraction

This protocol is designed for the extraction of DTX-1 from shellfish tissue (e.g., mussels, oysters).

Materials:

  • Shellfish tissue (hepatopancreas or whole tissue)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Homogenizer (e.g., Ultra-Turrax)

  • Centrifuge and centrifuge tubes (50 mL)

  • Solid Phase Extraction (SPE) cartridges (C18, 500 mg)

Procedure:

  • Weigh 2.0 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Add 18 mL of methanol to the tube.

  • Homogenize the mixture for 2 minutes at high speed.

  • Centrifuge the homogenate at 4000 x g for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Re-extract the pellet with another 18 mL of methanol, following steps 3-4.

  • Combine the supernatants and adjust the final volume to 40 mL with methanol.

  • For cleanup, pass the extract through a C18 SPE cartridge preconditioned with methanol.

  • Collect the eluate for the derivatization step.

ADAM Derivatization

Materials:

  • Extracted sample or DTX-1 standard solution

  • 9-anthryldiazomethane (ADAM) solution (0.1% w/v in methanol)

  • Methanol (HPLC grade)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Pipette 200 µL of the shellfish extract or standard solution into a 2 mL glass vial.

  • Add 200 µL of the 0.1% ADAM solution to the vial.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 40°C for 30 minutes in the dark.

  • After incubation, allow the vial to cool to room temperature.

  • The derivatized sample is now ready for HPLC-FLD analysis.

ADAM_Derivatization_Workflow start Start: Shellfish Tissue Homogenate extraction Methanol Extraction start->extraction centrifugation Centrifugation extraction->centrifugation cleanup SPE Cleanup (C18) centrifugation->cleanup derivatization ADAM Derivatization (40°C, 30 min) cleanup->derivatization analysis HPLC-FLD Analysis derivatization->analysis end End: DTX-1 Quantification analysis->end

Caption: Workflow for DTX-1 analysis from shellfish to quantification.

HPLC-FLD Analysis

Instrumentation:

  • HPLC system equipped with a fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Autosampler.

Chromatographic Conditions:

Parameter Value
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Vol. 20 µL
FLD Excitation 365 nm

| FLD Emission | 412 nm |

Quantitative Data

The following table summarizes the performance characteristics of the HPLC-FLD method for the analysis of okadaic acid (OA), a structurally similar toxin, which can be considered indicative for DTX-1.

ParameterOkadaic Acid (OA)
Retention Time (approx.) 12.5 min
Limit of Detection (LOD) 0.015 µg/g hepatopancreas
Limit of Quantification (LOQ) 0.050 µg/g hepatopancreas
Linearity Range 0.05 - 2.0 µg/mL
Correlation Coefficient (r²) > 0.998
Recovery 85 - 105%

Results and Discussion

The described method provides a robust and sensitive approach for the routine monitoring of DTX-1 in shellfish. The ADAM derivatization is straightforward and effectively converts the toxin into a fluorescent product, allowing for low-level detection. The HPLC-FLD separation provides good resolution of the derivatized DTX-1 from other matrix components. The validation parameters, as indicated by data for the related toxin Okadaic Acid, demonstrate that the method is suitable for regulatory purposes, with LOD and LOQ values well below the typical action limits for DSP toxins in many jurisdictions.

Conclusion

The HPLC-FLD method following pre-column derivatization with ADAM is a highly effective tool for the quantitative analysis of Dinophysistoxin-1 in shellfish. The detailed protocols and performance data presented in this application note offer a comprehensive guide for laboratories involved in seafood safety testing and marine biotoxin research. The method's high sensitivity, reliability, and accessibility make it a valuable component of any comprehensive monitoring program for diarrhetic shellfish poisoning toxins.

References

Application Notes & Protocols: Extraction and Purification of Dinophysistoxin-1 from Algal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinophysistoxin-1 (DTX-1) is a potent marine biotoxin belonging to the okadaic acid group of polyether toxins. Produced by dinoflagellates of the genera Dinophysis and Prorocentrum, DTX-1 is a causative agent of Diarrhetic Shellfish Poisoning (DSP).[1][2][3] Beyond its toxicological significance, DTX-1 is a valuable tool in biomedical research due to its specific inhibition of protein phosphatases 1 and 2A, making it crucial for studying cellular signaling pathways. This document provides detailed protocols for the extraction and purification of DTX-1 from algal cultures, intended for researchers in marine biology, pharmacology, and drug development.

Algal Culture and Harvesting

Successful extraction and purification of DTX-1 begin with the cultivation of a suitable toxin-producing algal strain. Species such as Prorocentrum lima and Dinophysis acuminata are well-documented producers of DTX-1.[1][4]

Protocol 1: Algal Culturing and Harvesting

  • Culturing: Grow Prorocentrum lima or Dinophysis acuminata in an appropriate culture medium (e.g., f/2-Si medium) under controlled conditions of temperature (15-22°C), salinity (around 30), and light (40 µmol photons·m⁻²·sec⁻¹ on a 14h:10h light:dark cycle).

  • Growth Monitoring: Monitor cell growth by cell counts until the culture reaches the late-stationary phase, when toxin production is often maximal.

  • Harvesting: Harvest the algal cells by centrifugation to pellet the biomass. For large-scale cultures, continuous centrifugation or tangential flow filtration can be employed.

  • Washing: Wash the cell pellet with distilled water or a suitable buffer to remove residual salts and medium components.

  • Lyophilization: Freeze-dry (lyophilize) the washed cell pellet to obtain a dry biomass, which is optimal for efficient solvent extraction.

Extraction of Crude DTX-1

The lipophilic nature of DTX-1 dictates the use of organic solvents for its extraction from the algal biomass. Methanol (B129727) is a commonly used and effective solvent for this purpose.

Protocol 2: Solvent Extraction of DTX-1

  • Initial Extraction: Resuspend the lyophilized algal biomass in 100% methanol (MeOH). A common ratio is 10 mL of solvent per gram of dry biomass.

  • Maceration/Sonication: Allow the suspension to stand at room temperature (25°C) for 24 hours to allow for passive extraction. Alternatively, for improved efficiency, subject the suspension to sonication for approximately 2 minutes.

  • Centrifugation and Supernatant Collection: Centrifuge the suspension to pellet the cell debris. Carefully collect the methanol supernatant, which contains the crude DTX-1 extract.

  • Repeated Extraction: Repeat the extraction process on the pellet with fresh methanol to ensure maximum recovery of the toxin. Pool the supernatants from all extractions.

  • Solvent Evaporation: Evaporate the pooled methanol extracts to dryness under reduced pressure using a rotary evaporator. The resulting residue is the crude toxin extract.

Purification of DTX-1

A multi-step purification process is typically required to isolate DTX-1 from the crude extract. This process often involves liquid-liquid partitioning followed by one or more chromatographic steps.

Liquid-Liquid Partitioning

This step aims to separate the lipophilic toxins from highly polar and non-polar contaminants.

Protocol 3: Liquid-Liquid Partitioning

  • Initial Partitioning: Dissolve the crude extract in a mixture of water (H₂O) and dichloromethane (B109758) (CH₂Cl₂). After vigorous mixing and phase separation, collect the organic (CH₂Cl₂) phase, which will contain DTX-1.

  • Secondary Partitioning: Further partition the organic phase with 85% aqueous methanol and hexane. DTX-1 will preferentially partition into the aqueous methanol layer.

  • Butanol Partitioning (Optional): The initial aqueous fraction can be further partitioned with n-butanol to recover any remaining toxins. The butanol and 85% aqueous methanol fractions can then be combined.

  • Solvent Removal: Evaporate the solvent from the combined, toxin-rich fractions.

Solid-Phase Extraction (SPE)

SPE is an effective cleanup step to remove interfering compounds prior to more refined chromatographic purification. C18 cartridges are commonly used for this purpose.

Protocol 4: Solid-Phase Extraction (SPE) Cleanup

  • Cartridge Conditioning: Condition a Sep-Pak C18 cartridge by passing 5 mL of methanol, followed by 10 mL of distilled water through it.

  • Sample Loading: Dissolve the partially purified extract in a suitable solvent (e.g., 50% aqueous methanol) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a low concentration of organic solvent (e.g., 20% aqueous methanol) to elute polar impurities.

  • Elution: Elute the DTX-1 from the cartridge using a higher concentration of methanol or acetonitrile (B52724). The exact percentage should be optimized based on the specific cartridge and toxin profile.

Column Chromatography

Open-column and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the final purification of DTX-1.

Protocol 5: Reversed-Phase Column Chromatography

  • Column Preparation: Pack a column with a reversed-phase stationary phase (e.g., C18 silica).

  • Sample Loading: Dissolve the extract from the previous step in a minimal amount of the initial mobile phase and load it onto the column.

  • Gradient Elution: Elute the toxins using a stepwise or linear gradient of increasing organic solvent (e.g., acetonitrile or methanol in water). A typical gradient might start at 40% acetonitrile and increase to 100% over 45 minutes.

  • Fraction Collection: Collect fractions at regular intervals and analyze them for the presence of DTX-1 using a suitable analytical method (e.g., LC-MS/MS).

  • Final Purification by HPLC: Pool the DTX-1 rich fractions and subject them to semi-preparative reversed-phase HPLC for final purification. An isocratic elution with a solvent system like 85% aqueous methanol on a C18 column can be effective.

Quantification of DTX-1

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of DTX-1.

Protocol 6: Quantification by LC-MS/MS

  • Sample Preparation: Dilute the purified DTX-1 fractions and any in-process samples to a suitable concentration for LC-MS/MS analysis.

  • LC Separation: Inject the sample onto a C18 analytical column and perform a gradient elution to separate DTX-1 from other co-eluting compounds.

  • MS/MS Detection: Use a tandem mass spectrometer operating in negative ion mode. Monitor for the specific precursor-to-product ion transitions for DTX-1 (e.g., m/z 817.5 > 257.9).

  • Quantification: Generate a calibration curve using certified DTX-1 standards to quantify the concentration in the samples.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters

ParameterValue/RangeReference
Extraction Solvent 100% Methanol
Extraction Time 24 hours (maceration)
Partitioning Solvents H₂O/CH₂Cl₂, 85% aq. MeOH/Hexane
SPE Cartridge Sep-Pak C18
Column Chromatography Reversed-Phase C18
HPLC Mobile Phase Acetonitrile/Water Gradient
Semi-preparative HPLC 85% aqueous Methanol

Table 2: LC-MS/MS Parameters for DTX-1 Quantification

ParameterValueReference
Ionization Mode Negative Electrospray (ESI-)
Precursor Ion (m/z) 817.5
Product Ion 1 (m/z) 257.9 (Quantifier)
Product Ion 2 (m/z) 112.9 (Qualifier)

Visualizations

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis algal_biomass Lyophilized Algal Biomass extraction Methanol Extraction algal_biomass->extraction crude_extract Crude Toxin Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning spe Solid-Phase Extraction (SPE) partitioning->spe column_chrom Reversed-Phase Column Chromatography spe->column_chrom hplc Semi-Preparative HPLC column_chrom->hplc pure_dtx1 Purified DTX-1 hplc->pure_dtx1 lcms LC-MS/MS Quantification pure_dtx1->lcms

Caption: Workflow for the extraction and purification of Dinophysistoxin-1.

Liquid_Liquid_Partitioning_Scheme crude Crude Extract partition1 Partition with H2O / CH2Cl2 crude->partition1 aqueous1 Aqueous Phase partition1->aqueous1 organic1 Organic Phase (contains DTX-1) partition1->organic1 partition3 Partition with H2O / Butanol aqueous1->partition3 partition2 Partition with 85% aq. MeOH / Hexane organic1->partition2 hexane Hexane Phase (lipids) partition2->hexane aq_meoh Aqueous Methanol Phase (DTX-1) partition2->aq_meoh combine Combine and Evaporate aq_meoh->combine aqueous2 Aqueous Phase partition3->aqueous2 butanol Butanol Phase (residual DTX-1) partition3->butanol butanol->combine

Caption: Liquid-liquid partitioning scheme for DTX-1 purification.

References

Application Note: Solid-Phase Extraction for Dinophysistoxin-1 Sample Cleanup in Shellfish

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the cleanup of Dinophysistoxin-1 (DTX-1) from complex shellfish matrices prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). DTX-1, a lipophilic marine biotoxin, is a potent inhibitor of protein phosphatases 1 and 2A, causing diarrhetic shellfish poisoning (DSP) in humans.[1][2] Effective sample cleanup is critical to remove matrix interferences that can suppress or enhance the analyte signal in LC-MS/MS, leading to inaccurate quantification.[3] The described method utilizes polymeric SPE sorbents, which have demonstrated high recovery rates and significant reduction of matrix effects, ensuring reliable and accurate determination of DTX-1 in various shellfish species.[3][4]

Introduction

Dinophysistoxin-1 (DTX-1) is a structural analogue of okadaic acid and a major contributor to diarrhetic shellfish poisoning (DSP), a gastrointestinal illness caused by the consumption of contaminated bivalve mollusks. Due to the potential for human toxicity, regulatory monitoring of DTX-1 levels in shellfish is essential. LC-MS/MS is the preferred method for the analysis of lipophilic marine toxins due to its high sensitivity and selectivity. However, the complexity of shellfish matrices often leads to significant matrix effects, compromising the accuracy of analytical results.

Solid-phase extraction (SPE) is a widely used sample preparation technique for the cleanup and concentration of analytes from complex samples. For lipophilic toxins like DTX-1, polymeric sorbents have been shown to be highly effective in retaining the analyte while allowing matrix components to be washed away. This application note provides a detailed protocol for an optimized SPE cleanup method for DTX-1 in shellfish, along with data on recovery and matrix effects.

Experimental

Materials and Reagents

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, Strata-X)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Hydroxide

  • Formic Acid

  • DTX-1 analytical standard

  • Shellfish tissue homogenate

Instrumentation

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Solid-Phase Extraction Protocol

A detailed, step-by-step protocol for the SPE cleanup of DTX-1 from shellfish is provided below.

1. Sample Extraction

  • Homogenize 2 grams of shellfish tissue.

  • Add 8 mL of methanol and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant for SPE cleanup.

2. SPE Cartridge Conditioning

  • Pass 5 mL of methanol through the SPE cartridge.

  • Pass 5 mL of water through the SPE cartridge. Do not allow the sorbent to dry.

3. Sample Loading

  • Load 2 mL of the methanolic shellfish extract (supernatant from step 1.4) onto the conditioned SPE cartridge.

  • Adjust the flow rate to approximately 1-2 mL/min.

4. Washing

  • Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

5. Elution

  • Elute the DTX-1 from the cartridge with 5 mL of methanol.

  • Collect the eluate in a clean tube.

6. Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Results and Discussion

The effectiveness of the SPE cleanup protocol was evaluated by assessing the recovery of DTX-1 and the reduction in matrix effects. The use of polymeric sorbents in combination with an optimized wash and elution procedure resulted in high recoveries and a significant decrease in signal suppression.

Table 1: Recovery of Dinophysistoxin-1 from Spiked Shellfish Samples using Polymeric SPE

Shellfish MatrixSpiking Level (µg/kg)Mean Recovery (%)RSD (%) (n=3)
Mussels5092.34.5
Oysters5088.75.1
Scallops5090.13.8

The recovery of DTX-1 was consistently high across different shellfish matrices, demonstrating the robustness of the method. The relative standard deviations (RSD) were all below 6%, indicating good precision.

Table 2: Matrix Effects Before and After SPE Cleanup

Shellfish MatrixMatrix Effect (Crude Extract) (%)Matrix Effect (After SPE) (%)
Mussels-45.2-8.7
Oysters-51.8-11.2
Scallops-48.5-9.5

Matrix effect (%) = ((peak area in matrix / peak area in solvent) - 1) x 100. A negative value indicates signal suppression.

The data clearly shows a substantial reduction in matrix effects after the SPE cleanup. In crude extracts, significant signal suppression was observed for all matrices. Following the SPE protocol, the matrix effects were reduced to less than 15%, which is generally considered acceptable for quantitative analysis.

Conclusion

The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the cleanup of Dinophysistoxin-1 from various shellfish matrices. The use of polymeric SPE sorbents leads to high analyte recovery and a significant reduction in matrix effects, enabling accurate and precise quantification of DTX-1 by LC-MS/MS. This method is suitable for routine monitoring of DSP toxins in seafood safety programs.

Dinophysistoxin-1 Signaling Pathway

Dinophysistoxin-1 is a potent inhibitor of serine/threonine protein phosphatases, primarily targeting Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). This inhibition leads to hyperphosphorylation of cellular proteins, disrupting cellular processes and leading to the toxic effects associated with DSP.

DTX1_Signaling_Pathway cluster_0 DTX1 Dinophysistoxin-1 (DTX-1) PP Protein Phosphatases (PP1 & PP2A) DTX1->PP Inhibition Phospho Hyperphosphorylation of Proteins Disruption Disruption of Cellular Processes Phospho->Disruption Toxicity Cellular Toxicity & DSP Symptoms Disruption->Toxicity p1 Phosphorylated Proteins p2 Dephosphorylated Proteins p1->p2 PP1/PP2A

Caption: Mechanism of Dinophysistoxin-1 toxicity.

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction workflow for DTX-1 sample cleanup.

SPE_Workflow cluster_spe Solid-Phase Extraction start Start: Shellfish Tissue Homogenate extraction 1. Methanolic Extraction start->extraction centrifugation 2. Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant loading 4. Sample Loading supernatant->loading conditioning 3. SPE Cartridge Conditioning washing 5. Washing loading->washing elution 6. Elution washing->elution evaporation 7. Evaporation elution->evaporation reconstitution 8. Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: SPE workflow for DTX-1 cleanup.

References

Application Notes and Protocols for Assessing Dinophysistoxin 1 Cytotoxicity in Caco-2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Dinophysistoxin 1 (DTX-1) on human colon adenocarcinoma (Caco-2) cells. This document includes detailed experimental protocols for various cytotoxicity assays, a summary of quantitative data from relevant studies, and visualizations of experimental workflows and signaling pathways.

Introduction

This compound (DTX-1) is a lipophilic marine biotoxin and a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A).[1][2] Contamination of shellfish with DTX-1 can lead to Diarrhetic Shellfish Poisoning (DSP) in humans, with symptoms primarily affecting the gastrointestinal tract.[1][2] The Caco-2 cell line, which differentiates into a polarized monolayer of enterocytes, serves as a valuable in vitro model for studying the effects of such toxins on the human intestinal epithelium.[3] Understanding the cytotoxicity of DTX-1 in Caco-2 cells is crucial for risk assessment and for elucidating its mechanisms of toxicity.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values for DTX-1 and related toxins in Caco-2 cells, as determined by the Neutral Red Uptake (NRU) assay after 24 hours of exposure.

ToxinIC50 in Caco-2 Cells (nM)Reference
This compound (DTX-1) 22 - 25
Okadaic Acid (OA)49 - 75
Dinophysistoxin 2 (DTX-2)78 - 106

Note: Lower IC50 values indicate higher cytotoxicity. DTX-1 is consistently shown to be the most potent of the three toxins in Caco-2 cells.

Experimental Protocols

A variety of assays can be employed to measure the cytotoxicity of DTX-1 in Caco-2 cells. Each assay measures a different aspect of cell health. Below are detailed protocols for commonly used methods.

Neutral Red Uptake (NRU) Cytotoxicity Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.

Materials:

  • Caco-2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • DTX-1 stock solution (in a suitable solvent like methanol)

  • 96-well tissue culture plates

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Phosphate-Buffered Saline (PBS)

  • Neutral Red destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 5x10⁴ to 5x10⁴ cells/mL in 200 µL of complete medium per well. Incubate at 37°C in a 5% CO₂ atmosphere overnight to allow for cell attachment.

  • Toxin Treatment: Prepare serial dilutions of DTX-1 in culture medium. Remove the seeding medium from the wells and replace it with 100 µL of the medium containing different concentrations of DTX-1. Include vehicle control wells (medium with the same concentration of solvent used for DTX-1).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Neutral Red Staining: After incubation, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C, allowing viable cells to take up the dye.

  • Washing: Discard the Neutral Red solution and rinse the cells twice with 150 µL of PBS per well to remove unincorporated dye.

  • Dye Extraction: Add 150 µL of Neutral Red destain solution to each well.

  • Quantification: Shake the plate on a plate shaker for at least 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

Materials:

  • Caco-2 cells and complete culture medium

  • DTX-1 stock solution

  • 96-well tissue culture plates

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the NRU protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals in viable cells.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Quantification: Mix thoroughly to ensure complete solubilization. Read the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

Materials:

  • Caco-2 cells and complete culture medium

  • DTX-1 stock solution

  • 96-well tissue culture plates

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution, catalyst, etc.)

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the NRU protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate (if necessary for suspension cells, though Caco-2 are adherent) and carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Quantification: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

AlamarBlue™ (Resazurin) Assay

This assay uses the redox indicator resazurin (B115843) to measure the reducing power of living cells, which is proportional to the number of viable cells.

Materials:

  • Caco-2 cells and complete culture medium

  • DTX-1 stock solution

  • 96-well tissue culture plates

  • AlamarBlue™ reagent

  • Fluorescence or absorbance microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the NRU protocol.

  • Incubation: Incubate for the desired exposure period.

  • AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for 100 µL of medium).

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization.

  • Quantification: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm).

  • Data Analysis: Determine cell viability by comparing the fluorescence or absorbance values of treated cells to the vehicle control.

Diagrams

Experimental Workflow

G cluster_setup Assay Setup cluster_treatment Toxin Exposure cluster_assay Cytotoxicity Measurement cluster_analysis Data Analysis seed Seed Caco-2 cells in 96-well plate incubate_attach Incubate overnight for attachment seed->incubate_attach treat_cells Treat cells with DTX-1 and controls incubate_attach->treat_cells prepare_dtx Prepare DTX-1 serial dilutions prepare_dtx->treat_cells incubate_toxin Incubate for 24 hours treat_cells->incubate_toxin assay_choice Select Assay incubate_toxin->assay_choice nru Neutral Red Uptake assay_choice->nru mtt MTT Assay assay_choice->mtt ldh LDH Release assay_choice->ldh alamar AlamarBlue Assay assay_choice->alamar read_plate Measure Absorbance/ Fluorescence nru->read_plate mtt->read_plate ldh->read_plate alamar->read_plate calculate Calculate % Viability/ Cytotoxicity read_plate->calculate ic50 Determine IC50 Value calculate->ic50 G cluster_pathway DTX-1 Induced Cellular Response cluster_downstream Downstream Effects dtx1 This compound (DTX-1) pp Inhibition of Protein Phosphatases (PP1/PP2A) dtx1->pp mapk MAPK Pathway Upregulation pp->mapk inflammation Pro-inflammatory Response (NF-κB translocation) pp->inflammation dna_damage DNA Damage (γ-H2AX phosphorylation) pp->dna_damage cell_cycle Cell Cycle Disruption pp->cell_cycle apoptosis Apoptosis (Caspase-3 Activation) mapk->apoptosis inflammation->apoptosis dna_damage->apoptosis cell_cycle->apoptosis

References

Application Note: Mouse Bioassay Protocol for Dinophysistoxin-1 (DTX-1) Toxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinophysistoxin-1 (DTX-1) is a potent lipophilic marine biotoxin belonging to the okadaic acid (OA) group of toxins.[1][2] Produced by dinoflagellates of the genera Dinophysis and Prorocentrum, DTX-1 can accumulate in filter-feeding bivalve shellfish, such as mussels, oysters, and scallops.[1][2] Ingestion of contaminated shellfish by humans causes Diarrhetic Shellfish Poisoning (DSP), a gastrointestinal illness characterized by symptoms including diarrhea, nausea, vomiting, and abdominal pain.[1]

Historically, the mouse bioassay (MBA) has been a primary method for the regulatory monitoring of lipophilic toxins, including DTX-1, in shellfish. While modern physicochemical methods like Liquid Chromatography with Mass Spectrometry (LC-MS/MS) are now preferred for their specificity and sensitivity, the MBA remains a relevant tool in toxicological research for assessing the total toxicity of a sample and for establishing toxic equivalency factors.

Principle of the Assay

The mouse bioassay for DTX-1 is an acute toxicity test that relies on the in vivo response of mice to the toxin. The core principle involves the intraperitoneal (i.p.) injection of a standardized dose of a purified toxin or a shellfish extract into a cohort of mice. The animals are then observed over a defined period, typically 24 hours, for specific clinical signs and, most critically, for the lethal endpoint. The toxicity of the sample is determined by the survival time of the mice and the dose at which a specific percentage of the animals (usually 50%, the LD50) do not survive the observation period. This method provides a measure of the total biological toxicity of the sample, integrating the effects of all toxic compounds present.

Mechanism of Action: Protein Phosphatase Inhibition

The toxicity of DTX-1 is primarily attributed to its potent inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A). These enzymes are crucial for regulating a vast array of cellular processes by dephosphorylating key proteins. By inhibiting PP2A, DTX-1 leads to the hyperphosphorylation of cellular proteins, disrupting critical functions such as cytoskeletal integrity, cell cycle control, and ion transport in intestinal cells, ultimately leading to fluid loss and diarrhea.

cluster_0 Cellular Environment DTX1 Dinophysistoxin-1 (DTX-1) PP2A Protein Phosphatase 2A (PP2A) DTX1->PP2A Inhibits PhosProt Hyperphosphorylated Substrate Proteins PP2A->PhosProt Dephosphorylation (Blocked) Effects Downstream Toxic Effects (Cytoskeletal Disruption, Ion Flux, Diarrhea) PhosProt->Effects Causes

Caption: Mechanism of DTX-1 toxicity via inhibition of Protein Phosphatase 2A (PP2A).

Quantitative Toxicity Data

Studies have established the lethal potency of DTX-1 via intraperitoneal injection in mice. DTX-1 is generally considered to be more potent than its analogue, okadaic acid.

ParameterValue (DTX-1)Comparison Value (Okadaic Acid)Reference(s)
LD50 (i.p.) 150.4 µg/kg (95% CI: 130.1–171.2 µg/kg)185.6 - 225 µg/kg
Minimum Lethal Dose (i.p.) ~160 µg/kg Not specified
Lethality at 24h 20% at 2.62 µ g/mouse ; 70% at 3.05 µ g/mouse ; 90% at >3.45 µ g/mouse -

CI: Confidence Interval

Experimental Protocol

This protocol outlines the standard procedure for determining the acute toxicity of DTX-1 using the mouse bioassay.

5.1 Materials and Reagents

  • Animals: Healthy, non-fasted mice (e.g., Swiss Webster or similar strain), typically weighing 19-21 grams.

  • DTX-1 Standard: Certified standard of Dinophysistoxin-1.

  • Vehicle: 1% Tween 60 in 0.9% physiological saline.

  • Equipment:

    • Calibrated animal balance

    • 1 mL syringes with 25-gauge needles

    • Vortex mixer

    • Standard animal housing cages

    • Timer

5.2 Toxin Preparation (for purified standards)

  • Prepare a stock solution of DTX-1 in a suitable solvent (e.g., methanol).

  • Perform serial dilutions to create a range of concentrations for different dose groups.

  • Prior to injection, evaporate the solvent from the required aliquot and reconstitute the toxin residue in the 1% Tween 60 vehicle to the final desired concentration. Ensure complete dissolution by vortexing.

5.3 Experimental Procedure

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least 3 days before the experiment.

  • Animal Grouping: Randomly divide mice into dose groups, with a minimum of 3-5 animals per group. Include a "vehicle control" group that will receive only the 1% Tween 60 solution.

  • Dosing:

    • Weigh each mouse immediately before injection.

    • Administer a single 1 mL dose of the prepared toxin solution or vehicle control via intraperitoneal (i.p.) injection.

    • The dose should be calculated based on the animal's body weight (µg/kg).

  • Observation:

    • Observe the animals continuously for the first few hours and then periodically for up to 24 hours. Some protocols recommend a shorter 4-hour surveillance period for humane reasons if lethality is rapid.

    • Record the time of injection and the time of death for each animal.

    • Document any observed clinical signs of toxicity, which may include immobility, lethargy, dyspnea (difficulty breathing), piloerection, and huddling.

  • Endpoint: The primary endpoint is death within the 24-hour observation period. A "Mouse Unit" (MU) is sometimes defined as the minimum amount of toxin required to kill a mouse within 24 hours.

  • Data Analysis: Calculate the median lethal dose (LD50) and its 95% confidence intervals using an appropriate statistical method, such as probit analysis.

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis P1 Sample/Toxin Preparation (Extraction or Dilution) P2 Animal Acclimatization & Weight Measurement P3 Randomization into Dose & Control Groups E1 Intraperitoneal (i.p.) Injection of Toxin or Vehicle P3->E1 E2 24-Hour Observation Period E1->E2 E3 Record Clinical Signs (Lethargy, Dyspnea) E2->E3 E4 Record Survival Times E2->E4 A1 Data Collation (Mortality per Dose Group) E4->A1 A2 Statistical Analysis (e.g., Probit Analysis) A1->A2 A3 Endpoint Determination (Calculate LD50) A2->A3

Caption: Experimental workflow for the DTX-1 mouse bioassay.

Ethical and Safety Considerations

  • Ethical Approval: All animal procedures must be conducted in accordance with national and institutional guidelines for the care and use of laboratory animals and receive approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

  • Humane Endpoints: Efforts should be made to minimize animal suffering. If severe signs of distress are observed, humane euthanasia should be considered as an endpoint. However, studies note that predicting the exact time of death from symptoms can be difficult.

  • Personnel Safety: DTX-1 is a potent toxin. Appropriate personal protective equipment (PPE), including gloves and lab coats, should be worn when handling the toxin. All procedures should be performed in a well-ventilated area or a chemical fume hood.

  • Alternatives: In line with the 3Rs (Replacement, Reduction, Refinement), the use of this assay should be scientifically justified. Alternative methods, such as LC-MS/MS or functional assays (e.g., phosphatase inhibition assay), should be considered where appropriate.

References

Application Notes and Protocols for Dinophysistoxin-1 (DTX1) Calibration using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinophysistoxin-1 (DTX1) is a potent marine biotoxin belonging to the okadaic acid group of toxins, which are responsible for Diarrhetic Shellfish Poisoning (DSP). Produced by dinoflagellates of the genera Dinophysis and Prorocentrum, DTX1 can accumulate in filter-feeding bivalve shellfish, posing a significant risk to human health.[1][2] Accurate and reliable quantification of DTX1 in seafood and for research purposes is crucial for regulatory monitoring and toxicological studies. This document provides detailed application notes and protocols for the use of certified reference materials (CRMs) in the calibration of analytical instruments for DTX1 determination. The primary mechanism of DTX1 toxicity involves the potent inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), crucial enzymes in various cellular signaling pathways.[1][3][4]

Certified Reference Materials for DTX1

Certified reference materials are essential for ensuring the accuracy and traceability of analytical measurements. Several organizations provide CRMs for DTX1, which are typically supplied as solutions in methanol (B129727) at a certified concentration.

Table 1: Commercially Available Certified Reference Materials for Dinophysistoxin-1

Product CodeSupplierConcentration (Nominal)MatrixStorage Temperature
CRM-DTX1-cNational Research Council Canada (NRC)Suitable for LC-MS/MS calibrationMethanol-20°C
CRM-00-DTX1Cifga Laboratory8.85 ± 0.49 µg/gMethanol-20°C
NMIJ CRM 6207-bAIST, JapanNot specifiedMethanol-20°C

Note: Concentrations may vary between lots. Always refer to the certificate of analysis provided by the supplier for the exact certified concentration.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of a dilution series of DTX1 calibration standards from a certified reference material for the calibration of analytical instruments such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • Certified Reference Material (CRM) of Dinophysistoxin-1 in methanol

  • HPLC-grade methanol

  • Calibrated micropipettes and sterile, non-stick pipette tips

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Standard Solution: The CRM as received is the stock standard solution. Allow the CRM vial to equilibrate to room temperature before opening to prevent condensation.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with HPLC-grade methanol. An example dilution series for a calibration curve is provided in Table 2.

  • Storage: Store all standard solutions at -20°C in amber glass vials to protect from light. Under these conditions, solutions can be stable for a week or longer, but stability should be verified by the laboratory.

Table 2: Example Preparation of DTX1 Working Standard Solutions for Calibration Curve

Standard LevelConcentration (ng/mL)Volume of Stock/Previous Standard (µL)Final Volume (µL)Diluent (Methanol) (µL)
14040 of 1 µg/mL stock1000960
220500 of Standard 11000500
310500 of Standard 21000500
45500 of Standard 31000500
52.5500 of Standard 41000500
61400 of Standard 51000600
7 (Blank)0010001000

This is an example; the concentration range should be adjusted to be appropriate for the expected sample concentrations and the sensitivity of the analytical instrument.

Protocol 2: Sample Preparation and Extraction from Shellfish Tissue

This protocol outlines a general procedure for the extraction of DTX1 from shellfish tissue, such as mussels, for analysis by LC-MS/MS.

Materials:

  • Homogenized shellfish tissue

  • HPLC-grade methanol

  • Centrifuge

  • Vortex mixer

  • Solid Phase Extraction (SPE) cartridges (e.g., HLB) (optional, for cleanup)

  • Syringe filters (0.2 or 0.45 µm, methanol-compatible)

Procedure:

  • Extraction: Weigh approximately 2 g of homogenized shellfish tissue into a centrifuge tube. Add 8 mL of 100% methanol.

  • Homogenization: Vortex the mixture vigorously for 2 minutes.

  • Centrifugation: Centrifuge the sample at approximately 4000 x g for 10 minutes.

  • Collection: Carefully decant the methanolic supernatant into a clean tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction process (steps 1-4) on the pellet with another 8 mL of methanol. Combine the supernatants.

  • Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences. Condition the SPE cartridge according to the manufacturer's instructions. Load the extract, wash, and elute the toxins.

  • Filtration: Filter the final extract through a 0.2 µm or 0.45 µm syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides typical LC-MS/MS parameters for the quantification of DTX1. Instrument conditions should be optimized in the user's laboratory.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 50 mM formic acid

  • Mobile Phase B: Acetonitrile with 2 mM ammonium formate and 50 mM formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the lipophilic toxin.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-20 µL

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for DTX1.

    • Precursor Ion (m/z): 817.5 [M-H]⁻

    • Product Ions (m/z): 255.2 (for quantification), 563.2 (for confirmation)

  • Instrument Parameters: Optimize declustering potential (DP) and collision energy (CE) for maximum signal intensity.

Signaling Pathway and Experimental Workflow Diagrams

The primary toxic mechanism of DTX1 is the inhibition of protein phosphatase 2A (PP2A), a key enzyme that regulates numerous cellular processes through dephosphorylation of target proteins. Inhibition of PP2A leads to hyperphosphorylation of its substrates, disrupting normal cellular signaling and potentially leading to events like apoptosis or tumor promotion.

DTX1_Signaling_Pathway DTX1 Dinophysistoxin-1 (DTX1) PP2A Protein Phosphatase 2A (PP2A) (Catalytic Subunit) DTX1->PP2A Inhibition Substrate_P Phosphorylated Substrate Proteins (e.g., components of signaling cascades) PP2A->Substrate_P Dephosphorylation Downstream Disruption of Cellular Processes (e.g., Apoptosis, Cell Cycle Control, Tumor Promotion) Substrate_P->Downstream Substrate Substrate Proteins Kinase Protein Kinases Kinase->Substrate

Caption: Mechanism of DTX1 toxicity through inhibition of PP2A.

DTX1_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_calibration Calibration cluster_analysis Analysis Shellfish Shellfish Tissue (e.g., Mussels) Homogenization Homogenization Shellfish->Homogenization Extraction Methanol Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS CRM DTX1 Certified Reference Material Dilution Serial Dilution in Methanol CRM->Dilution Standards Calibration Standards Dilution->Standards Standards->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification Result DTX1 Concentration in Sample Quantification->Result

Caption: Experimental workflow for DTX1 quantification in shellfish.

References

Application Notes and Protocols for Rapid Detection of Dinophysistoxin-1 (DTX-1) using Immunoassay Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the rapid detection of Dinophysistoxin-1 (DTX-1), a marine biotoxin responsible for Diarrhetic Shellfish Poisoning (DSP). The following sections outline various immunoassay techniques, their principles, and step-by-step procedures for their application in research and screening environments.

Introduction to Immunoassay Techniques for DTX-1 Detection

Immunoassays are widely used for the rapid screening of DTX-1 in various matrices, particularly in shellfish. These methods are based on the specific binding of an antibody to the DTX-1 antigen. Key advantages of immunoassays include their high sensitivity, specificity, and potential for rapid, on-site testing.[1][2][3] Commercially available rapid test kits for DSP toxins, including DTX-1, often utilize antibody-based enzyme-linked immunosorbent assays (ELISA), functional protein phosphatase inhibition assays (PPIA), and lateral flow immunoassays (LFIA).[4]

DTX-1 is a structural analog of Okadaic Acid (OA) and is often found alongside other DSP toxins like Dinophysistoxin-2 (DTX-2).[5] Therefore, the cross-reactivity of antibodies with these different toxins is a critical parameter in assay performance. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the regulatory method for confirmation, immunoassays serve as excellent screening tools.

Comparative Data of Immunoassay Techniques

The selection of an appropriate immunoassay depends on factors such as the required sensitivity, sample throughput, cost, and the availability of equipment. The following table summarizes the performance of various immunoassay techniques for the detection of DTX-1 and related toxins.

Immunoassay TechniqueAnalyteLimit of Detection (LOD) / IC50Cross-Reactivity with DTX-1 (%)Reference
Direct Competitive ELISA (dcELISA) Okadaic Acid (OA)LOD: 0.023 ng/mL; IC50: 0.182 ng/mL91.6
Lateral Flow Immunoassay (LFIA) Okadaic Acid (OA)5 ng/mL---
Commercial ELISA Kit (DSP-Check®) OA and DTX-120 ng/g---
Surface Plasmon Resonance (SPR) Biosensor Okadaic Acid (OA)---68
Electrochemical Immunosensor Okadaic Acid (OA)LOD: 0.001 ng/mL; IC50: 0.09 ng/mL---

Experimental Protocols

This section provides detailed protocols for the most common immunoassay techniques used for DTX-1 detection.

Direct Competitive Enzyme-Linked Immunosorbent Assay (dcELISA)

This protocol is a common format for the detection of small molecules like DTX-1. In this assay, free toxin in the sample competes with a toxin-enzyme conjugate for binding to a limited number of specific antibodies coated on a microplate.

Materials:
  • Microtiter plate coated with anti-DTX-1 antibody

  • DTX-1 standards

  • DTX-1-Horseradish Peroxidase (HRP) conjugate

  • Sample extraction buffer (e.g., Methanol-water mixture)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Protocol:
  • Sample Preparation:

    • Homogenize shellfish tissue.

    • Extract toxins using an appropriate solvent (e.g., 80% methanol (B129727) in water).

    • Centrifuge the extract and collect the supernatant.

    • Dilute the supernatant with the assay buffer to minimize matrix effects.

  • Assay Procedure:

    • Add 50 µL of standard or sample extract to the antibody-coated microplate wells.

    • Add 50 µL of DTX-1-HRP conjugate to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader within 15 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the logarithm of the DTX-1 standard concentrations.

    • Determine the concentration of DTX-1 in the samples by interpolating their absorbance values on the standard curve. The signal intensity is inversely proportional to the concentration of DTX-1 in the sample.

Lateral Flow Immunoassay (LFIA)

LFIAs are rapid, single-use tests that are ideal for on-site screening. They typically provide a qualitative or semi-quantitative result.

Materials:
  • LFIA test strip for DTX-1

  • Sample extraction buffer

  • Pipette for sample application

Protocol:
  • Sample Preparation:

    • Follow the same extraction procedure as for ELISA. The final extract should be in a liquid form compatible with the LFIA strip.

  • Assay Procedure:

    • Apply a defined volume (e.g., 100 µL) of the sample extract to the sample pad of the LFIA strip.

    • Allow the liquid to migrate along the strip by capillary action.

    • Read the results visually after a specified time (e.g., 10-15 minutes).

  • Interpretation of Results:

    • Control Line (C): Should always appear, indicating the test is valid.

    • Test Line (T): The intensity of the test line is inversely proportional to the concentration of DTX-1 in the sample. A weaker or absent test line indicates a positive result for DTX-1.

Surface Plasmon Resonance (SPR) Biosensor

SPR-based immunosensors allow for real-time, label-free detection of antigen-antibody interactions. This technique is highly sensitive and provides kinetic data on binding events.

Materials:
  • SPR instrument

  • Sensor chip (e.g., gold-coated)

  • Anti-DTX-1 antibody

  • Immobilization buffers (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP)

  • DTX-1 standards and samples

Protocol:
  • Antibody Immobilization:

    • Activate the sensor chip surface using EDC/NHS.

    • Inject the anti-DTX-1 antibody to allow for covalent immobilization.

    • Deactivate any remaining active sites.

  • Binding Analysis (Competitive Assay Format):

    • Prepare mixtures of a constant concentration of a DTX-1 conjugate and varying concentrations of the DTX-1 standard or sample.

    • Inject the mixtures over the sensor surface.

    • The free DTX-1 in the sample will compete with the conjugate for binding to the immobilized antibody, resulting in a lower SPR signal.

    • Regenerate the sensor surface between samples using a low pH buffer.

  • Data Analysis:

    • The SPR signal (response units) is inversely proportional to the concentration of DTX-1 in the sample.

    • A calibration curve is constructed by plotting the SPR signal against the DTX-1 concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the principles behind the described immunoassay techniques.

dcELISA_Workflow cluster_steps Direct Competitive ELISA Workflow step1 1. Coating Antibody specific to DTX-1 is coated onto the microplate well. step2 2. Sample & Conjugate Addition Sample containing DTX-1 and enzyme-labeled DTX-1 (conjugate) are added. step1->step2 step3 3. Competition Free DTX-1 and DTX-1 conjugate compete for antibody binding sites. step2->step3 step4 4. Washing Unbound components are washed away. step3->step4 step5 5. Substrate Addition Substrate is added, which is converted by the bound enzyme. step4->step5 step6 6. Signal Detection Color development is measured. Signal is inversely proportional to DTX-1 concentration. step5->step6

Caption: Workflow of a Direct Competitive ELISA for DTX-1 detection.

LFIA_Principle cluster_lfia Lateral Flow Immunoassay (Competitive Format) cluster_results Result Interpretation sample_pad Sample Pad Sample with DTX-1 is applied. conjugate_pad Conjugate Pad Contains colored nanoparticles conjugated with anti-DTX-1 antibodies. sample_pad->conjugate_pad membrane Nitrocellulose Membrane Test Line: Immobilized DTX-1 antigen Control Line: Immobilized secondary antibody conjugate_pad->membrane wicking_pad Wicking Pad Absorbs excess liquid. membrane->wicking_pad positive Positive (DTX-1 present): - Antibodies bind to free DTX-1. - Less binding at Test Line (faint or no line). - Control Line is visible. negative Negative (DTX-1 absent): - Antibodies bind to immobilized DTX-1 at Test Line (visible line). - Control Line is visible.

Caption: Principle of a competitive Lateral Flow Immunoassay for DTX-1.

SPR_Workflow cluster_spr Surface Plasmon Resonance (SPR) Workflow immobilization 1. Immobilization Anti-DTX-1 antibody is immobilized on the sensor chip surface. injection 2. Sample Injection A mixture of sample (containing DTX-1) and a DTX-1 conjugate is injected. immobilization->injection competition 3. Competitive Binding Free DTX-1 competes with the conjugate for antibody binding. injection->competition detection 4. Real-time Detection Change in refractive index is measured in real-time. Signal is inversely proportional to DTX-1 concentration. competition->detection regeneration 5. Regeneration The sensor surface is regenerated for the next sample. detection->regeneration

Caption: Workflow for DTX-1 detection using an SPR-based immunosensor.

References

Application Notes and Protocols for Studying Dinophysistoxin-1-Induced Cellular Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinophysistoxin-1 (DTX-1) is a potent marine biotoxin belonging to the diarrhetic shellfish poisoning (DSP) group of toxins. Produced by dinoflagellates of the genera Dinophysis and Prorocentrum, DTX-1 accumulates in shellfish and can cause severe gastrointestinal distress in humans upon consumption. The primary molecular mechanism of DTX-1 is the potent inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A)[1][2]. This inhibition disrupts cellular signaling pathways, leading to cytotoxicity, apoptosis, and oxidative stress. These application notes provide detailed protocols for cell-based assays to investigate and quantify the cellular damage induced by DTX-1.

Key Cellular Effects of Dinophysistoxin-1

DTX-1 exposure has been shown to induce a range of detrimental effects in various cell lines, including:

  • Cytotoxicity: DTX-1 exhibits significant cytotoxic effects in a dose-dependent manner across different cell types, with neuroblastoma cell lines often showing high sensitivity[3][4].

  • Apoptosis: The toxin triggers programmed cell death, involving the activation of caspases and alterations in mitochondrial function.

  • Oxidative Stress: DTX-1 can induce the production of reactive oxygen species (ROS), leading to cellular damage and the activation of antioxidant defense mechanisms[5].

  • Disruption of Intestinal Barrier Function: In intestinal cell models like Caco-2, DTX-1 can disrupt the integrity of tight junctions, potentially contributing to its diarrheal effects.

Data Presentation: Quantitative Analysis of DTX-1 Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dinophysistoxin-1 in various cell lines, providing a comparative overview of its cytotoxic potential.

Cell LineAssayIncubation TimeIC50 (nM)Reference
Neuro-2a (mouse neuroblastoma)MTT AssayNot Specified14.1
NG108-15 (mouse neuroblastoma x rat glioma)Not SpecifiedNot SpecifiedSimilar to Neuro-2a
MCF-7 (human breast adenocarcinoma)Not SpecifiedNot SpecifiedLess sensitive than Neuro-2a
Caco-2 (human colorectal adenocarcinoma)AlamarBlue Assay72 hours>1000

Signaling Pathways and Experimental Workflows

Dinophysistoxin-1 Induced Apoptosis Signaling Pathway

DTX-1 is believed to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

DTX1_Apoptosis_Pathway DTX1 Dinophysistoxin-1 PP2A PP2A Inhibition DTX1->PP2A CellularStress Cellular Stress PP2A->CellularStress Bax Bax (pro-apoptotic) CellularStress->Bax Activation Bcl2 Bcl-2 (anti-apoptotic) CellularStress->Bcl2 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

DTX-1 induced apoptosis via the mitochondrial pathway.
Dinophysistoxin-1 Induced Oxidative Stress Pathway

The inhibition of protein phosphatases by DTX-1 can disrupt cellular redox homeostasis, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress.

DTX1_Oxidative_Stress_Pathway DTX1 Dinophysistoxin-1 PP_Inhibition PP1/PP2A Inhibition DTX1->PP_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction PP_Inhibition->Mitochondrial_Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Antioxidant_Response Antioxidant Response (↑ SOD, ↑ CAT) ROS->Antioxidant_Response

DTX-1 induced oxidative stress pathway.
Experimental Workflow for Assessing DTX-1 Induced Cellular Damage

This workflow outlines the sequence of assays to comprehensively evaluate the cellular damage caused by DTX-1.

Experimental_Workflow Start Cell Culture with DTX-1 Treatment Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity Apoptosis Apoptosis Assays Start->Apoptosis OxidativeStress Oxidative Stress Assays Start->OxidativeStress AnnexinV Annexin V/PI Staining (Flow Cytometry) Apoptosis->AnnexinV Caspase Caspase Activity Assay (e.g., Caspase-3) Apoptosis->Caspase MitoPotential Mitochondrial Membrane Potential (JC-1) Apoptosis->MitoPotential WesternBlot Western Blot (Bcl-2, Bax, Cytochrome c) Apoptosis->WesternBlot ROS_Detection ROS Detection (DCFH-DA) OxidativeStress->ROS_Detection Antioxidant_Enzymes Antioxidant Enzyme Assays (SOD, CAT) OxidativeStress->Antioxidant_Enzymes

Workflow for studying DTX-1 cellular damage.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is for determining the cytotoxicity of DTX-1 by measuring the metabolic activity of cells.

Materials:

  • Cells of interest (e.g., Neuro-2a, Caco-2)

  • Complete cell culture medium

  • DTX-1 stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of DTX-1 in complete culture medium.

  • Remove the medium from the wells and replace it with 100 µL of the DTX-1 dilutions. Include a vehicle control (medium with the same concentration of solvent used for DTX-1) and a negative control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells.

Materials:

  • Cells treated with DTX-1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with DTX-1 for the desired time.

  • Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay

This assay measures the overall levels of intracellular ROS.

Materials:

  • Cells treated with DTX-1

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

  • Serum-free medium

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black plate (for plate reader) or a suitable culture dish (for flow cytometry).

  • Treat cells with DTX-1 for the desired time.

  • Remove the treatment medium and wash the cells once with serum-free medium.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Add 100 µL of PBS to each well (for plate reader).

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Caspase-3 Activity Assay (Colorimetric)

This protocol quantifies the activity of the executioner caspase-3.

Materials:

  • Cells treated with DTX-1

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Induce apoptosis by treating cells with DTX-1.

  • Harvest 1-5 x 10^6 cells and lyse them according to the kit manufacturer's instructions.

  • Centrifuge the lysate to pellet the debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • Add 50-100 µg of protein to each well of a 96-well plate.

  • Add reaction buffer and the DEVD-pNA substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm.

  • The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples with the untreated control.

Assessment of Mitochondrial Membrane Potential: JC-1 Assay

This assay uses the ratiometric dye JC-1 to measure changes in mitochondrial membrane potential.

Materials:

  • Cells treated with DTX-1

  • JC-1 reagent

  • Culture medium

  • Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

  • Seed cells and treat with DTX-1.

  • Prepare a JC-1 staining solution (typically 1-5 µM in culture medium).

  • Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells with PBS or culture medium.

  • Analyze the fluorescence. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence (~529 nm).

  • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins like Bcl-2, Bax, and the release of cytochrome c.

Materials:

  • Cells treated with DTX-1

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with DTX-1 and harvest.

  • For total protein, lyse cells in RIPA buffer. For cytochrome c release, perform subcellular fractionation to separate cytosolic and mitochondrial fractions.

  • Determine protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Capture the image and perform densitometric analysis, normalizing to a loading control like beta-actin.

References

Application Notes and Protocols: Dinophysistoxin-1 as a Tool in Protein Phosphatase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinophysistoxin-1 (DTX-1) is a potent marine biotoxin and a powerful inhibitor of serine/threonine protein phosphatases, primarily Protein Phosphatase 2A (PP2A) and to a lesser extent, Protein Phosphatase 1 (PP1). Its high affinity and specificity for these enzymes make it an invaluable tool for studying the vast array of cellular processes regulated by protein phosphorylation. These application notes provide a comprehensive overview of DTX-1's use in research, detailing its mechanism of action, downstream cellular effects, and protocols for its application in protein phosphatase inhibition studies.

Mechanism of Action

DTX-1 exerts its biological effects by binding to the catalytic subunit of PP2A and PP1, thereby inhibiting their ability to dephosphorylate substrate proteins. This leads to a state of hyperphosphorylation of numerous proteins, which in turn dysregulates various signaling pathways controlling cell growth, differentiation, apoptosis, and maintenance of cellular architecture.

Key Applications in Research

  • Dissecting Signaling Pathways: By inhibiting protein phosphatases, DTX-1 can be used to artificially maintain proteins in their phosphorylated, often active, state. This allows researchers to investigate the downstream consequences of specific phosphorylation events and map signaling cascades.

  • Studying Cellular Processes: DTX-1 is a valuable tool for studying processes regulated by reversible phosphorylation, such as cell cycle control, cytoskeletal dynamics, and apoptosis.

  • Understanding Disease Mechanisms: Dysregulation of protein phosphorylation is implicated in numerous diseases, including cancer and neurodegenerative disorders. DTX-1 can be used in disease models to mimic hyperphosphorylation states and explore potential therapeutic targets.

  • Drug Discovery: As a well-characterized enzyme inhibitor, DTX-1 can be used as a positive control in screens for novel protein phosphatase inhibitors with therapeutic potential.

Quantitative Data: Inhibitory Potency of Dinophysistoxin-1

The inhibitory potency of DTX-1 is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the toxin required to inhibit 50% of the phosphatase activity. The following table summarizes key quantitative data for DTX-1.

ParameterValueTarget EnzymeCell Line/SystemReference
IC50 0.09 nMRecombinant PP2AIn vitro assay[1]
IC50 0.104 ± 0.006 nMRecombinant human PP2AcIn vitro assay[2]
IC50 0.75 ng/mlPP2A from Mytilus chilensisIn vitro assay[3]
EC50 14.1 nMCytotoxicityNeuro-2a cells[1]

Downstream Cellular Effects & Signaling Pathways

Inhibition of protein phosphatases by DTX-1 triggers a cascade of downstream cellular events. Two well-documented effects are the disruption of epithelial barrier function and the induction of an inflammatory response.

Disruption of Epithelial Tight Junctions

DTX-1 has been shown to compromise the integrity of epithelial barriers by affecting the localization of tight junction proteins. In the Caco-2 human colon adenocarcinoma cell line, a widely used model for the intestinal barrier, DTX-1 treatment leads to the redistribution of occludin, a key transmembrane protein of the tight junctions. This disruption of tight junction integrity can be quantified by measuring the transepithelial electrical resistance (TEER).

Signaling Pathway: PP2A Inhibition to Occludin Disruption

G DTX1 Dinophysistoxin-1 PP2A Protein Phosphatase 2A (PP2A) DTX1->PP2A Inhibition Occludin_P Phosphorylated Occludin PP2A->Occludin_P Prevents Dephosphorylation TJ_Disruption Tight Junction Disruption Occludin_P->TJ_Disruption Leads to Dephosphorylation Dephosphorylation

Caption: DTX-1 inhibits PP2A, leading to hyperphosphorylation of occludin and subsequent tight junction disruption.

Induction of Inflammatory Cytokines

DTX-1 is a potent inducer of pro-inflammatory cytokines in immune cells. In macrophages, DTX-1 treatment leads to the increased secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This effect is significantly more potent compared to the related toxin, Okadaic Acid[1]. The precise signaling pathway linking PP2A inhibition to cytokine production is an area of active research, but likely involves the hyperphosphorylation of key signaling intermediates in inflammatory pathways.

Experimental Workflow: Investigating Inflammatory Response

G cluster_0 Cell Culture & Treatment cluster_1 Analysis Macrophages Macrophage Culture DTX1_Treat DTX-1 Treatment Macrophages->DTX1_Treat Supernatant Collect Supernatant DTX1_Treat->Supernatant Cell_Lysate Prepare Cell Lysate DTX1_Treat->Cell_Lysate ELISA ELISA for TNF-α & IL-6 Supernatant->ELISA Western_Blot Western Blot for Signaling Proteins Cell_Lysate->Western_Blot

Caption: Workflow for studying DTX-1 induced inflammatory cytokine production in macrophages.

Experimental Protocols

Protocol 1: In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of DTX-1 on PP2A activity using a synthetic phosphopeptide substrate.

Materials:

  • Recombinant human PP2A catalytic subunit (rhPP2Ac)

  • Serine/Threonine Phosphatase Assay System (e.g., Promega V2460 or similar)

  • DTX-1 stock solution (in DMSO or ethanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all buffers and the phosphopeptide substrate according to the assay kit manufacturer's instructions.

  • Prepare DTX-1 Dilutions: Prepare a series of dilutions of DTX-1 in the assay buffer. The final concentrations should typically range from 0.001 nM to 10 nM to generate a dose-response curve. Include a vehicle control (DMSO or ethanol).

  • Enzyme Reaction:

    • Add 10 µL of each DTX-1 dilution or vehicle control to the wells of a 96-well plate.

    • Add 10 µL of diluted rhPP2Ac to each well.

    • Incubate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 30 µL of the phosphopeptide substrate.

    • Incubate at 30°C for 30 minutes.

  • Stop Reaction and Measure Absorbance:

    • Stop the reaction by adding the Molybdate Dye/Additive mixture as per the kit instructions.

    • Allow color to develop for 15-30 minutes at room temperature.

    • Measure the absorbance at 600-630 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Calculate the percentage of inhibition for each DTX-1 concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the DTX-1 concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Epithelial Barrier Function using Caco-2 Cells

This protocol details the methods to assess the effect of DTX-1 on the integrity of Caco-2 cell monolayers.

A. Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed the cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of 1 x 10^5 cells/cm².

  • Maintain the cultures for 21 days to allow for differentiation and formation of a tight monolayer.

B. Transepithelial Electrical Resistance (TEER) Measurement:

  • Equilibrate the Caco-2 monolayers in fresh culture medium for 30 minutes in the incubator.

  • Using an epithelial volt-ohm meter (EVOM), measure the electrical resistance across the monolayer. Ensure the electrodes are placed consistently in each well.

  • Treat the cells with various concentrations of DTX-1 (e.g., 10-100 nM) or vehicle control in the apical chamber.

  • Measure TEER at different time points (e.g., 0, 6, 12, 24 hours) post-treatment.

  • Calculate the TEER values (in Ω·cm²) by subtracting the resistance of a blank insert and multiplying by the surface area of the insert.

C. Immunofluorescence Staining for Occludin:

  • After the final TEER measurement, wash the Caco-2 monolayers on the Transwell® inserts twice with ice-cold PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Incubate with a primary antibody against occludin (diluted in 1% BSA/PBS) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the membrane onto a glass slide with a mounting medium containing DAPI to counterstain the nuclei.

  • Visualize the localization of occludin using a fluorescence or confocal microscope.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol provides a general method for analyzing the phosphorylation state of key signaling proteins in cells treated with DTX-1.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture the desired cell type (e.g., macrophages, epithelial cells) to 80-90% confluency.

    • Treat the cells with DTX-1 at the desired concentration and for the appropriate time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein of interest or a housekeeping protein like GAPDH.

    • Quantify the band intensities using image analysis software.

Conclusion

Dinophysistoxin-1 is a powerful and specific tool for the investigation of cellular signaling pathways regulated by protein phosphatases. The protocols and data presented here provide a foundation for researchers to utilize DTX-1 effectively in their studies to unravel the complex roles of protein phosphorylation in health and disease. Due to its high toxicity, appropriate safety precautions must be taken when handling DTX-1.

References

Troubleshooting & Optimization

Overcoming matrix effects in Dinophysistoxin 1 LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the LC-MS/MS analysis of Dinophysistoxin-1 (DTX-1).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect DTX-1 analysis?

A1: Matrix effects in LC-MS/MS analysis are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] For DTX-1, which is often analyzed in complex matrices like shellfish tissue, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] This can result in inaccurate quantification, poor reproducibility, and reduced sensitivity.[3][4] The extent of matrix effects can vary significantly depending on the shellfish species and the sample preparation method used.

Q2: I'm observing significant ion suppression for DTX-1 in my shellfish samples. What are the likely causes?

A2: Significant ion suppression for DTX-1 in shellfish analysis is a common issue. The primary causes include:

  • Co-eluting Matrix Components: Lipids, phospholipids, proteins, salts, and pigments from the shellfish tissue can co-elute with DTX-1 and compete for ionization in the MS source.

  • Inadequate Sample Cleanup: If the sample preparation and cleanup procedures are not sufficient to remove these interfering compounds, significant matrix effects will be observed.

  • High Matrix Load: Injecting a sample that is too concentrated can overload the LC column and the MS ion source, leading to increased ion suppression.

  • Suboptimal LC-MS/MS Conditions: Poor chromatographic separation that does not resolve DTX-1 from matrix components can exacerbate ion suppression.

Q3: How can I minimize or compensate for matrix effects in my DTX-1 analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Robust Sample Preparation with Solid-Phase Extraction (SPE): A thorough sample cleanup is one of the most effective ways to reduce matrix effects. SPE with cartridges like C18 or polymeric sorbents can effectively remove interfering compounds.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on DTX-1 ionization. However, this is only feasible if the DTX-1 concentration is high enough to remain detectable after dilution.

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for DTX-1 is the ideal way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to DTX-1, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for consistent matrix effects.

  • Standard Addition Method: This method involves adding known amounts of a DTX-1 standard to the sample extracts to create a calibration curve within the sample matrix itself, which can effectively correct for matrix effects.

  • Optimization of LC-MS/MS Parameters: Improving chromatographic resolution to separate DTX-1 from co-eluting matrix components can significantly reduce ion suppression. This can be achieved by optimizing the mobile phase composition, gradient, and column chemistry. Optimizing MS source parameters can also enhance the ionization of DTX-1 relative to matrix components.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for DTX-1?

A4: While the use of a SIL-IS is highly recommended for the accurate quantification of DTX-1, the commercial availability of a specific SIL-IS for DTX-1 can be limited. Researchers should consult with suppliers of analytical standards for the most up-to-date information on product availability. In the absence of a specific SIL-IS for DTX-1, other strategies such as the standard addition method or the use of a structural analogue as an internal standard can be considered, though the latter may not fully compensate for matrix effects.

Troubleshooting Guides

Problem: Low or Inconsistent Recovery of DTX-1

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Inefficient Extraction - Optimize Extraction Solvent: The efficiency of DTX-1 extraction can depend on the solvent used. While methanol (B129727) is commonly used, different concentrations (e.g., 80% or 90% methanol) may provide better results for certain matrices. For some shellfish, 50% acetonitrile (B52724) has shown good recoveries for lipophilic toxins. Experiment with different solvent compositions to maximize recovery.
Losses During Sample Cleanup - Evaluate SPE Protocol: Ensure the SPE cartridge is properly conditioned, and the loading, washing, and elution steps are optimized. Use a less harsh wash solvent or a stronger elution solvent if DTX-1 is being lost during these steps. The choice of SPE sorbent (e.g., C18, polymeric) can also impact recovery.
Analyte Degradation - Sample Handling and Storage: DTX-1 can degrade over time, especially in raw methanol extracts. Analyze samples as quickly as possible after extraction and store extracts at low temperatures (e.g., -20°C) to minimize degradation.
Matrix-Specific Issues - Different Shellfish Matrices: Recovery can vary significantly between different shellfish species (e.g., mussels, oysters, scallops). If you are working with a new matrix, it is crucial to validate your extraction and cleanup method for that specific matrix.
Problem: Poor Peak Shape and Chromatography

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Column Overload - Dilute the Sample: As mentioned for matrix effects, injecting a less concentrated sample can improve peak shape.
Inappropriate Mobile Phase - Optimize Mobile Phase Composition: Adjusting the mobile phase pH and organic solvent composition can improve peak shape. For DTX-1, acidic mobile phases containing ammonium (B1175870) formate (B1220265) are commonly used.
Column Contamination - Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
Column Degradation - Replace the Column: If peak shape deteriorates over time and cannot be restored by washing, the column may need to be replaced.

Data Summary Tables

Table 1: Reported Recovery of DTX-1 in Different Shellfish Matrices with Various Sample Preparation Methods

Shellfish MatrixSample Preparation MethodRecovery (%)Reference
Mussel80% Methanol Extraction, HLB SPE Cleanup114.1
Mussel, Clam, FlatfishMethanol Extraction, Sep-Pak C18 SPE CleanupGood (not quantified)
MusselSpiked Sample~50-100
OysterSpiked Sample~50-100
PipiSpiked Sample~50-100
Dichloromethane-clean shellfish extractsSpiked DTX-197

Table 2: Observed Matrix Effects for DTX-1 in Different Shellfish Matrices

Shellfish MatrixMatrix EffectReference
MusselIon Suppression
OysterLower than 10%
Queen ScallopLower than 10%
ScallopIon Enhancement
Ascidian62% Ion Suppression

Experimental Protocols & Visualizations

Detailed Methodology: Solid-Phase Extraction (SPE) for DTX-1 Cleanup in Shellfish

This protocol is a general guideline based on commonly used methods. Optimization may be required for specific matrices and laboratory conditions.

Materials:

  • C18 or Polymeric SPE cartridges (e.g., HLB)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sample extract (in methanol or appropriate solvent)

  • Vacuum manifold

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Loading: Load the shellfish extract onto the conditioned SPE cartridge. A slow and steady flow rate is recommended.

  • Washing: Wash the cartridge with a weak solvent mixture to remove polar interferences. A common wash solution is 20-40% methanol in water. The volume and composition of the wash solution should be optimized to ensure no loss of DTX-1.

  • Elution: Elute the DTX-1 from the cartridge using a strong organic solvent, typically 100% methanol. Collect the eluate for LC-MS/MS analysis.

  • Dry-down and Reconstitution: The eluate may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase to a smaller volume for improved sensitivity.

SPE_Workflow start Start: Shellfish Extract conditioning 1. Conditioning (Methanol, then Water) start->conditioning loading 2. Loading (Sample Extract) conditioning->loading washing 3. Washing (e.g., 20-40% Methanol in Water) loading->washing elution 4. Elution (100% Methanol) washing->elution reconstitution 5. Dry-down & Reconstitution elution->reconstitution end To LC-MS/MS Analysis reconstitution->end

Caption: Workflow for Solid-Phase Extraction (SPE) Cleanup of DTX-1.

Conceptual Workflow: Standard Addition Method for DTX-1 Quantification

The standard addition method is a powerful technique to overcome matrix effects by creating a calibration curve within the sample matrix itself.

Protocol Overview:

  • Aliquots of the sample extract are taken.

  • Increasingly concentrated spikes of a DTX-1 standard solution are added to each aliquot, with one aliquot remaining un-spiked.

  • All aliquots are brought to the same final volume.

  • The instrument response for each aliquot is measured.

  • A plot of instrument response versus the concentration of the added standard is generated.

  • The absolute value of the x-intercept of the extrapolated linear regression line corresponds to the concentration of DTX-1 in the original sample.

Standard_Addition cluster_prep Sample Preparation cluster_analysis Analysis & Calculation sample Sample Extract aliquot1 Aliquot 1 (0 ng/mL spike) sample->aliquot1 aliquot2 Aliquot 2 (+X ng/mL spike) sample->aliquot2 aliquot3 Aliquot 3 (+2X ng/mL spike) sample->aliquot3 aliquot4 Aliquot 4 (+3X ng/mL spike) sample->aliquot4 lcms LC-MS/MS Analysis aliquot1->lcms aliquot2->lcms aliquot3->lcms aliquot4->lcms plot Plot Response vs. [Spike] lcms->plot extrapolate Extrapolate to X-intercept plot->extrapolate result Determine DTX-1 Concentration extrapolate->result

Caption: Conceptual workflow of the standard addition method.

References

Improving the sensitivity of Dinophysistoxin 1 detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of Dinophysistoxin-1 (DTX1). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the analysis of DTX1 in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for quantitative analysis of Dinophysistoxin-1 (DTX1)?

The "gold standard" for the detection and quantification of Diarrhetic Shellfish Toxins (DSTs), including DTX1, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This method is highly sensitive and selective, making it the reference method for regulatory compliance and research applications.[3][4] High-Resolution Mass Spectrometry (LC-HRMS) is also emerging as a powerful alternative for screening and quantification.[5]

Q2: Can I use immunoassays like ELISA for DTX1 detection?

Enzyme-Linked Immunosorbent Assays (ELISA) and other rapid methods like Lateral Flow Assays (LFA) can be used for screening purposes. However, they may present challenges with cross-reactivity towards different toxin analogs (e.g., DTX2, DTX3), which can lead to inaccurate quantification or false-negative results. It is crucial to use well-characterized antibodies with high specificity for DTX1. For instance, one study developed a monoclonal antibody (mAb-2D7) with 91.6% cross-reactivity to DTX1. Results from rapid screening methods should ideally be confirmed by a reference method like LC-MS/MS.

Q3: What are "matrix effects" and how do they impact DTX1 analysis by LC-MS/MS?

Matrix effects are the alteration of the ionization efficiency of a target analyte due to co-eluting compounds from the sample matrix. In the context of DTX1 detection in shellfish, components like lipids, proteins, and pigments can suppress or enhance the DTX1 signal during mass spectrometry analysis, leading to inaccurate quantification. The extent of the matrix effect can vary significantly depending on the shellfish species (e.g., mussels, oysters, scallops) and the specific toxin. For DTX1, significant ion suppression has been observed in some bivalve matrices, while in others, like oyster and scallop extracts, no significant effect was noted.

Q4: Is a special procedure required for detecting all forms of DTX1 in a sample?

Yes. DTX1 can be present in its free form or as fatty acid acyl esters, collectively known as DTX3. These esterified forms are not always directly detectable by analytical methods. An alkaline hydrolysis step is necessary to cleave the ester bond and convert DTX3 into the detectable DTX1 form, ensuring an accurate measurement of the total DTX1 concentration in the sample.

Troubleshooting Guides

Issue 1: Low or No Recovery of DTX1 in Spiked Samples

This is a common issue, particularly at low spiking concentrations (<0.1 mg/kg), where recovery can be highly variable (0-150%).

Potential Cause Troubleshooting Step Recommended Action
Inefficient Extraction Optimize Extraction SolventEnsure the use of an appropriate solvent, typically methanol (B129727), for lipophilic toxin extraction. Perform multiple extraction steps to ensure complete recovery from the matrix.
Matrix Effects (Ion Suppression) Evaluate Matrix EffectsPrepare matrix-matched calibration standards or use a standard addition method to compensate for signal suppression. Alternatively, employ stable isotope-labeled internal standards.
Analyte Degradation Check Sample HandlingEnsure samples are stored properly (e.g., at -20°C or lower) and minimize freeze-thaw cycles. Use fresh solvents and standards.
Incomplete Hydrolysis (for DTX3) Verify Hydrolysis StepIf DTX3 is suspected, ensure the alkaline hydrolysis step (e.g., with NaOH) is performed correctly to convert acyl esters to DTX1.
Instrument Sensitivity Check MS/MS ParametersOptimize MS/MS parameters, including precursor and product ion selection, collision energy, and ion source settings, to maximize signal intensity for DTX1.
Issue 2: High Variability in Quantitative Results Between Replicates
Potential Cause Troubleshooting Step Recommended Action
Inhomogeneous Sample Improve HomogenizationEnsure the entire shellfish tissue sample is thoroughly homogenized before taking an aliquot for extraction.
Inconsistent Sample Preparation Standardize WorkflowFollow a strict, validated Standard Operating Procedure (SOP) for all sample preparation steps, including weighing, extraction, and dilution.
LC System Carryover Implement Wash StepsIntroduce rigorous needle and injection port wash steps between samples to prevent carryover from high-concentration samples to subsequent runs.
Fluctuating MS Signal Stabilize Ion SourceClean the ion source regularly to remove contamination from sample residues. Ensure a stable spray in the ESI source.
Issue 3: False Positives or Overestimation with Immunoassays
Potential Cause Troubleshooting Step Recommended Action
Antibody Cross-Reactivity Characterize AntibodyReview the antibody's cross-reactivity profile. Some antibodies for Okadaic Acid (OA) may show high cross-reactivity with DTX2 but lower for DTX1.
Non-specific Binding Optimize Assay ConditionsAdjust blocking buffers, incubation times, and washing steps to minimize non-specific binding of matrix components to the assay plate or strip.
Matrix Interference Dilute Sample ExtractDilute the sample extract to reduce the concentration of interfering matrix components. Confirm that the diluted concentration is still within the assay's detection range.
Confirmation Use Orthogonal MethodConfirm all positive results from immunoassays using a reference method like LC-MS/MS to eliminate the possibility of false positives.

Quantitative Data Summary

Table 1: Performance of Different DTX1 Detection Methods

MethodAnalyteMatrixDetection Limit (LOD/LOQ) or IC50Recovery / Cross-ReactivityReference
LC-MS/MSDTX1ShellfishNot specified; variable recovery at <0.1 mg/kg50-100% recovery at 0.04 mg/kg spike
dcELISAOAMussel0.023 ng/mL (LOD) / 0.182 ng/mL (IC50)97.6% - 106.4% (for OA)
mAb-based ImmunoassayOA-0.24 ng/mL (IC50)91.6% cross-reactivity with DTX1
Immunostrip AssayOAMussel5 ng/mL-
PP2A Inhibition AssayDTX1-Quantifiable range: 0-10 ng/mLInhibition Equivalency Factor (IEF): 0.9-1.1

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS/MS Analysis of DTX1 in Shellfish

This protocol outlines the key steps for extracting DTX1 from complex shellfish matrices.

  • Homogenization: Weigh a representative portion of the shellfish tissue (e.g., 2-5 grams of digestive gland or whole tissue) and homogenize it until a uniform paste is achieved.

  • Extraction:

    • Add a measured volume of 100% methanol (e.g., 3-5 mL per gram of tissue) to the homogenized sample.

    • Vortex or blend at high speed for 2-3 minutes.

    • Centrifuge the mixture at high speed (e.g., >4000 x g) for 10 minutes.

    • Carefully collect the supernatant (the methanol extract).

    • Repeat the extraction process on the pellet with a fresh portion of methanol to ensure complete extraction.

  • (Optional) Hydrolysis for Total DTX1:

    • Take an aliquot of the combined methanol extracts.

    • Add a solution of sodium hydroxide (B78521) (e.g., 2.5 M NaOH) and incubate in a heated water bath (e.g., 70-80°C) for 30-40 minutes to hydrolyze DTX3 esters.

    • Neutralize the solution with hydrochloric acid (e.g., 2.5 M HCl).

  • Cleanup and Filtration:

    • Dilute the final extract (hydrolyzed or non-hydrolyzed) with the initial mobile phase.

    • Filter the extract through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove particulates before injection into the LC-MS/MS system.

Protocol 2: Microsphere-Based Immunoassay for DTX1 Detection

This protocol is based on a described method for quantifying DSTs in cell permeability assays.

  • Reagent Preparation: Prepare calibration curves using certified reference materials (CRMs) for DTX1.

  • Sample Incubation: Collect samples (e.g., from experimental wells or diluted tissue extracts).

  • Immunoassay Procedure:

    • Follow the specific instructions of the microsphere-based immunoassay kit. This typically involves incubating the sample with antibody-coupled microspheres.

    • A secondary, fluorescently labeled antibody is often used for detection.

  • Quantification:

    • Analyze the samples using a suitable flow cytometer or bead-based assay reader.

    • Quantify the DTX1 concentration in the unknown samples by comparing their signal to the DTX1-specific calibration curve.

Visualizations

Troubleshooting_Workflow_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions start Start: Low/No DTX1 Recovery cause1 Inefficient Extraction start->cause1 cause2 Matrix Effects (Ion Suppression) start->cause2 cause3 Analyte Degradation start->cause3 cause4 Instrument Issue start->cause4 sol1 Optimize Extraction (Solvent, Repetitions) cause1->sol1 sol2 Use Matrix-Matched Standards or Standard Addition cause2->sol2 sol3 Check Sample Storage & Handling cause3->sol3 sol4 Optimize MS/MS Parameters & Clean Ion Source cause4->sol4 DTX1_Detection_Strategy cluster_analysis Analytical Methods sample Complex Matrix Sample (e.g., Shellfish Tissue) prep Sample Preparation (Homogenization, Extraction) sample->prep hydrolysis Alkaline Hydrolysis (Required for Total DTX1/DTX3) prep->hydrolysis screening Screening Methods (ELISA, LFA, PP2A) hydrolysis->screening Analyze Extract confirmation Confirmatory Method (LC-MS/MS or LC-HRMS) hydrolysis->confirmation Direct Analysis screening->confirmation Confirm Positives result Quantitative Result confirmation->result

References

Stability of Dinophysistoxin 1 in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dinophysistoxin-1 (DTX-1) in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving Dinophysistoxin-1?

A1: Dinophysistoxin-1 (DTX-1) is a lipophilic toxin and is soluble in several organic solvents. The most commonly recommended solvents are methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO). For certified reference materials (CRMs), DTX-1 is often provided in a methanol solution.

Q2: What is the recommended long-term storage condition for DTX-1?

A2: For long-term storage, it is recommended to store Dinophysistoxin-1 solutions at -20°C or below.[1] Certified reference materials of DTX-1 in methanol are advised to be stored at -12°C or below and have shown stability for at least two years at this temperature. Some suppliers indicate a stability of at least four years when stored at -20°C.

Q3: Is Dinophysistoxin-1 stable at room temperature?

A3: While long-term storage at room temperature is not recommended, studies on the closely related compound okadaic acid have shown little degradation in methanolic or aqueous solutions over 42 days at room temperature (20-22°C). However, for optimal stability and to prevent any potential degradation, it is best to minimize the time DTX-1 solutions are kept at room temperature.

Q4: Can I store DTX-1 solutions in the refrigerator (4°C)?

A4: Yes, for short-term storage, refrigeration at 4°C is acceptable. Studies on okadaic acid in methanol and deionized water have demonstrated stability for at least 42 days at 4°C.

Q5: How many times can I freeze and thaw my DTX-1 stock solution?

A5: While specific data for DTX-1 is limited, a study on a diverse set of compounds dissolved in DMSO showed no significant loss of compound after 11 freeze-thaw cycles (from -15°C to 25°C).[2] To minimize the potential for degradation, it is best practice to aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q6: Is Dinophysistoxin-1 sensitive to light?

A6: Yes, Dinophysistoxin-1 is susceptible to photodegradation. It is crucial to protect DTX-1 solutions from light, especially during storage and handling. Using amber vials or wrapping containers in aluminum foil is recommended.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected experimental results.

Possible Cause 1: Degradation of DTX-1 stock solution due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that your DTX-1 stock solution has been consistently stored at -20°C or below and protected from light.

    • Check Aliquoting Practice: If the stock has been subjected to multiple freeze-thaw cycles, consider preparing fresh dilutions from a new, unopened vial or a stock that has been minimally handled.

    • Solvent Evaporation: Ensure the vial cap is sealed tightly to prevent solvent evaporation, which would increase the concentration of your stock.

Possible Cause 2: Degradation of working solutions.

  • Troubleshooting Steps:

    • Preparation of Fresh Working Solutions: Prepare fresh working solutions from your stock solution for each experiment, especially if they are in aqueous buffers for extended periods.

    • Minimize Exposure to Light: Protect working solutions from light by using amber tubes or covering them with foil.

    • Temperature During Experiment: Maintain a controlled and cool temperature for your experimental setup where possible.

Data on DTX-1 Stability

The following tables summarize the available data on the stability of Dinophysistoxin-1 and the closely related okadaic acid.

Table 1: Stability of Okadaic Acid in Different Solvents and Temperatures

SolventTemperatureDurationStability
MethanolRoom Temperature (20-22°C)42 daysLittle to no degradation observed
Deionized WaterRoom Temperature (20-22°C)42 daysLittle to no degradation observed
Methanol4°C42 daysLittle to no degradation observed
Deionized Water4°C42 daysLittle to no degradation observed
Methanol-20°C42 daysLittle to no degradation observed
Deionized Water-20°C42 daysLittle to no degradation observed

Data based on a study of okadaic acid, a structurally similar compound.

Table 2: General Stability of Compounds in DMSO

ConditionDurationStability
Multiple Freeze-Thaw Cycles (-15°C to 25°C)11 cyclesNo significant loss for a diverse set of compounds[2]
Storage at 40°C15 weeksMost compounds remained stable[2]

Experimental Protocols

Protocol: Assessment of DTX-1 Solution Stability

This protocol outlines a general procedure for researchers to assess the stability of their DTX-1 solutions under their specific experimental conditions.

  • Preparation of Stock Solution:

    • Accurately prepare a stock solution of DTX-1 in the desired solvent (e.g., methanol or DMSO) at a known concentration.

    • Use a calibrated balance and volumetric flasks for precision.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple, small-volume amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at the desired temperatures (-20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one aliquot from each storage condition.

    • Allow the aliquot to equilibrate to room temperature before analysis.

  • Quantitative Analysis:

    • Analyze the concentration of DTX-1 in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

    • Prepare a fresh calibration curve for each analysis day to ensure accuracy.

  • Data Evaluation:

    • Compare the concentration of the stored aliquots to the initial concentration (time point 0).

    • A decrease in concentration over time indicates degradation. Calculate the percentage of degradation for each condition.

Visualizations

Below are diagrams illustrating key concepts related to DTX-1 handling and stability assessment.

experimental_workflow Experimental Workflow for DTX-1 Stability Assessment prep Prepare DTX-1 Stock Solution aliquot Aliquot into Amber Vials prep->aliquot storage Store at Different Conditions (-20°C, 4°C, Room Temp) aliquot->storage analysis Analyze at Time Points (HPLC-MS) storage->analysis data Evaluate Data & Determine Stability analysis->data logical_relationship Factors Affecting DTX-1 Stability stability DTX-1 Stability temp Temperature temp->stability solvent Solvent solvent->stability light Light Exposure light->stability freeze_thaw Freeze-Thaw Cycles freeze_thaw->stability

References

Troubleshooting low recovery of Dinophysistoxin 1 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of Dinophysistoxin-1 (DTX1) during extraction.

Troubleshooting Guide: Low DTX1 Recovery

This guide addresses common issues encountered during DTX1 extraction in a question-and-answer format.

Question 1: Why is my DTX1 recovery unexpectedly low?

Low recovery of DTX1 can stem from several factors throughout the experimental workflow, from sample handling to the final analytical measurement. The primary areas to investigate are sample quality, extraction efficiency, the presence of esterified forms of the toxin, and matrix effects during analysis.

Question 2: How can I determine the source of my low DTX1 recovery?

To pinpoint the issue, a systematic approach is recommended. The following diagram illustrates a logical workflow for troubleshooting low DTX1 recovery.

Troubleshooting_Workflow cluster_Initial_Check Initial Recovery Check cluster_Troubleshooting_Paths Troubleshooting Pathways cluster_Resolution Resolution Start Low DTX1 Recovery Observed Check_QC Review Quality Control Samples (e.g., Spiked Matrix, Certified Reference Material) Start->Check_QC QC_Fail QC Samples Show Low Recovery? Check_QC->QC_Fail Extraction_Issue Investigate Extraction Protocol QC_Fail->Extraction_Issue Yes Matrix_Effect Investigate Matrix Effects QC_Fail->Matrix_Effect No Solvent Verify Solvent Composition (e.g., 90% Methanol) Extraction_Issue->Solvent Homogenization Ensure Complete Tissue Homogenization Extraction_Issue->Homogenization Hydrolysis Consider DTX3 Hydrolysis Step Extraction_Issue->Hydrolysis Optimize Optimize Protocol & Re-analyze Solvent->Optimize Homogenization->Optimize Hydrolysis->Optimize Cleanup Implement/Optimize Sample Cleanup (e.g., SPE) Matrix_Effect->Cleanup Dilution Analyze Diluted Extracts Matrix_Effect->Dilution Internal_Standard Use Isotope-Labeled Internal Standard Matrix_Effect->Internal_Standard Cleanup->Optimize Dilution->Optimize Internal_Standard->Optimize

Caption: Troubleshooting workflow for low Dinophysistoxin-1 recovery.

Question 3: Could my sample storage and handling be affecting DTX1 stability?

Yes, improper storage and handling can lead to significant degradation of DTX1. Diarrhetic Shellfish Poisoning (DSP) toxins are more stable in frozen tissue than in methanol (B129727) extracts[1][2]. Storing methanolic extracts for extended periods, even at low temperatures, can result in a loss of over 30% of DSP toxins within the first two weeks[1][2].

Recommendations:

  • Analyze extracts as soon as possible after preparation.

  • If storage is necessary, store homogenized tissue at -20°C or lower.

Question 4: Is my extraction solvent optimal for DTX1?

The choice of extraction solvent is critical for achieving high recovery. Several studies have shown that the percentage of methanol in the aqueous solution impacts extraction efficiency.

Extraction Solvent (Methanol:Water)Relative Recovery of DSP ToxinsReference
70:30Lower[1]
80:20Commonly Used
90:10Optimal
100:0Decreased

As indicated in the table, a single dispersive extraction with 90% methanol has been shown to yield the highest recovery of DSP toxins. The use of 100% methanol can lead to a decrease in recovery, potentially due to issues during subsequent liquid-liquid partitioning steps.

Question 5: I am following a standard protocol but still have low recovery. What should I check?

Even with a validated protocol, minor deviations can lead to poor recovery. Consider the following:

  • Incomplete Homogenization: Ensure the tissue is thoroughly homogenized to allow for efficient solvent penetration and toxin extraction.

  • Insufficient Solvent Volume: Use an adequate solvent-to-tissue ratio. A common ratio is 9 mL of methanol for 2 g of homogenized tissue.

  • Presence of Esterified Toxins (DTX3): DTX1 can be present in its esterified form, DTX3, which may not be detected by all analytical methods. An alkaline hydrolysis step is necessary to convert DTX3 to DTX1, ensuring the measurement of total DTX1.

Question 6: How do I perform alkaline hydrolysis to account for esterified DTX1 (DTX3)?

Alkaline hydrolysis is a crucial step to convert esterified forms of okadaic acid and dinophysistoxins into their parent toxins for accurate quantification.

Experimental Protocol: Alkaline Hydrolysis

This protocol is adapted from the European Union Reference Laboratory for Marine Biotoxins (EURLMB) standard method.

  • To 1 mL of the methanolic extract, add 250 µL of 2.5 M sodium hydroxide (B78521) (NaOH).

  • Vortex the mixture and incubate in a water bath at 76°C for 40 minutes.

  • Allow the sample to cool to room temperature.

  • Neutralize the solution by adding 250 µL of 2.5 M hydrochloric acid (HCl).

  • Vortex the sample thoroughly.

  • The sample is now ready for cleanup and/or LC-MS/MS analysis.

Question 7: Could matrix effects be suppressing my DTX1 signal during LC-MS/MS analysis?

Yes, matrix effects are a common cause of low recovery in LC-MS/MS analysis of complex samples like shellfish extracts. Co-eluting compounds from the sample matrix can interfere with the ionization of DTX1 in the mass spectrometer's source, leading to signal suppression and an underestimation of the true concentration.

Strategies to Mitigate Matrix Effects:

  • Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering matrix components.

  • Dilution: Diluting the extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.

  • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for DTX1 is the most effective way to correct for both matrix effects and variations in extraction recovery.

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery rate for DTX1 from shellfish?

With an optimized protocol, recovery rates for DTX1 from shellfish matrices are generally expected to be high. One study reported intra- and inter-day accuracies (expressed as recovery rates) for DTX1 in mussel, clam, and flatfish to be in the range of 82.9% to 99.2%.

Q2: What is the recommended extraction method for DTX1 from shellfish?

A widely used and validated method is based on the protocol from the European Union Reference Laboratory for Marine Biotoxins (EURLMB).

Experimental Protocol: DTX1 Extraction from Shellfish Tissue

This protocol is a modified version of the EURLMB method.

  • Weigh 2.0 g (± 0.005 g) of homogenized shellfish tissue into a 50 mL conical tube.

  • Add 9 mL of 90% methanol.

  • Homogenize the mixture for 3 minutes using a high-speed homogenizer (e.g., Ultra-Turrax).

  • Centrifuge the mixture at 2,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a volumetric flask.

  • If total DTX1 is to be determined, proceed with the alkaline hydrolysis protocol on an aliquot of the supernatant.

  • The extract is now ready for cleanup (e.g., SPE) and subsequent analysis by LC-MS/MS.

The following diagram illustrates the general workflow for DTX1 extraction.

Extraction_Workflow Start Sample Homogenization Extraction Methanol Extraction (90%) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Hydrolysis Optional: Alkaline Hydrolysis (for Total DTX1) Supernatant->Hydrolysis Cleanup Sample Cleanup (e.g., SPE) Hydrolysis->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Caption: General workflow for Dinophysistoxin-1 extraction from shellfish.

Q3: Can I use other solvents for DTX1 extraction?

While methanol is the most common and well-validated solvent, some studies have explored other options. However, for routine analysis and to ensure comparability with established methods, 90% methanol is recommended. Using methanol-water mixtures with higher water content may lead to the co-extraction of more interfering substances, necessitating additional cleanup steps.

Q4: How important is the cleanup step after extraction?

The cleanup step, typically using solid-phase extraction (SPE), is highly recommended, especially for complex matrices like shellfish. It helps to remove salts, pigments, and other endogenous compounds that can cause matrix effects, leading to more accurate and reproducible results in LC-MS/MS analysis.

References

Technical Support Center: Optimization of Chromatographic Separation for Dinophysistoxin-1 and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Dinophysistoxin-1 (DTX1) and its isomers.

Troubleshooting Guide & FAQs

Q1: We are observing poor peak resolution between DTX1 and its isomers (e.g., Okadaic Acid, DTX2). What are the initial steps to troubleshoot this issue?

A1: Poor peak resolution is a common challenge. Here’s a systematic approach to address it:

  • Column Selection: Ensure you are using a column with appropriate selectivity for these lipophilic toxins. C18 columns are widely used, but different brands and specifications can yield varying results. For instance, a Waters X-Bridge C18 (2.1 mm × 50 mm, 2.5 μm) has been shown to provide good results.[1]

  • Mobile Phase Optimization: The composition of your mobile phase is critical.

    • Organic Modifier: Acetonitrile is a common choice. Varying the gradient steepness can significantly impact resolution. A slow, linear gradient increase of the organic phase often improves separation.[2]

    • Additives: The use of additives like ammonium (B1175870) formate (B1220265) and formic acid is crucial for good peak shape and ionization efficiency in LC-MS/MS. A mobile phase containing 0.1% formic acid and 0.01 M ammonium formate has been used successfully.[3] An ammonia-based gradient has also been shown to ensure the best separation of all analytes, particularly structural isomers.[1]

  • Flow Rate: A lower flow rate, such as 0.2 mL/min to 0.3 mL/min, can increase the interaction time with the stationary phase and improve resolution.[1]

  • Column Temperature: Maintaining a stable and elevated column temperature (e.g., 40 °C) can improve peak shape and reproducibility.

Q2: Our retention times for DTX1 are shifting between injections. What could be the cause and how can we fix it?

A2: Retention time shifts can be caused by several factors:

  • Mobile Phase Instability: Ensure your mobile phase is fresh, well-mixed, and properly degassed. Inconsistent mobile phase composition is a primary cause of retention time drift.

  • Column Equilibration: Inadequate column equilibration between injections is a frequent culprit. Ensure a sufficient re-equilibration step at the end of your gradient. A 5-minute re-equilibration period is a good starting point.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Fluctuations in pressure can indicate a problem with the pump seals or check valves.

  • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even minor temperature changes in the laboratory can affect retention times.

Q3: We are experiencing significant matrix effects from our shellfish samples, leading to ion suppression/enhancement in our LC-MS/MS analysis. How can we mitigate this?

A3: Matrix effects are a major challenge in analyzing toxins from complex matrices like shellfish. Here are some strategies to minimize their impact:

  • Sample Preparation: A robust sample cleanup procedure is essential. Solid-Phase Extraction (SPE) with a C18 cartridge is a common and effective method to reduce matrix interferences.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure that the final concentration of DTX1 remains above the limit of quantification.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been shown to be free of the analytes of interest. This helps to compensate for matrix effects during quantification.

  • Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards for DTX1, if available, is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.

Q4: What are the recommended starting conditions for developing an LC-MS/MS method for DTX1 and its isomers?

A4: For initial method development, you can refer to established protocols. The following table summarizes typical starting conditions for reversed-phase LC-MS/MS analysis:

ParameterRecommended Starting Condition
Column C18, e.g., Acquity BEH C18 (2.1 mm × 100 mm; 1.7 μm) or Waters X-Bridge C18 (2.1 mm × 50 mm, 2.5 μm)
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium formate
Mobile Phase B Acetonitrile/water (95:5, v/v) with 0.1% formic acid and 2 mM ammonium formate
Gradient Start with a low percentage of B (e.g., 10-20%), followed by a linear increase to a high percentage (e.g., 90-98%) over several minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI) in negative mode is often preferred for better sensitivity.
MS/MS Detection Multiple Reaction Monitoring (MRM)

Experimental Protocols

Sample Extraction from Shellfish Tissue

This protocol describes a general procedure for the extraction of DTX1 and its isomers from shellfish.

  • Homogenize a representative portion of the shellfish tissue.

  • Weigh approximately 2 grams of the homogenized tissue into a centrifuge tube.

  • Add 9 mL of methanol (B129727) and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction of the pellet with another 9 mL of methanol.

  • Combine the supernatants and bring the final volume to 20 mL with methanol.

  • Filter the extract through a 0.22 µm syringe filter before LC-MS/MS analysis.

UHPLC-MS/MS Analysis

This protocol provides a detailed methodology for the chromatographic separation and detection of DTX1 and its isomers.

  • Chromatographic System: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: Waters X-Bridge C18 (2.1 mm × 50 mm, 2.5 μm) with a pre-column.

  • Mobile Phase:

    • Mobile Phase A: Water with 2 mM ammonium formate and 50 mM formic acid.

    • Mobile Phase B: Acetonitrile/water (95:5, v/v) with 2 mM ammonium formate and 50 mM formic acid.

  • Gradient Elution:

    • Start at 20% B for 0.5 min.

    • Linearly increase to 85% B over 4 minutes.

    • Increase to 98% B in 1 minute and hold for 3 minutes.

    • Return to 20% B in 0.5 minutes and re-equilibrate for 5 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM). The precursor and product ions for each toxin should be optimized. For DTX1, a common transition is m/z 817.5 -> 563.4.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the analysis of DTX1 and its isomers.

Table 1: Method Performance Characteristics

AnalyteRecovery (%)RSD (%)LOQ (µg/kg)
DTX173 - 101< 11.83 - 8
Okadaic Acid73 - 101< 11.83 - 8
DTX273 - 101< 11.83 - 8

Data sourced from a validation study of a UHPLC-MS/MS method.

Table 2: Comparison of Chromatographic Columns

ColumnDimensionsParticle Size (µm)Observations
Acquity BEH C182.1 mm × 100 mm1.7Commonly used for lipophilic toxin analysis.
Waters X-Bridge C182.1 mm × 50 mm2.5Reported to give the best results in a comparative study.
Zorbax Eclipse Plus C182.1 mm x 50 mm1.8Used for isocratic elution of DSP toxins.

Workflow for Chromatographic Method Optimization

The following diagram illustrates a logical workflow for optimizing the chromatographic separation of DTX1 and its isomers.

workflow cluster_prep Method Development cluster_opt Optimization Cycle cluster_adjust Parameter Adjustment start Define Separation Goals (e.g., Resolution > 1.5) col_select Select Initial Column (e.g., C18) start->col_select mp_select Select Initial Mobile Phase (e.g., ACN/H2O with additives) col_select->mp_select grad_dev Develop Initial Gradient Profile mp_select->grad_dev inject Inject Standard Mixture grad_dev->inject eval Evaluate Chromatogram (Resolution, Peak Shape, Retention Time) inject->eval decision Separation Adequate? eval->decision fail Troubleshoot System (e.g., Leaks, Column Integrity) eval->fail Poor Peak Shape/ Inconsistent RTs adjust_grad Adjust Gradient Slope decision->adjust_grad No finalize Finalize and Validate Method decision->finalize Yes adjust_grad->inject adjust_mp Modify Mobile Phase (e.g., Additives, Organic Solvent) adjust_grad->adjust_mp adjust_mp->inject adjust_flow Optimize Flow Rate adjust_mp->adjust_flow adjust_flow->inject adjust_temp Adjust Column Temperature adjust_flow->adjust_temp adjust_temp->inject fail->inject

Caption: A workflow for the systematic optimization of chromatographic separation for DTX1 and its isomers.

References

Addressing cross-reactivity issues in immunoassays for Dinophysistoxin 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for Dinophysistoxin-1 (DTX-1).

Frequently Asked Questions (FAQs)

1. Why am I seeing cross-reactivity in my DTX-1 immunoassay?

Cross-reactivity in immunoassays for DTX-1 primarily arises from the structural similarity of other marine biotoxins, particularly Okadaic Acid (OA) and its derivatives.[1][2] Antibodies, especially those generated against OA, can recognize and bind to DTX-1 and other analogs like Dinophysistoxin-2 (DTX-2) due to shared epitopes. DTX-1, for instance, only differs from OA by an additional methyl group.[1] The degree of cross-reactivity can vary significantly depending on the specific antibody and the immunoassay format used.[3][4]

2. What are the common cross-reactants for DTX-1 in immunoassays?

The most common cross-reactants for DTX-1 are other toxins belonging to the diarrhetic shellfish poisoning (DSP) group. These include:

  • Okadaic Acid (OA): The parent compound for which many commercially available antibodies are developed.

  • Dinophysistoxin-2 (DTX-2): An isomer of OA.

  • Dinophysistoxin-3 (DTX-3): A group of acylated derivatives of DTX-1.

The extent of cross-reactivity with these analogs is a critical factor to consider when interpreting immunoassay results.

3. How can I minimize cross-reactivity in my DTX-1 immunoassay?

Minimizing cross-reactivity requires a multi-faceted approach focusing on antibody selection, assay optimization, and sample preparation. Key strategies include:

  • Antibody Selection: Whenever possible, use a monoclonal antibody that has been specifically developed and characterized for high-affinity binding to DTX-1 with minimal cross-reactivity to OA and other analogs.

  • Assay Conditions: Optimize incubation times, temperatures, and the concentrations of both the antibody and the antigen. Shorter incubation times can favor the binding of high-affinity specific antibodies over lower-affinity non-specific interactions.

  • Buffer Composition: The composition of your assay and wash buffers is crucial. The use of blocking agents and detergents can help to reduce non-specific binding.

  • Sample Dilution: Diluting your sample can help to reduce the concentration of interfering matrix components. However, this must be balanced with maintaining the desired assay sensitivity.

4. What is the "matrix effect" and how can it affect my DTX-1 immunoassay?

The "matrix effect" refers to the interference caused by various components present in the sample matrix (e.g., shellfish tissue extract) that can alter the accuracy of the immunoassay. These substances can interfere by:

  • Non-specific Binding: Proteins and other molecules in the matrix can bind to the assay plate or antibodies, leading to high background signals.

  • Cross-linking or Blocking: Endogenous antibodies or other proteins in the sample can interact with the assay antibodies, preventing them from binding to DTX-1.

Proper sample preparation and the use of appropriate blocking buffers are essential to mitigate the matrix effect.

Troubleshooting Guide

Issue 1: High Background Signal

A high background signal can mask the specific signal from DTX-1, leading to inaccurate quantification.

Possible Cause Recommended Solution
Cross-reactivity of detection antibody. Run controls to confirm. Consider using a more specific detection antibody.
Non-specific binding of antibodies. Use an appropriate blocking buffer. Ensure the blocking step is performed correctly.
Contaminated buffers. Prepare fresh buffers for each experiment.
Incubation times are too long or temperature is too high. Reduce incubation times and ensure the assay is performed at the recommended temperature.
Inadequate washing. Ensure all wells are washed thoroughly and aspirated completely between steps. An automated plate washer can improve consistency.

Issue 2: Weak or No Signal

A weak or absent signal can indicate a problem with one or more of the assay components or steps.

Possible Cause Recommended Solution
Omission of a key reagent. Carefully review the protocol to ensure all reagents were added in the correct order.
Inactive substrate or enzyme conjugate. Test the activity of the substrate and conjugate. Ensure proper storage conditions.
Incorrect assay temperature. Ensure all reagents and the plate are at the recommended temperature before starting the assay.
Insufficient incubation times. Follow the recommended incubation times in the protocol.
Sodium azide (B81097) in buffers. Sodium azide can inhibit peroxidase reactions. Ensure it is not present in buffers if using an HRP-conjugated antibody.

Issue 3: Poor Reproducibility

Inconsistent results between wells or plates can compromise the validity of your data.

Possible Cause Recommended Solution
Inconsistent pipetting. Check pipette calibration and ensure proper pipetting technique.
Reagents not mixed thoroughly. Ensure all reagents are at room temperature and mixed well before use.
Inconsistent washing. Use an automated plate washer for more consistent washing across the plate.
"Edge effect" on the plate. Avoid using the outer wells of the plate if you suspect an edge effect due to temperature or evaporation differences.

Quantitative Data on Cross-Reactivity

The cross-reactivity of antibodies with DTX-1 and other DSP toxins is a critical parameter. The following table summarizes cross-reactivity data from various studies. Note that the percentage of cross-reactivity is often calculated relative to the binding of Okadaic Acid (OA).

Antibody Type Assay Format Cross-Reactivity with DTX-1 (%) Cross-Reactivity with DTX-2 (%) Reference
Anti-OA MonoclonalAlphaLISA29.5235.87
Anti-OA mAb-2D7dcELISA91.6110.5
Anti-OA MonoclonalBiosensor-based immunoassay73Not Reported
6/50 Monoclonal Anti-OACompetitive Indirect ELISARecognized with equal sensitivity to OANot Reported

Experimental Protocols & Workflows

General Workflow for an Indirect Competitive ELISA to Reduce Cross-Reactivity

ELISA_Workflow cluster_prep Plate Preparation cluster_incubation Competitive Incubation cluster_detection Detection p1 Coat plate with DTX-1-protein conjugate p2 Wash plate p1->p2 p3 Block with blocking buffer p2->p3 p4 Wash plate p3->p4 s4 Add mixture to coated and blocked plate p4->s4 Add samples/standards s1 Prepare DTX-1 standards and samples s2 Add anti-DTX-1 primary antibody to standards and samples s1->s2 s3 Incubate mixture s2->s3 s3->s4 s5 Incubate s4->s5 d1 Wash plate s5->d1 Proceed to detection d2 Add enzyme-conjugated secondary antibody d1->d2 d3 Incubate d2->d3 d4 Wash plate d3->d4 d5 Add substrate d4->d5 d6 Incubate in the dark d5->d6 d7 Add stop solution d6->d7 d8 Read absorbance d7->d8

Caption: Workflow for an indirect competitive ELISA.

Troubleshooting Logic for High Background Signals

High_Background_Troubleshooting start High Background Signal Observed q1 Is the negative control (no primary antibody) also high? start->q1 a1_yes Secondary antibody non-specific binding q1->a1_yes Yes q2 Is the 'no antigen' control high? q1->q2 No sol1 Increase blocking stringency Titrate secondary antibody a1_yes->sol1 a2_yes Primary antibody non-specific binding or cross-reactivity q2->a2_yes Yes a2_no Possible matrix effect or other issues q2->a2_no No sol2 Optimize blocking buffer Titrate primary antibody Increase wash stringency a2_yes->sol2 sol3 Dilute sample Check buffer for contamination Review substrate handling a2_no->sol3

Caption: Troubleshooting decision tree for high background.

References

Best practices for handling and storing Dinophysistoxin 1 certified reference materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and storing Dinophysistoxin 1 (DTX1) Certified Reference Materials (CRMs). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store my this compound CRM upon receipt?

A1: Upon receipt, you should store the this compound (DTX1) Certified Reference Material (CRM) at -20°C for long-term stability.[1][2] Many suppliers ship the product at room temperature, which is acceptable for short durations (less than a week), but immediate transfer to a freezer is crucial for preserving its integrity.[2]

Q2: What is the shelf life of a DTX1 CRM?

A2: When stored correctly at -20°C in its original sealed vial, a DTX1 CRM can be stable for at least four years.[2] Once reconstituted or opened, the stability may be reduced. It is recommended to use prepared solutions within one month when stored at -20°C.

Q3: In what solvent is the DTX1 CRM typically dissolved?

A3: DTX1 CRMs are commonly supplied as a liquid in methanol (B129727) or as a solid. If you receive a solid CRM, it is soluble in methanol, ethanol, and DMSO.

Q4: What are the primary safety precautions when handling DTX1?

A4: Dinophysistoxin-1 is a potent marine toxin. Standard laboratory safety practices should be strictly followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood. Dispose of contaminated materials and waste according to official regulations.

Q5: What is the primary mechanism of action for DTX1?

A5: The primary mechanism of action for DTX1 is the potent inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A). This inhibition disrupts cellular processes regulated by phosphorylation and dephosphorylation.

Troubleshooting Guide

Issue 1: Inconsistent or low recovery of DTX1 during sample preparation.

  • Possible Cause: Inefficient extraction from the sample matrix.

  • Solution: Ensure a thorough extraction method. An 80% methanol solution is commonly used for extracting lipophilic toxins like DTX1 from shellfish tissues. For complex matrices, multiple extraction steps may be necessary to improve recovery.

  • Possible Cause: Loss of analyte during solid-phase extraction (SPE) cleanup.

  • Solution: Optimize the SPE procedure. The choice of SPE cartridge is critical; for instance, Sep-Pak C18 has been shown to be effective. Ensure proper conditioning, loading, washing, and elution steps as recommended for the specific cartridge and sample type.

  • Possible Cause: Degradation of the analyte.

  • Solution: DTX1 is heat-stable, but prolonged exposure to harsh conditions should be avoided. Prepare fresh working solutions and store them appropriately at -20°C.

Issue 2: Poor peak shape or resolution in LC-MS/MS analysis.

  • Possible Cause: Inappropriate mobile phase composition.

  • Solution: An acidic mobile phase, such as an acetonitrile-water mixture with 0.1% formic acid and 0.01 M ammonium (B1175870) formate, is often used for good chromatographic separation of DTX1.

  • Possible Cause: Issues with the analytical column.

  • Solution: Use a suitable column, such as a C18 column, for the separation of lipophilic compounds. Ensure the column is properly conditioned and has not exceeded its lifetime.

Issue 3: Inaccurate quantification in experimental samples.

  • Possible Cause: Matrix effects in the mass spectrometer.

  • Solution: Employ matrix-matched calibration standards to compensate for ion suppression or enhancement caused by co-eluting compounds from the sample matrix.

  • Possible Cause: Incorrect preparation of calibration standards.

  • Solution: Prepare a dilution series of the DTX1 CRM to create a calibration curve. Ensure accurate pipetting and use high-purity solvents. Certified calibration solutions are designed for this purpose.

Data and Protocols

Storage and Stability of DTX1 CRMs
ParameterConditionDurationReference
Long-Term Storage -20°C (Solid or in Methanol)≥ 4 years
Shipping Room Temperature< 1 week
Working Solutions -20°C (In tightly sealed vials)Up to 1 month
Key Properties of this compound
PropertyValueReference
Molecular Formula C45H70O13
Molecular Weight 819.0 g/mol
Purity (Typical CRM) ≥ 95-96%
Solubility Methanol, Ethanol, DMSO
Detailed Experimental Protocol: LC-MS/MS Analysis of DTX1 in Shellfish

This protocol is a generalized procedure based on common practices.

  • Sample Extraction:

    • Homogenize 2 grams of shellfish tissue.

    • Add 8 mL of 80% methanol.

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet two more times.

    • Pool the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the pooled supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of 40% methanol in water.

    • Elute the toxins with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Isocratic elution with acetonitrile/water (35:65, v/v) containing 0.1% formic acid and 0.01 M ammonium formate.

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) with the precursor ion [M-H]⁻ at m/z 817 and product ions for quantification and confirmation (e.g., m/z 255).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenize Homogenize Shellfish Tissue extract Methanol Extraction homogenize->extract cleanup SPE Cleanup extract->cleanup reconstitute Reconstitute cleanup->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect quantify Quantification detect->quantify report Report Results quantify->report

Caption: Workflow for DTX1 analysis in shellfish samples.

signaling_pathway DTX1 This compound (DTX1) PP Protein Phosphatases (PP1 & PP2A) DTX1->PP Inhibition PhosphoProteins Phosphorylated Substrate Proteins PP->PhosphoProteins DephosphoProteins Dephosphorylated Substrate Proteins PP->DephosphoProteins PhosphoProteins->DephosphoProteins Dephosphorylation CellularResponse Disruption of Cellular Processes PhosphoProteins->CellularResponse DephosphoProteins->PhosphoProteins Phosphorylation (by Kinases)

Caption: DTX1 inhibits protein phosphatases, leading to cellular disruption.

References

Technical Support Center: Enhancing the Reliability of Cytotoxicity Assays for Dinophysistoxin-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reliability of cytotoxicity assays for Dinophysistoxin-1 (DTX-1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Dinophysistoxin-1 (DTX-1) cytotoxicity?

A1: Dinophysistoxin-1 is a potent inhibitor of serine/threonine protein phosphatases, primarily protein phosphatase 2A (PP2A) and to a lesser extent, protein phosphatase 1 (PP1).[1] Inhibition of these essential enzymes leads to hyperphosphorylation of numerous cellular proteins, disrupting critical cellular processes, including cell cycle regulation and cytoskeletal integrity, ultimately leading to apoptosis (programmed cell death).[1][2]

Q2: Which cell lines are commonly used for DTX-1 cytotoxicity assays?

A2: Several cell lines are susceptible to DTX-1, with the choice often depending on the research focus. Commonly used cell lines include:

  • Caco-2: A human colon adenocarcinoma cell line often used as a model for the intestinal barrier.[1]

  • Neuro-2a (N2a): A mouse neuroblastoma cell line used in neurotoxicity studies.[3]

  • Jurkat: A human T-lymphocyte cell line used in immunology and cancer research.

  • HepG2: A human liver cancer cell line used in hepatotoxicity studies.

Q3: How should I prepare a stock solution of the lipophilic DTX-1 for cell-based assays?

A3: Due to its lipophilic nature, DTX-1 requires an organic solvent for initial solubilization.

  • Primary Stock Solution: Dissolve DTX-1 in a small volume of 100% dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration primary stock.

  • Working Stock Solutions: Perform serial dilutions of the primary stock in the appropriate cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the cell culture wells is non-toxic to the cells (typically ≤ 0.5% for DMSO). Always include a vehicle control (media with the same final solvent concentration as the highest DTX-1 concentration) in your experiments to account for any solvent-induced cytotoxicity.

Troubleshooting Guides

This section addresses specific issues that may arise during DTX-1 cytotoxicity experiments.

Problem Potential Cause(s) Troubleshooting Steps
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells per well. 2. DTX-1 precipitation: Poor solubility of the lipophilic toxin in the aqueous culture medium. 3. Edge effects: Evaporation in the outer wells of the microplate. 4. Pipetting errors: Inaccurate liquid handling.1. Ensure a homogenous cell suspension: Gently mix the cell suspension before and during plating. 2. Optimize DTX-1 dilution: Prepare fresh serial dilutions for each experiment. Visually inspect for any precipitate after adding to the wells. Consider using a carrier protein like BSA in the medium if solubility issues persist. 3. Mitigate edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity. 4. Calibrate pipettes regularly: Use proper pipetting techniques, such as reverse pipetting for viscous solutions.
Low or no cytotoxic effect observed. 1. Incorrect DTX-1 concentration range: The concentrations used may be too low for the specific cell line. 2. Cell line resistance: The chosen cell line may be inherently resistant to DTX-1. 3. DTX-1 degradation: Improper storage of the toxin. 4. Binding to plastics: The lipophilic nature of DTX-1 can lead to its adsorption to the surface of standard polystyrene microplates.1. Perform a dose-response experiment: Use a wide range of DTX-1 concentrations to determine the optimal range for your cell line. 2. Verify cell line sensitivity: Test a different, known-sensitive cell line in parallel. 3. Ensure proper storage: Store DTX-1 stock solutions at -20°C or lower, protected from light. 4. Use low-binding plates: Consider using low-protein-binding microplates to minimize the loss of DTX-1.
High background signal in "no-cell" control wells. 1. DTX-1 interference with the assay reagent: Some compounds can directly interact with assay components (e.g., reducing the MTT reagent). 2. Media components: Phenol (B47542) red or high serum concentrations in the culture medium can interfere with absorbance readings.1. Run a cell-free control: Include wells with media and DTX-1 (at the highest concentration) but no cells to check for direct interference with the assay reagent. If interference is observed, consider an alternative cytotoxicity assay. 2. Use appropriate media: For colorimetric assays, consider using phenol red-free medium during the assay incubation step. Reduce serum concentration if possible, ensuring cell viability is not compromised.
IC50 values are not reproducible between experiments. 1. Variability in cell health and passage number: Cells at high passage numbers can exhibit altered phenotypes and drug sensitivities. 2. Inconsistent incubation times: Variations in the duration of cell seeding, DTX-1 treatment, or assay reagent incubation. 3. Reagent variability: Use of different batches of reagents or improperly stored reagents.1. Standardize cell culture practices: Use cells within a consistent and limited passage number range. Ensure cells are in the logarithmic growth phase and have high viability before seeding. 2. Adhere to a strict timeline: Standardize all incubation periods throughout the experimental workflow. 3. Maintain reagent consistency: Use reagents from the same lot when possible and store them according to the manufacturer's instructions.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50/EC50) of Dinophysistoxin-1 in Various Cell Lines
Cell LineAssay TypeExposure Time (h)IC50 / EC50 (nM)Reference
Caco-2 Neutral Red Uptake24~30-50
Neuro-2a MTT AssayNot Specified14.1
HT29-MTX Neutral Red Uptake24~50-70
MCF-7 Not SpecifiedNot SpecifiedDTX-1 showed the most toxic effect compared to OA and DTX-2
NG108-15 Not SpecifiedNot SpecifiedDTX-1 showed the most toxic effect compared to OA and DTX-2

Note: IC50/EC50 values can vary depending on experimental conditions such as cell density, passage number, and specific assay protocol.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted for determining the cytotoxicity of DTX-1 in adherent cell lines like Caco-2 or Neuro-2a.

Materials:

  • DTX-1

  • DMSO (cell culture grade)

  • 96-well flat-bottom sterile microplates (low-binding plates recommended)

  • Complete cell culture medium (consider phenol red-free medium for the assay step)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase with >95% viability.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for Caco-2) in 100 µL of complete medium.

    • Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

  • DTX-1 Treatment:

    • Prepare a primary stock of DTX-1 in DMSO.

    • Perform serial dilutions of DTX-1 in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.

    • Include a vehicle control (medium with the highest final DMSO concentration) and a "no-cell" blank control.

    • Carefully remove the medium from the wells and add 100 µL of the DTX-1 dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes, protected from light.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control after subtracting the blank absorbance.

    • Plot the percentage of viability against the log of DTX-1 concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Release Assay

This protocol measures the release of LDH from damaged cells into the culture supernatant.

Materials:

  • DTX-1

  • DMSO (cell culture grade)

  • 96-well flat-bottom sterile microplates

  • Complete cell culture medium (low serum concentration is recommended to reduce background)

  • LDH assay kit (containing lysis solution, substrate, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with DTX-1.

    • Include the following controls:

      • Spontaneous LDH release: Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with the lysis solution provided in the kit (typically 45 minutes before the end of the incubation).

      • Background control: Medium only.

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate for up to 30 minutes at room temperature, protected from light.

  • Data Analysis:

    • Add 50 µL of stop solution to each well if required by the kit.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm is recommended.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Mandatory Visualizations

DTX-1 Induced Apoptosis Signaling Pathway

DTX1_Apoptosis_Pathway DTX1 Dinophysistoxin-1 PP2A Protein Phosphatase 2A (PP2A) DTX1->PP2A Inhibits Hyperphosphorylation Hyperphosphorylation of Cellular Proteins DTX1->Hyperphosphorylation PP2A->Hyperphosphorylation Prevents Mitochondrial_Stress Mitochondrial Stress Hyperphosphorylation->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Activates Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Activated_Caspase3 Activated Caspase-3 Activated_Caspase9->Activated_Caspase3 Activates Caspase3 Pro-Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis PARP PARP Activated_Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: DTX-1 induced intrinsic apoptosis pathway.

Experimental Workflow for DTX-1 Cytotoxicity Assay

Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (Logarithmic growth phase) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding incubation_24h 3. Incubation (24h) (Cell attachment) cell_seeding->incubation_24h dtx1_prep 4. DTX-1 Preparation (Serial dilutions) incubation_24h->dtx1_prep treatment 5. Cell Treatment (Add DTX-1/Controls) incubation_24h->treatment dtx1_prep->treatment incubation_exp 6. Incubation (24-72h exposure) treatment->incubation_exp assay_choice Select Assay incubation_exp->assay_choice mtt_assay 7a. MTT Assay (Add MTT, incubate, solubilize) assay_choice->mtt_assay Metabolic Activity ldh_assay 7b. LDH Assay (Collect supernatant, add reagent) assay_choice->ldh_assay Membrane Integrity read_plate 8. Read Absorbance (Microplate Reader) mtt_assay->read_plate ldh_assay->read_plate data_analysis 9. Data Analysis (% Viability/Cytotoxicity, IC50) read_plate->data_analysis end End data_analysis->end

Caption: General workflow for a DTX-1 cytotoxicity assay.

References

Technical Support Center: Minimizing Variability in the Mouse Bioassay for Dinophysistoxin-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in the mouse bioassay for Dinophysistoxin-1 (DTX-1) and other associated lipophilic toxins.

Troubleshooting Guide

This guide addresses common issues encountered during the DTX-1 mouse bioassay, offering potential causes and solutions to enhance reproducibility and accuracy.

Issue Potential Cause Recommended Solution
High variability in survival times between mice in the same dose group. 1. Animal-to-animal biological variation: Inherent differences exist between individual mice.[1] 2. Inconsistent injection technique: Variation in injection volume or intraperitoneal placement. 3. Animal characteristics: Differences in mouse strain, sex, age, and body weight can significantly influence results.[2][3] 4. Animal health status: Underlying health issues can affect toxin susceptibility.1. Increase group size: Use a sufficient number of mice per group to account for individual variation.[1] 2. Standardize injection procedure: Ensure all technicians are trained on a consistent intraperitoneal injection technique. 3. Standardize animal supply: Use a single, reputable supplier. Specify and record the strain, sex, and a narrow weight range (e.g., 19-21g) for all experiments.[4] 4. Acclimatize and monitor animals: Allow mice to acclimate to the facility before the experiment and monitor for any signs of illness.
False positive results (toxicity observed in the absence of DTX-1). 1. Presence of interfering substances: Free fatty acids in shellfish extracts can be toxic to mice and cause false positives. 2. High salt concentration in the extract: Can suppress toxic effects or cause non-specific toxicity. 3. Other lipophilic toxins: The bioassay is not specific to DTX-1 and will detect other toxins like Okadaic Acid (OA), Pectenotoxins (PTXs), and Yessotoxins (YTXs).1. Sample preparation: Ensure shellfish samples are fresh and extracted promptly after homogenization to minimize the generation of free fatty acids. Consider a clean-up step in the extraction protocol to remove interfering lipids. 2. Control extract pH and salt: Adjust the pH of the final extract to between 2.0 and 4.0 and be mindful of the salt concentration. 3. Confirmatory analysis: Use a more specific method like LC-MS/MS to confirm the presence and quantity of DTX-1 and other toxins.
False negative results (no toxicity at expected toxic concentrations). 1. Low sensitivity of the bioassay: The mouse bioassay may not be sensitive enough to detect low, but still relevant, levels of toxins. 2. Toxin degradation: Improper storage or handling of samples and extracts can lead to toxin degradation. 3. Incorrect dose calculation or preparation. 1. Method selection: For low toxin concentrations, consider using a more sensitive analytical method like LC-MS/MS. 2. Proper sample handling: Store shellfish samples and extracts at appropriate temperatures (e.g., frozen) and avoid repeated freeze-thaw cycles. 3. Verify calculations and dilutions: Double-check all calculations for dose preparation and ensure accurate pipetting.
Poor inter-laboratory reproducibility. 1. Differences in experimental protocols: Variations in extraction methods, mouse strains, observation times, and endpoint definitions contribute to discrepancies. 2. Subjectivity in endpoint determination: Defining the exact time of death can be subjective.1. Standard Operating Procedures (SOPs): Adhere strictly to a detailed and validated SOP. The European Union Reference Laboratory for Marine Biotoxins (EURLMB) provides standardized procedures. 2. Clear endpoint definition: The endpoint should be clearly defined and consistently applied, such as the "last gasping breath". 3. Use of reference materials: Include certified reference materials in your assay runs to benchmark performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in the DTX-1 mouse bioassay?

A1: The main sources of variability are biological factors related to the mice (strain, sex, weight, age, and health status), the experimental procedure (injection technique, dose volume), and the sample itself (presence of interfering substances like free fatty acids, and other lipophilic toxins). Lack of a standardized protocol across different laboratories is also a major contributor to poor reproducibility.

Q2: Which mouse strain is best for the DTX-1 bioassay?

A2: The literature does not consistently recommend a single "best" strain. Different inbred strains and hybrid lines exhibit significant behavioral and physiological differences, which can affect the assay's outcome. It is critical to select one strain and use it consistently for all experiments to ensure comparability of results. The choice of strain should be clearly reported in all publications.

Q3: Does the sex of the mice matter?

A3: Yes, the sex of the mice can influence the results of bioassays. Some studies have shown sex-specific differences in anxiety-like behavior and response to stressors, which could potentially impact the bioassay. For consistency, it is recommended to use mice of a single sex, or to balance the number of males and females in each experimental group and analyze the data for any sex-based differences.

Q4: What is the standard observation period for the mouse bioassay?

A4: The standard observation period is typically 24 hours. However, some modified protocols have proposed shorter observation times, such as 4 or 5 hours, to reduce animal suffering and save resources, especially when high toxin concentrations are expected. The chosen observation period should be consistently applied.

Q5: Can this bioassay distinguish between DTX-1 and Okadaic Acid (OA)?

A5: No, the mouse bioassay cannot distinguish between DTX-1, Okadaic Acid (OA), and other diarrhetic shellfish poisoning (DSP) toxins. Both DTX-1 and OA induce similar toxic effects and lethality in mice. To specifically identify and quantify these toxins, chemical methods such as LC-MS/MS are required.

Q6: Why has the mouse bioassay been replaced by chemical methods in the EU for official control?

A6: The mouse bioassay was replaced primarily due to ethical concerns, lack of specificity, high variability, and insufficient sensitivity for regulatory purposes. Chemical methods like LC-MS/MS offer higher sensitivity, specificity, and better quantification, allowing for the accurate measurement of individual toxins at levels below the detection limits of the mouse bioassay.

Quantitative Data Summary

The following tables summarize key quantitative data related to the toxicity of DTX-1 and Okadaic Acid (OA) in mice.

Table 1: Acute Lethality of DTX-1 and Okadaic Acid (OA) in Mice

ToxinAdministration RouteLD50 (µg/kg)95% Confidence Interval (µg/kg)Reference
DTX-1 Intraperitoneal150.4130.1 - 171.2
OA Intraperitoneal185.6161.2 - 209.6
DTX-1 Oral (Gavage)897Not Reported
OA Oral (Gavage)1069Not Reported

Note: LD50 (Median Lethal Dose) is the dose required to kill half the members of a tested population.

Experimental Protocols

Standard Mouse Bioassay Protocol for DSP Toxins (Adapted from AOAC and EURLMB guidelines)

This protocol provides a general framework. Specific parameters should be optimized and validated within each laboratory.

1. Objective: To determine the presence and relative toxicity of Diarrhetic Shellfish Poisoning (DSP) toxins, including DTX-1, in shellfish extracts.

2. Materials:

  • Animals: Healthy mice of a specific strain (e.g., ICR), single sex, and within a narrow weight range (e.g., 19-21 g).
  • Toxin Extract: Shellfish tissue extracted with a suitable solvent (e.g., acetone (B3395972) or methanol), followed by solvent evaporation and resuspension of the residue in 1% Tween 60 saline solution.
  • Syringes and Needles: 1 mL syringes with 25-gauge needles.
  • Animal Cages: Standard housing with food and water ad libitum.

3. Procedure:

  • Acclimatization: Acclimatize mice to the laboratory environment for at least 3 days prior to the experiment.
  • Dose Preparation: Prepare serial dilutions of the resuspended toxin extract.
  • Injection: Administer a 1 mL dose of the extract or dilution to each of three mice per group via intraperitoneal (IP) injection.
  • Observation: Observe the mice continuously for the first 4-5 hours and then periodically for up to 24 hours.
  • Endpoint: The primary endpoint is the death of the animal, defined as the cessation of breathing (last gasp). Record the time from injection to death for each mouse.

4. Interpretation of Results:

  • A sample is considered positive for DSP toxins if two out of three mice die within the 24-hour observation period.
  • Toxicity can be expressed in Mouse Units (MU), where one MU is defined as the minimum amount of toxin required to kill a mouse within 24 hours. The survival time is inversely related to the dose.

Visualizations

Experimental_Workflow Experimental Workflow for DTX-1 Mouse Bioassay cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase animal_prep Animal Selection & Acclimatization (Standardize Strain, Sex, Weight) injection Intraperitoneal Injection (1 mL per mouse) animal_prep->injection sample_prep Shellfish Sample Preparation (Homogenization & Extraction) dose_prep Toxin Extract Resuspension & Serial Dilution sample_prep->dose_prep dose_prep->injection observation Observation (Up to 24 hours) injection->observation endpoint Record Time to Death (Endpoint: Last Gasp) observation->endpoint interpretation Result Interpretation (≥2/3 deaths = Positive) endpoint->interpretation Variability_Sources Key Sources of Variability in the Mouse Bioassay cluster_animal Biological Factors cluster_procedural Procedural Factors cluster_sample Sample-Related Factors center Assay Variability strain Mouse Strain center->strain sex Sex center->sex weight Body Weight center->weight health Health Status center->health protocol Protocol Standardization center->protocol injection Injection Technique center->injection endpoint Endpoint Definition center->endpoint matrix Sample Matrix Effects center->matrix fatty_acids Free Fatty Acids center->fatty_acids other_toxins Presence of Other Toxins center->other_toxins

References

Method development for the simultaneous detection of DTX1 and other lipophilic toxins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the simultaneous detection of Dinophysistoxin-1 (DTX1) and other lipophilic marine toxins. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the simultaneous detection of DTX1 and other lipophilic toxins?

A1: The reference method, particularly in regulatory contexts like the European Union, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers the high sensitivity and selectivity required for accurate quantification of various lipophilic toxins in complex matrices such as shellfish.[5] Ultra-High-Performance Liquid Chromatography (UHPLC) systems can further enhance the speed of analysis.

Q2: Which lipophilic toxins are commonly analyzed together with DTX1?

A2: Methods are typically developed to simultaneously detect a range of regulated lipophilic toxins, including:

  • Okadaic Acid (OA) and its esters (DTX3)

  • Dinophysistoxin-2 (DTX2)

  • Pectenotoxins (PTXs), such as PTX2

  • Yessotoxins (YTXs) and their analogues

  • Azaspiracids (AZAs), such as AZA1, AZA2, and AZA3

Q3: What are the main challenges encountered during method development?

A3: The most significant challenge is the "matrix effect," where components of the sample matrix (e.g., lipids, proteins in shellfish) interfere with the ionization of the target toxins in the mass spectrometer. This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. Other challenges include the co-elution of isomeric toxins (like OA and DTX2), the lack of certified reference materials for all toxin analogues, and ensuring complete extraction of all relevant toxins.

Q4: How can I minimize matrix effects in my analysis?

A4: Several strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed is a common and effective approach.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

  • Sample Cleanup: Implementing additional cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with solvents like hexane (B92381) can help remove interfering compounds.

  • Chromatographic Optimization: Modifying the LC gradient, using different column chemistries (e.g., C8 instead of C18), or switching between acidic and alkaline mobile phases can help separate toxins from matrix interferences.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample solvent mismatch with the mobile phase.- Flush or replace the analytical column.- Ensure the mobile phase pH is appropriate for the analytes.- Dilute the sample in the initial mobile phase composition.
Inconsistent Retention Times - Changes in mobile phase composition (e.g., evaporation).- Fluctuations in column temperature or flow rate.- Column aging.- Prepare fresh mobile phase.- Ensure stable instrument conditions.- Use a guard column and monitor column performance.
Low Signal Intensity or Sensitivity - Ion suppression due to matrix effects.- Suboptimal ionization source parameters.- Inefficient extraction or sample loss during cleanup.- Implement strategies to minimize matrix effects (see FAQ 4).- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).- Validate extraction efficiency with spiked samples.
High Background Noise in Mass Spectra - Contamination from solvents, reagents, or the LC-MS system itself.- Presence of non-ionized materials in the source.- Use high-purity LC-MS grade solvents and reagents.- Clean the ion source regularly.- Optimize source conditions to minimize chemical noise.
Inaccurate Quantification - Significant matrix effects (ion enhancement or suppression).- Lack of appropriate internal standards.- Non-linearity of the calibration curve.- Evaluate and compensate for matrix effects using matrix-matched standards or standard addition.- Use isotopically labeled internal standards if available.- Verify the linear range of the method for each analyte.

Experimental Protocols

Sample Preparation: Methanol (B129727) Extraction of Shellfish Tissue

This protocol is a general guideline based on commonly cited methods.

  • Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized shellfish tissue into a centrifuge tube.

  • First Extraction: Add 9 mL of 100% methanol. Vortex vigorously for 3 minutes.

  • Centrifugation: Centrifuge at approximately 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a volumetric flask.

  • Second Extraction: Add another 9 mL of 100% methanol to the remaining pellet. Vortex for 1 minute.

  • Centrifugation: Repeat the centrifugation step.

  • Combine Supernatants: Combine the second supernatant with the first.

  • Final Volume: Adjust the final volume to 20 mL with methanol.

  • Filtration: Filter the extract through a 0.2 µm or 0.45 µm syringe filter prior to LC-MS/MS analysis.

Optional Hydrolysis for Esterified Toxins (DTX3)

To determine the total concentration of OA, DTX1, and DTX2, including their ester forms, an alkaline hydrolysis step can be performed on a portion of the extract.

  • Take an aliquot of the methanolic extract.

  • Add 2.5 M sodium hydroxide.

  • Heat the mixture at 76°C for 40 minutes.

  • Cool to room temperature.

  • Neutralize with 2.5 M hydrochloric acid before analysis.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Lipophilic Toxin Analysis
ParameterSetting
Column C18 or C8, e.g., 100 mm x 2.1 mm, <2 µm particle size
Mobile Phase A Water with additives (e.g., 2 mM ammonium (B1175870) formate (B1220265) and 50 mM formic acid OR 6.7 mM ammonia)
Mobile Phase B Acetonitrile/Water (e.g., 95:5 v/v) with the same additives as A
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive and Negative switching
Acquisition Mode Multiple Reaction Monitoring (MRM)

Note: These are example parameters and should be optimized for the specific instrument and application.

Table 2: Performance Characteristics of a Validated LC-MS/MS Method

The following data is a summary of performance characteristics reported in a study for the determination of various lipophilic toxins.

AnalyteLimit of Quantification (LOQ) (µg/kg)Recovery (%)Repeatability (CV%)
AZA-11.1197 ± 110.79
AZA-21.8694 ± 140.90
AZA-32.5799 ± 61.37
DTX-110.45101 ± 70.55
DTX-2-108 ± 420.68
YTX-102 ± 131.35
OA-102 ± 130.62
PTX-2-99 ± 111.05

Source: Adapted from Thermo Fisher Scientific Application Note. Note that specific values can vary significantly between laboratories, matrices, and methods.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Shellfish Tissue (2g) homogenize Homogenize sample->homogenize extract1 Methanol Extraction 1 homogenize->extract1 centrifuge1 Centrifuge extract1->centrifuge1 extract2 Methanol Extraction 2 centrifuge1->extract2 Pellet combine Combine Supernatants centrifuge1->combine Supernatant centrifuge2 Centrifuge extract2->centrifuge2 centrifuge2->combine Supernatant filter Filter (0.2 µm) combine->filter lcms LC-MS/MS Analysis filter->lcms data Data Processing & Quantification lcms->data

Caption: General workflow for lipophilic toxin analysis.

Troubleshooting Logic for Matrix Effects

matrix_effects_troubleshooting cluster_solutions Mitigation Strategies start Inaccurate Quantification (Suspect Matrix Effects) eval Evaluate Matrix Effect (Post-extraction spike vs. Solvent std.) start->eval check Significant Effect? eval->check no_effect No Significant Effect (Check other parameters) check->no_effect No dilute Dilute Sample Extract check->dilute Yes cleanup Improve Sample Cleanup (e.g., SPE, LLE) check->cleanup Yes matrix_match Use Matrix-Matched Calibration check->matrix_match Yes chromatography Optimize Chromatography check->chromatography Yes re_eval Re-evaluate Matrix Effect dilute->re_eval cleanup->re_eval matrix_match->re_eval chromatography->re_eval

Caption: Decision tree for addressing matrix effects.

References

Validation & Comparative

Comparative Toxicity of Dinophysistoxin-1 and Okadaic Acid in Mice: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxicity of Dinophysistoxin-1 (DTX-1) and Okadaic Acid (OA) in mice, intended for researchers, scientists, and drug development professionals. The information is compiled from various studies, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Dinophysistoxin-1 and Okadaic Acid are marine biotoxins responsible for Diarrhetic Shellfish Poisoning (DSP).[1][2] Both toxins are potent inhibitors of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1), leading to a range of cellular disruptions and toxic effects.[3][4][5]

Quantitative Toxicity Data

The comparative toxicity of DTX-1 and OA in mice has been evaluated in several studies, with the median lethal dose (LD50) being a key metric. The route of administration significantly influences the observed toxicity.

Table 1: Comparative Acute Lethal Doses (LD50) of DTX-1 and Okadaic Acid in Mice

ToxinAdministration RouteLD50 (µg/kg)95% Confidence Interval (µg/kg)Mouse StrainReference
Dinophysistoxin-1 (DTX-1) Intraperitoneal150.4130.1–171.2ddY or ICR
Okadaic Acid (OA) Intraperitoneal185.6161.2–209.6ddY or ICR
Dinophysistoxin-1 (DTX-1) Oral (Gavage)897Not ReportedNot Specified
Okadaic Acid (OA) Oral (Gavage)1069Not ReportedNot Specified

Based on intraperitoneal administration, DTX-1 appears to be more potent than OA, with a lower LD50 value. Conversely, studies involving oral administration suggest that while DTX-1 is still more acutely toxic than OA, the difference is less pronounced. However, one study involving repeated oral administration at sublethal doses indicated that OA caused more severe effects, such as body weight loss and intestinal symptoms, than DTX-1.

Experimental Protocols

The following sections detail the methodologies employed in key studies to determine the comparative toxicity of DTX-1 and OA.

1. Intraperitoneal Acute Toxicity Study

  • Objective: To determine the median lethal dose (LD50) of DTX-1 and OA following a single intraperitoneal injection.

  • Animals: Male ddY or ICR strain mice, weighing 16–20 g.

  • Toxin Preparation: DTX-1 and OA were dissolved in a suitable solvent (e.g., 1% Tween 60 in saline).

  • Administration: A single dose of the toxin was administered via intraperitoneal (i.p.) injection.

  • Observation: Mice were observed for 24 hours, and the number of deaths was recorded.

  • Data Analysis: The LD50 and 95% confidence intervals were calculated using methods such as probit analysis.

2. Oral Acute Toxicity Study

  • Objective: To determine the oral LD50 of DTX-1 and OA.

  • Animals: Specific mouse strains were used as per the study design.

  • Toxin Preparation: Toxins were prepared in a vehicle suitable for oral administration.

  • Administration: The toxins were administered via oral gavage.

  • Procedure: A 3-level up-and-down procedure was employed. Initial starting doses for OA and DTX-1 were 1200 µg/kg and 650 µg/kg, respectively. Dosages for subsequent levels were adjusted based on the outcome of the previous level.

  • Observation: Animals were monitored for signs of toxicity and mortality over a defined period.

  • Data Analysis: The oral LD50 values were calculated based on the results from the up-and-down procedure.

3. Repeated Oral Dose Toxicity Study

  • Objective: To evaluate the physiological and pathological changes after repeated oral dosing of sublethal concentrations of OA and DTX-1.

  • Animals: Specific mouse strains were used.

  • Dose Selection: Sublethal doses were determined based on the acute oral LD50 values. For OA, doses were 108, 270, or 540 µg/kg, and for DTX-1, they were 90, 225, and 450 µg/kg.

  • Administration: The toxins were administered orally for 7 consecutive days.

  • Parameters Monitored: Body weight, disease activity index, and intestinal crypt depths were measured. The presence and severity of ascites were also noted.

  • Outcome: The study found that OA-treated mice exhibited more severe body weight loss, intestinal symptoms, and ascites compared to DTX-1-treated mice.

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action: Inhibition of Protein Phosphatase 2A (PP2A)

Both DTX-1 and Okadaic Acid exert their primary toxic effects by inhibiting the activity of protein phosphatase 2A (PP2A), a crucial enzyme involved in a multitude of cellular processes. This inhibition leads to the hyperphosphorylation of various substrate proteins, disrupting normal cellular function.

Caption: Signaling pathway of PP2A inhibition by DTX-1 and Okadaic Acid.

Experimental Workflow: LD50 Determination via Intraperitoneal Injection

The following diagram illustrates a typical workflow for determining the median lethal dose (LD50) of a toxin in mice through intraperitoneal administration.

start Start prep Prepare Toxin Solutions (DTX-1 or OA) at various concentrations start->prep animals Acclimate Mice (e.g., male ddY or ICR strain) prep->animals randomize Randomly Assign Mice to Dose Groups (including a control group) animals->randomize administer Administer a Single Intraperitoneal (i.p.) Injection of the assigned toxin concentration randomize->administer observe Observe Mice for 24 Hours administer->observe record Record Mortality in Each Dose Group observe->record analyze Analyze Data using Probit Analysis or similar statistical method record->analyze ld50 Determine LD50 Value and 95% Confidence Interval analyze->ld50 end End ld50->end

Caption: Experimental workflow for LD50 determination in mice.

References

Cross-Validation of LC-MS/MS and HPLC-FLD Methods for Dinophysistoxin 1 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two prominent analytical techniques for the quantification of Dinophysistoxin 1 (DTX1), a marine biotoxin responsible for diarrheic shellfish poisoning (DSP). The comparison focuses on Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), offering insights into their respective methodologies and performance characteristics.

The accurate detection of DTX1 in shellfish is crucial for public health and food safety. While both LC-MS/MS and HPLC-FLD are utilized for this purpose, they differ significantly in their principles of detection, sensitivity, and specificity. This guide aims to assist researchers, scientists, and professionals in the field of drug development and food safety in selecting the most appropriate method for their analytical needs by presenting a side-by-side comparison of experimental protocols and performance data.

Quantitative Performance Comparison

The performance of analytical methods is critical for their application in routine monitoring and research. The following tables summarize the key quantitative parameters for the LC-MS/MS and HPLC-FLD methods for the determination of DTX1, compiled from various validation studies.

Table 1: Comparison of Method Performance Parameters for DTX1 Analysis

ParameterLC-MS/MSHPLC-FLD
Limit of Detection (LOD) 0.5 - 13.6 µg/kg[1][2][3]~15 µg/g hepatopancreas (for Okadaic Acid)[4]
Limit of Quantification (LOQ) 1.4 - 40 µg/kg[2]~50 µg/g hepatopancreas (for Okadaic Acid)
**Linearity (R²) **>0.98>0.99
Recovery 73 - 114.1%Not explicitly stated for DTX1
Precision (RSD) < 15% (inter-day)Not explicitly stated for DTX1

Note: The performance of HPLC-FLD is often reported for okadaic acid (OA), a closely related DSP toxin, due to historical method development. The derivatization step required for fluorescence detection is similar for both toxins.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable results. Below are the generalized methodologies for the analysis of DTX1 using both LC-MS/MS and HPLC-FLD.

LC-MS/MS Methodology

The LC-MS/MS method is highly specific and sensitive, making it the current reference method in many regions for the analysis of marine biotoxins.

  • Sample Extraction: Shellfish tissue is homogenized and extracted with 80% methanol.

  • Solid Phase Extraction (SPE) Cleanup: The crude extract is subjected to cleanup using a hydrophilic-lipophilic balanced (HLB) SPE cartridge to remove matrix interferences.

  • LC Separation: The cleaned extract is injected into a liquid chromatography system. Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of water and acetonitrile, both containing additives like formic acid and ammonium (B1175870) formate.

  • MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Detection is performed in negative electrospray ionization (ESI) mode, monitoring for specific precursor and product ion transitions for DTX1.

HPLC-FLD Methodology

The HPLC-FLD method requires a derivatization step to make the non-fluorescent DTX1 molecule detectable by a fluorescence detector.

  • Sample Extraction: Similar to the LC-MS/MS method, shellfish tissue is extracted with a solvent, typically methanol.

  • Hydrolysis (Optional): To determine the total DTX1 content, including esterified forms, an alkaline hydrolysis step can be included.

  • Derivatization: The extracted DTX1 is derivatized with a fluorescent labeling agent, such as 9-anthryldiazomethane (B78999) (ADAM), to form a fluorescent ester.

  • Cleanup: The derivatized sample is cleaned up to remove excess derivatizing reagent and matrix components.

  • HPLC Separation: The derivatized sample is separated on a reversed-phase HPLC column.

  • Fluorescence Detection: The fluorescent DTX1 derivative is detected by a fluorescence detector at specific excitation and emission wavelengths.

Experimental Workflow and Logical Relationships

To visualize the cross-validation process, the following diagram illustrates the key steps involved in comparing the LC-MS/MS and HPLC-FLD methods for DTX1 analysis.

CrossValidationWorkflow cluster_sample_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_hplc HPLC-FLD Analysis cluster_validation Method Validation & Comparison Shellfish Shellfish Sample Homogenization Homogenization Shellfish->Homogenization Extraction Methanol Extraction Homogenization->Extraction SPE_Cleanup_LCMSMS SPE Cleanup Extraction->SPE_Cleanup_LCMSMS Hydrolysis Alkaline Hydrolysis (Optional) Extraction->Hydrolysis LC_Separation_LCMSMS LC Separation (C18) SPE_Cleanup_LCMSMS->LC_Separation_LCMSMS MSMS_Detection Tandem MS Detection LC_Separation_LCMSMS->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis Derivatization Derivatization (ADAM) Hydrolysis->Derivatization Cleanup_HPLC Cleanup Derivatization->Cleanup_HPLC HPLC_Separation HPLC Separation Cleanup_HPLC->HPLC_Separation FLD_Detection Fluorescence Detection HPLC_Separation->FLD_Detection FLD_Detection->Data_Analysis Comparison Performance Comparison (LOD, LOQ, Linearity, etc.) Data_Analysis->Comparison

Caption: Workflow for the cross-validation of LC-MS/MS and HPLC-FLD methods.

Conclusion

The cross-validation of analytical methods is essential to ensure the reliability and comparability of data. For the analysis of this compound, LC-MS/MS offers superior specificity and sensitivity without the need for a derivatization step, making it a more direct and robust method. While HPLC-FLD can be a viable alternative, it involves a more laborious sample preparation process and may be more susceptible to interferences. The choice of method will ultimately depend on the specific requirements of the analysis, including regulatory compliance, desired sensitivity, and available instrumentation. Excellent agreement between the two analytical methods has been reported in comparative studies, suggesting that with proper validation, both can be effectively utilized for the monitoring of DTX1 in shellfish.

References

Detecting Dinophysistoxin-1: A Comparative Guide to Rapid Test Kits and Instrumental Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient detection of Dinophysistoxin-1 (DTX1), a potent marine biotoxin, is of paramount importance. This guide provides an objective comparison of two primary approaches for DTX1 detection: rapid test kits and advanced instrumental methods. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols to aid in methodological evaluation and implementation.

At a Glance: Performance Comparison

The choice between rapid screening and instrumental confirmation for DTX1 detection hinges on a balance of speed, sensitivity, and quantitative accuracy. The following table summarizes the key performance indicators for commercially available rapid test kits (primarily Lateral Flow Immunoassays - LFIAs and Enzyme-Linked Immunosorbent Assays - ELISAs) and the gold-standard instrumental method, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

Performance MetricRapid Test Kits (LFIA/ELISA)Instrumental Methods (LC-MS/MS)
Limit of Detection (LOD) 1 - 5 µg/kg0.1 - 2.5 µg/kg[1]
Limit of Quantification (LOQ) Typically qualitative or semi-quantitative0.5 - 5.0 µg/kg[1]
Analysis Time per Sample 15 - 30 minutes30 minutes - 2 hours
Quantitative Capability Qualitative (Yes/No) or Semi-QuantitativeFully Quantitative
Specificity Can exhibit cross-reactivity with other DSP toxins (e.g., Okadaic Acid, DTX2)High specificity, capable of distinguishing between different toxin analogues
Ease of Use Simple, requires minimal trainingComplex, requires skilled operators
Cost per Sample LowHigh
Equipment Requirement Minimal to noneSophisticated and expensive instrumentation
Throughput HighLow to Medium

In-Depth Analysis of Detection Methodologies

Rapid Test Kits: The First Line of Screening

Rapid test kits, particularly lateral flow immunoassays, offer a swift and cost-effective solution for the preliminary screening of DTX1 in various matrices, most notably shellfish. These tests are designed for on-site or in-field use, providing a rapid qualitative or semi-quantitative result.

Principle of Lateral Flow Immunoassay (LFIA): LFIAs for DTX1 detection are typically competitive assays. The test strip contains a membrane with a test line (T-line) and a control line (C-line). The T-line is coated with a known amount of DTX1-protein conjugate. The sample extract is mixed with gold nanoparticle-labeled antibodies specific to DTX1. If DTX1 is present in the sample, it will bind to the antibodies, preventing them from binding to the DTX1 conjugate on the T-line. A weaker or absent T-line indicates a positive result. The C-line should always appear, confirming the test is valid.

Cross-Reactivity: A crucial consideration for DTX1 rapid tests is their cross-reactivity with other diarrhetic shellfish poisoning (DSP) toxins, such as okadaic acid (OA) and dinophysistoxin-2 (DTX2). Many commercially available kits are designed to detect a group of DSP toxins and may not differentiate between them. This can be an advantage for general screening but a limitation when specific quantification of DTX1 is required.

Instrumental Methods: The Gold Standard for Confirmation

Instrumental methods, with LC-MS/MS at the forefront, provide the highest level of sensitivity, specificity, and quantitative accuracy for DTX1 detection. These methods are essential for regulatory compliance, confirmatory analysis of positive screening results, and in-depth research applications.

Principle of LC-MS/MS: Liquid chromatography separates the different components of a sample extract based on their physicochemical properties. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) involves a second stage of mass analysis, where specific precursor ions are fragmented to produce characteristic product ions. This two-stage process provides a unique "fingerprint" for the target analyte, ensuring highly specific and sensitive detection and quantification.

Experimental Protocols

DTX1 Detection using a Lateral Flow Immunoassay (LFIA) Kit

This protocol provides a general workflow for the use of a commercially available LFIA kit for the detection of DTX1 in shellfish. Note: Always refer to the specific manufacturer's instructions for the kit being used.

1. Sample Preparation (Shellfish Tissue):

  • Weigh 2.0 ± 0.1 g of homogenized shellfish tissue into a 15 mL centrifuge tube.

  • Add 8.0 mL of 80% methanol (B129727) in water.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes.

  • Carefully collect the supernatant (this is the sample extract).

2. Assay Procedure:

  • Bring the LFIA test cassette and the sample extract to room temperature.

  • Open the sealed pouch and place the test cassette on a flat, level surface.

  • Using a micropipette, add 100 µL of the sample extract to the sample well of the cassette.

  • Start a timer and allow the test to develop for 15 minutes.

  • Read the results visually.

3. Interpretation of Results:

  • Negative: Both the control line (C) and the test line (T) appear.

  • Positive: The control line (C) appears, but the test line (T) is either absent or significantly fainter than the control line.

  • Invalid: The control line (C) does not appear. The test should be repeated with a new cassette.

DTX1 Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a typical LC-MS/MS method for the quantification of DTX1 in bivalve molluscs. Note: Specific parameters may need to be optimized based on the instrument and column used.

1. Sample Preparation (Shellfish Tissue):

  • Weigh 2.0 ± 0.1 g of homogenized shellfish tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 9.0 mL of methanol and vortex for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction of the pellet with another 9.0 mL of methanol.

  • Combine the supernatants and bring the final volume to 20 mL with methanol.

  • Filter the extract through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS Parameters:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax RRHD SB-C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex 6500+ QTRAP or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    • DTX1 Precursor Ion (m/z): 817.5

    • DTX1 Product Ions (m/z): 563.3 (quantifier), 255.1 (qualifier)

  • Collision Energy and other MS parameters: Optimize for the specific instrument.

Visualizing the Processes and Pathways

To better understand the methodologies and the biological context of DTX1, the following diagrams have been generated using Graphviz.

experimental_workflow_rapid_test cluster_sample_prep Sample Preparation cluster_assay Assay Procedure Sample Shellfish Sample Homogenize Homogenize Tissue Sample->Homogenize Extract Extract with Methanol Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Apply_Sample Apply Extract to Cassette Supernatant->Apply_Sample Incubate Incubate (15 min) Apply_Sample->Incubate Read_Result Visually Read Result Incubate->Read_Result

Figure 1: Experimental Workflow for DTX1 Rapid Test.

experimental_workflow_instrumental cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Shellfish Sample Homogenize Homogenize Tissue Sample->Homogenize Extract Methanol Extraction Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Extract Centrifuge->Filter LC Liquid Chromatography Separation Filter->LC MS Mass Spectrometry Detection LC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis

Figure 2: Experimental Workflow for DTX1 Instrumental Analysis.

dtx1_signaling_pathway cluster_cell Cell DTX1 DTX1 PP2A Protein Phosphatase 2A (PP2A) DTX1->PP2A Inhibits Phosphorylated_Proteins Phosphorylated Proteins PP2A->Phosphorylated_Proteins Dephosphorylates Dephosphorylated_Proteins Dephosphorylated Proteins PP2A->Dephosphorylated_Proteins Cellular_Processes Cellular Processes (e.g., cell cycle, apoptosis) Phosphorylated_Proteins->Cellular_Processes Regulates

Figure 3: Simplified Signaling Pathway of DTX1 Action.

Conclusion: Choosing the Right Tool for the Task

The selection of a detection method for DTX1 should be guided by the specific requirements of the application. Rapid test kits are invaluable for high-throughput screening, on-site testing, and preliminary assessments where a quick yes/no answer is sufficient. They are user-friendly, require minimal resources, and can significantly reduce the number of samples that need to be sent for more complex analysis.

Instrumental methods, particularly LC-MS/MS, remain the undisputed gold standard for the accurate quantification and confirmation of DTX1. Their high sensitivity and specificity are essential for regulatory monitoring, food safety enforcement, and detailed scientific research where precise concentration data is critical. While they require a significant investment in equipment and expertise, the reliability and defensibility of the data they generate are unparalleled.

For a comprehensive monitoring program, a tiered approach is often the most effective strategy. This involves using rapid test kits as a primary screening tool to identify potentially contaminated samples, followed by the confirmation and quantification of positive results using instrumental methods like LC-MS/MS. This integrated approach leverages the strengths of both methodologies, ensuring both efficiency and accuracy in the detection of DTX1.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the toxicity equivalency factors (TEFs) for Dinophysistoxin-1 (DTX1) and its structurally related marine biotoxins, primarily Okadaic Acid (OA) and Dinophysistoxin-2 (DTX2). These toxins, produced by dinoflagellates, are responsible for Diarrhetic Shellfish Poisoning (DSP) in humans following the consumption of contaminated shellfish.[1][2][3] For researchers, scientists, and drug development professionals, a clear understanding of the relative toxicities of these analogues is crucial for accurate risk assessment and the establishment of regulatory limits.

Quantitative Data Summary

The TEF of a toxin is a measure of its relative toxicity compared to a reference compound, in this case, Okadaic Acid (OA), which is assigned a TEF of 1.[4] These factors are typically derived from in vivo acute toxicity studies, such as the determination of the median lethal dose (LD50), or in vitro assays that assess the inhibition of key cellular targets.

In Vivo Acute Oral Toxicity Data and Derived TEFs

Oral toxicity studies in mice are considered highly relevant for establishing TEFs for DSP toxins as they reflect the natural route of human exposure.[1] The following table summarizes the key findings from various studies.

ToxinOral LD50 (µg/kg body weight)Derived Oral TEFReference
Okadaic Acid (OA)7601.0
Dinophysistoxin-1 (DTX1)4871.5
Dinophysistoxin-2 (DTX2)22620.3
Okadaic Acid (OA)10691.0
Dinophysistoxin-1 (DTX1)8971.2

Note: TEF is calculated as (LD50 of OA) / (LD50 of the toxin).

These results consistently indicate that DTX1 is more potent than OA when administered orally, while DTX2 is significantly less toxic.

In Vivo Acute Intraperitoneal (i.p.) Toxicity Data and Regulatory TEFs

Historically, TEFs have also been based on intraperitoneal injection studies. The European Food Safety Authority (EFSA) has established TEFs based on this route of administration.

Toxini.p. LD50 (µg/kg body weight)EFSA TEFReference
Okadaic Acid (OA)185.61.0
Dinophysistoxin-1 (DTX1)150.41.0
Dinophysistoxin-2 (DTX2)3520.6

It is noteworthy that the TEF for DTX1 based on intraperitoneal administration is 1.0, suggesting equal toxicity to OA by this route, which contrasts with the findings from oral toxicity studies. This highlights the importance of the route of administration in determining the relative toxicity of these compounds.

In Vitro Potency based on Protein Phosphatase 2A (PP2A) Inhibition

The primary mechanism of action for OA and its analogues is the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A). The relative inhibitory potency can be used to establish in vitro TEFs.

ToxinRelative Potency (PP2A Inhibition)Reference
Okadaic Acid (OA)1.0
Dinophysistoxin-1 (DTX1)> OA
Dinophysistoxin-2 (DTX2)< OA

The in vitro data aligns with the oral toxicity data, showing that DTX1 is a more potent inhibitor of PP2A than OA, while DTX2 is less potent.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50) in Mice

This protocol provides a general outline based on methodologies reported in the cited literature.

  • Animal Model: Swiss female mice (or similar strain), typically 6-8 weeks old.

  • Toxin Preparation: Toxins (OA, DTX1, DTX2) are dissolved in a suitable vehicle, such as 5% Glucose supplemented serum or a similar aqueous solution.

  • Administration: A single dose of the toxin is administered to the mice via oral gavage.

  • Dose Levels: A range of doses is tested to establish a dose-response relationship.

  • Observation Period: Mice are observed for clinical signs of toxicity (e.g., diarrhea) and mortality over a 24-hour period.

  • Data Analysis: The LD50 value, the dose at which 50% of the animals die, is calculated using appropriate statistical methods (e.g., probit analysis).

  • Necropsy and Histopathology: Organ damage is assessed at necropsy, and tissues may be collected for ultrastructural studies using transmission electron microscopy (TEM).

  • Toxicokinetic Analysis: Blood, urine, and feces can be collected to analyze toxin levels using methods like HPLC-MS/MS.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This in vitro assay quantifies the inhibitory effect of the toxins on PP2A activity.

  • Enzyme and Substrate: Purified PP2A enzyme and a suitable phosphorylated substrate are used.

  • Toxin Incubation: The enzyme is incubated with varying concentrations of the toxins (OA, DTX1, DTX2).

  • Enzymatic Reaction: The substrate is added to initiate the dephosphorylation reaction.

  • Detection: The amount of phosphate (B84403) released is measured, typically using a colorimetric method.

  • Data Analysis: The concentration of each toxin required to inhibit 50% of the enzyme activity (IC50) is determined. The relative potency is then calculated by comparing the IC50 values to that of OA.

Visualizations

Signaling Pathway: Inhibition of Protein Phosphatase 2A

OA Okadaic Acid (OA) Dinophysistoxin-1 (DTX1) Dinophysistoxin-2 (DTX2) PP2A Protein Phosphatase 2A (PP2A) OA->PP2A Inhibition Phosphorylated_Proteins Phosphorylated Substrate Proteins PP2A->Phosphorylated_Proteins Dephosphorylation Dephosphorylated_Proteins Dephosphorylated Proteins Cellular_Dysfunction Cellular Dysfunction (e.g., Diarrhea, Cell Death) Phosphorylated_Proteins->Cellular_Dysfunction Accumulation leads to

Caption: Mechanism of DSP toxin-induced cellular dysfunction.

Experimental Workflow: Oral Toxicity Study

start Start animal_prep Animal Acclimation & Grouping start->animal_prep administration Oral Gavage Administration animal_prep->administration toxin_prep Toxin Preparation (OA, DTX1, DTX2) toxin_prep->administration observation 24h Observation (Clinical Signs, Mortality) administration->observation data_collection Data Collection (LD50 Calculation) observation->data_collection necropsy Necropsy & Histopathology observation->necropsy end End data_collection->end necropsy->end

Caption: Workflow for determining oral LD50 in mice.

References

A Comparative Guide to Analytical Methods for Dinophysistoxin-1 Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dinophysistoxin-1 (DTX-1), a potent marine biotoxin, poses a significant threat to seafood safety and public health. Accurate and reliable detection of DTX-1 in various matrices, particularly shellfish, is crucial for regulatory monitoring and risk assessment. This guide provides an objective comparison of three widely used analytical methods for DTX-1 detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Enzyme-Linked Immunosorbent Assay (ELISA). The performance of each method is evaluated based on key validation parameters, with supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Performance Comparison

The selection of an analytical method for DTX-1 detection is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of LC-MS/MS, HPLC-FLD, and ELISA for the quantification of DTX-1.

Performance MetricLC-MS/MSHPLC-FLD with ADAM derivatizationELISA
Limit of Detection (LOD) 0.045 µg/g hepatopancreas[1]0.015 µg/g hepatopancreas[1]~0.2 ppb (ng/g)
Limit of Quantitation (LOQ) 0.135 µg/g hepatopancreas[1]0.050 µg/g hepatopancreas[1]Varies by kit
Linearity Wide dynamic rangeGood linearity after derivatizationTypically narrower dynamic range
Accuracy (Recovery) 73% - 101%[2]Generally good, can be matrix-dependentCan be affected by matrix effects
Precision (RSD%) < 11.8%Good, but can be influenced by derivatization efficiency<15% for samples
Specificity High, based on mass-to-charge ratioGood, but potential for interfering compoundsCan have cross-reactivity with other toxins
Throughput Moderate to HighModerateHigh
Cost High (instrumentation and maintenance)ModerateLow (per sample)
Confirmation Yes (MS/MS fragmentation)No (requires confirmation by another method)No (screening method)

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each of the discussed analytical methods for DTX-1 detection.

LC_MS_MS_Workflow sample_prep Sample Preparation (Homogenization, Extraction) cleanup Solid Phase Extraction (SPE) Cleanup sample_prep->cleanup lc_separation UHPLC Separation cleanup->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

LC-MS/MS Experimental Workflow

HPLC_FLD_Workflow sample_prep Sample Preparation (Homogenization, Extraction) derivatization Derivatization with ADAM sample_prep->derivatization cleanup Silica Cartridge Cleanup derivatization->cleanup hplc_separation HPLC Separation cleanup->hplc_separation fld_detection Fluorescence Detection hplc_separation->fld_detection data_analysis Data Analysis (Quantification) fld_detection->data_analysis

HPLC-FLD Experimental Workflow

ELISA_Workflow sample_prep Sample Preparation (Homogenization, Extraction, Dilution) elisa_plate Add Sample to Antibody-Coated Plate sample_prep->elisa_plate incubation Incubation elisa_plate->incubation washing Washing Steps incubation->washing substrate_add Add Substrate washing->substrate_add color_dev Color Development substrate_add->color_dev read_plate Read Absorbance color_dev->read_plate data_analysis Data Analysis (Concentration Calculation) read_plate->data_analysis

References

Dinophysistoxin-1: A Potent Cytotoxic Agent in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Dinophysistoxin-1 (DTX-1), a potent marine biotoxin, has demonstrated significant cytotoxic activity across a range of cancer cell lines. This guide provides a comparative overview of its efficacy, details the experimental protocols used for its evaluation, and illustrates the key signaling pathways involved in its mechanism of action. The primary mode of action for DTX-1 is the potent inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), leading to hyperphosphorylation of cellular proteins and the induction of apoptosis.

Comparative Cytotoxicity of Dinophysistoxin-1

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The cytotoxic effects of DTX-1 have been evaluated in various cancer cell lines, with results indicating a broad range of sensitivity. DTX-1 has been shown to be more toxic than its analogue okadaic acid (OA) in several studies.[1]

Cancer TypeCell LineIC50 (nM)Reference
Breast Cancer MCF-7Less sensitive than Neuro-2a and NG108-15[2]
Neuroblastoma Neuro-2aSimilar to OA and DTX-2[2]
Neuroblastoma x Glioma NG108-15Similar to OA and DTX-2[2]
Colorectal Adenocarcinoma Caco-222[1]
Colorectal Adenocarcinoma HT29-MTXMore sensitive than OA and DTX-2
Colorectal Carcinoma Sw480More resistant than non-tumoral colon cells
Colorectal Carcinoma Sw620More resistant than non-tumoral colon cells
Non-Tumoral Colon CCD 841 CoN43.5

Experimental Protocols

The evaluation of Dinophysistoxin-1's cytotoxic activity predominantly relies on cell viability assays. The following is a detailed protocol for the commonly used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), an insoluble purple product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Dinophysistoxin-1 (DTX-1) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DTX-1 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of DTX-1. Include a vehicle control (medium with the same concentration of the solvent used to dissolve DTX-1) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 1.5 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the DTX-1 concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways of DTX-1 Induced Apoptosis

The primary mechanism of DTX-1-induced cytotoxicity is the inhibition of protein phosphatases PP1 and PP2A. This inhibition leads to the hyperphosphorylation of numerous proteins, disrupting cellular signaling pathways and ultimately triggering apoptosis, or programmed cell death.

DTX1_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment DTX-1 Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed Seed cells in 96-well plate start->seed 1. incubate1 Incubate overnight seed->incubate1 2. treat Treat with serial dilutions of DTX-1 incubate1->treat 3. incubate2 Incubate for 24-72h treat->incubate2 4. add_mtt Add MTT solution incubate2->add_mtt 5. incubate3 Incubate for 1.5-4h add_mtt->incubate3 6. add_solubilizer Add solubilization solution incubate3->add_solubilizer 7. read_absorbance Measure absorbance add_solubilizer->read_absorbance 8. analyze Calculate % viability and IC50 read_absorbance->analyze 9. end_node End analyze->end_node 10.

Fig. 1: General workflow for determining the IC50 of DTX-1 using the MTT assay.

The apoptotic process induced by DTX-1 involves the intrinsic (mitochondrial) pathway. Inhibition of PP2A leads to the dephosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and activation of the pro-apoptotic protein Bad. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.

DTX1_Apoptosis_Pathway DTX1 Dinophysistoxin-1 PP2A PP2A / PP1 DTX1->PP2A inhibits Bcl2 Bcl-2 (Anti-apoptotic) PP2A->Bcl2 dephosphorylates (activates) Bad Bad (Pro-apoptotic) PP2A->Bad dephosphorylates (inactivates) Mitochondrion Mitochondrion Bcl2->Mitochondrion stabilizes membrane Bad->Bcl2 inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase37 Caspase-3, -7 (Executioner) Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis

Fig. 2: DTX-1 induced apoptosis signaling pathway.

References

Comparative study of Dinophysistoxin 1 effects on various protein phosphatase subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of Dinophysistoxin-1 (DTX-1) on various protein phosphatase (PP) subtypes, primarily focusing on Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). DTX-1, a marine toxin responsible for Diarrhetic Shellfish Poisoning (DSP), is a potent inhibitor of serine/threonine protein phosphatases.[1] Understanding its differential effects on PP subtypes is crucial for toxicological studies and as a tool in cell signaling research.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of DTX-1 varies between different protein phosphatase subtypes, with a notable preference for PP2A over PP1. This differential inhibition is critical for interpreting experimental results using DTX-1 as a research tool. The following table summarizes the key inhibitory parameters for DTX-1 against PP1 and PP2A, including 50% inhibitory concentrations (IC50), inhibition constants (Ki), and Inhibition Equivalency Factors (IEFs) relative to Okadaic Acid (OA).

ParameterProtein Phosphatase 1 (PP1)Protein Phosphatase 2A (PP2A)Reference
IC50 ~20 nM0.09 - 0.104 nM[2][3]
Ki Not consistently reported0.40 nM[4]
Inhibition Equivalency Factor (IEF) vs. OA 0.4 - 0.90.9 - 2.4[1]

Note: Lower IC50 and Ki values indicate higher inhibitory potency. The IEF is the ratio of the IC50 of Okadaic Acid to the IC50 of DTX-1. An IEF > 1 indicates that DTX-1 is a more potent inhibitor than Okadaic Acid for that specific phosphatase.

Experimental Protocols

The following is a detailed methodology for a colorimetric protein phosphatase inhibition assay, a common method for determining the inhibitory activity of compounds like DTX-1. This protocol is a synthesis of established methods for assessing PP1 and PP2A activity using the substrate p-nitrophenyl phosphate (B84403) (pNPP).

Protein Phosphatase Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

Objective: To determine the IC50 value of Dinophysistoxin-1 for Protein Phosphatase 1 and Protein Phosphatase 2A.

Materials:

  • Purified recombinant or native PP1 and PP2A

  • Dinophysistoxin-1 (DTX-1) standard solutions of varying concentrations

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2 for PP1; 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2 for PP2A)

  • Stop solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a series of DTX-1 dilutions in the appropriate assay buffer to cover a range of concentrations expected to inhibit the phosphatase activity (e.g., from picomolar to micromolar).

    • Prepare the pNPP substrate solution in the assay buffer at a concentration twice the final desired concentration.

    • Dilute the PP1 or PP2A enzyme in the assay buffer to a concentration that yields a linear rate of pNPP hydrolysis over the desired reaction time.

  • Assay Setup:

    • To each well of a 96-well microplate, add 25 µL of the different DTX-1 dilutions or the assay buffer (for the control/no inhibitor wells).

    • Add 25 µL of the diluted PP1 or PP2A enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the pre-warmed pNPP substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 50 µL of the stop solution to each well. The stop solution will also induce a color change in the product.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each DTX-1 concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the DTX-1 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The inhibition of protein phosphatases, particularly PP2A, by DTX-1 leads to the hyperphosphorylation of numerous cellular proteins, thereby disrupting critical signaling pathways that regulate cell growth, proliferation, and apoptosis.

G General Experimental Workflow for DTX-1 Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dtx Prepare DTX-1 Dilutions add_dtx Add DTX-1 to Plate prep_dtx->add_dtx prep_pp Prepare PP1/PP2A Enzyme add_pp Add Enzyme to Plate prep_pp->add_pp prep_pnpp Prepare pNPP Substrate add_pnpp Add pNPP (Start Reaction) prep_pnpp->add_pnpp pre_incubate Pre-incubate (37°C) add_pp->pre_incubate pre_incubate->add_pnpp incubate Incubate (37°C) add_pnpp->incubate add_stop Add Stop Solution incubate->add_stop read_abs Read Absorbance (405 nm) add_stop->read_abs calc_inhib Calculate % Inhibition read_abs->calc_inhib plot_curve Plot Dose-Response Curve calc_inhib->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 of DTX-1.

The inhibition of PP2A by DTX-1 has been shown to impact several key signaling pathways. A simplified diagram of these interactions is presented below.

G Signaling Pathways Affected by PP2A Inhibition by DTX-1 cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt Pathway cluster_myc c-Myc Pathway dtx1 Dinophysistoxin-1 pp2a PP2A dtx1->pp2a Inhibits mek MEK pp2a->mek Dephosphorylates akt Akt pp2a->akt Dephosphorylates beta_catenin β-catenin pp2a->beta_catenin Dephosphorylates c_myc c-Myc pp2a->c_myc Dephosphorylates erk ERK mek->erk P akt_downstream Cell Survival & Proliferation akt->akt_downstream wnt_downstream Gene Transcription beta_catenin->wnt_downstream myc_downstream Cell Cycle Progression c_myc->myc_downstream

Caption: Role of PP2A in key signaling pathways and its inhibition by DTX-1.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Dinophysistoxin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Dinophysistoxin-1 (DTX-1), a potent marine biotoxin, necessitates stringent handling and disposal protocols to ensure the safety of researchers, scientists, and drug development professionals. Due to its acute toxicity if swallowed or in contact with skin, and its potential to cause serious skin, eye, and respiratory irritation, all personnel must adhere to the following guidelines for the proper disposal of DTX-1 waste.[1][2] This document provides a comprehensive, step-by-step guide for the chemical inactivation and disposal of DTX-1, aiming to become the preferred resource for laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to work within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times. An emergency eyewash and safety shower must be readily accessible. All work surfaces and equipment must be decontaminated after use.

Chemical Inactivation of Dinophysistoxin-1

While no universally validated chemical inactivation protocol for Dinophysistoxin-1 is published, the following methods, based on the chemical degradation of complex and highly toxic organic compounds, are recommended. These procedures should be performed on small quantities of DTX-1 waste (e.g., residual amounts in vials, contaminated solutions).

Method 1: Oxidation with Potassium Permanganate (B83412) (KMnO4)

Potassium permanganate is a strong oxidizing agent capable of breaking down complex organic molecules.[3][4]

Experimental Protocol:

  • Preparation: Prepare a 5% (w/v) solution of potassium permanganate in water. Also, prepare a 10% (w/v) solution of sodium bisulfite for quenching.

  • Inactivation:

    • For aqueous solutions containing DTX-1, add the 5% KMnO4 solution until a persistent purple color is maintained for at least 4 hours. The persistence of the purple color indicates an excess of permanganate.

    • For solid DTX-1 residue in a container, add the 5% KMnO4 solution to dissolve or suspend the residue and proceed as above.

  • Quenching: After the 4-hour inactivation period, slowly add the 10% sodium bisulfite solution to the reaction mixture until the purple color disappears and a brown precipitate of manganese dioxide forms. This step neutralizes the excess permanganate.

  • Neutralization: Check the pH of the final solution. If acidic, neutralize to a pH between 6.0 and 8.0 using a dilute solution of sodium hydroxide.

  • Disposal: The treated solution, containing the manganese dioxide precipitate, should be collected as hazardous waste.

Method 2: Oxidation with Sodium Hypochlorite (B82951) (Bleach)

Sodium hypochlorite is a readily available and effective oxidizing agent for many organic compounds.[5]

Experimental Protocol:

  • Preparation: Use a commercial bleach solution, which typically contains 5-8% sodium hypochlorite.

  • Inactivation:

    • For aqueous solutions containing DTX-1, add an equal volume of bleach solution.

    • For solid DTX-1 residue, add a sufficient volume of bleach to dissolve or suspend the material.

  • Reaction Time: Allow the mixture to react for at least 24 hours at room temperature to ensure complete degradation.

  • Neutralization (Optional but Recommended): After the reaction period, the excess hypochlorite can be neutralized by adding a 10% (w/v) solution of sodium thiosulfate (B1220275) until a test with potassium iodide-starch paper indicates the absence of an oxidant.

  • Disposal: The resulting solution should be collected and disposed of as hazardous chemical waste.

Disposal of Contaminated Materials

All materials that have come into contact with Dinophysistoxin-1, including pipette tips, gloves, vials, and absorbent paper, must be treated as hazardous waste.

  • Solid Waste: Place all contaminated solid materials in a designated, clearly labeled, and sealed hazardous waste container.

  • Sharps: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.

  • Liquid Waste: All liquid waste, including the treated solutions from the inactivation procedures, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.

Quantitative Data for Inactivation Procedures

ParameterMethod 1: Potassium PermanganateMethod 2: Sodium Hypochlorite
Inactivating Agent 5% (w/v) Potassium Permanganate (KMnO4)Commercial Bleach (5-8% Sodium Hypochlorite)
Quenching/Neutralizing Agent 10% (w/v) Sodium Bisulfite / Dilute NaOH10% (w/v) Sodium Thiosulfate (Optional)
Reaction Time Minimum 4 hoursMinimum 24 hours
Indicator of Excess Reagent Persistent Purple ColorN/A
Final pH for Disposal 6.0 - 8.0As per institutional guidelines

Logical Workflow for Dinophysistoxin-1 Disposal

Dinophysistoxin1_Disposal_Workflow Dinophysistoxin-1 Disposal Workflow cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_disposal Waste Collection & Disposal start Identify DTX-1 Waste (Liquid or Solid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood choose_method Choose Inactivation Method fume_hood->choose_method collect_solid Collect Contaminated Solids as Hazardous Waste kmno4 Method 1: Add 5% KMnO4 Solution choose_method->kmno4 naocl Method 2: Add Bleach Solution choose_method->naocl react_kmno4 React for ≥ 4 hours kmno4->react_kmno4 react_naocl React for ≥ 24 hours naocl->react_naocl quench Quench with Sodium Bisulfite react_kmno4->quench collect_liquid Collect Treated Liquid as Hazardous Waste react_naocl->collect_liquid neutralize Neutralize pH (6.0-8.0) quench->neutralize neutralize->collect_liquid final_disposal Dispose of all Hazardous Waste According to Institutional and Local Regulations collect_liquid->final_disposal collect_solid->final_disposal

Caption: Logical workflow for the safe disposal of Dinophysistoxin-1.

Signaling Pathway for Hazard Mitigation

Hazard_Mitigation_Pathway Dinophysistoxin-1 Hazard Mitigation Pathway cluster_exposure Potential Exposure Routes cluster_controls Control Measures cluster_decon Decontamination & Disposal DTX1 Dinophysistoxin-1 (Highly Toxic) Ingestion Ingestion DTX1->Ingestion poses risk via Dermal Dermal Contact DTX1->Dermal poses risk via Inhalation Inhalation DTX1->Inhalation poses risk via Engineering Engineering Controls (Fume Hood) Ingestion->Engineering mitigated by Dermal->Engineering mitigated by Inhalation->Engineering mitigated by Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles) Administrative->PPE Chem_Inactivation Chemical Inactivation (Oxidation) PPE->Chem_Inactivation enables safe Waste_Segregation Proper Waste Segregation Chem_Inactivation->Waste_Segregation Hazardous_Disposal Hazardous Waste Disposal Waste_Segregation->Hazardous_Disposal Safe_Lab Safe Laboratory Environment Hazardous_Disposal->Safe_Lab ensures

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dinophysistoxin-1

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH PERSONNEL

This document provides critical safety and logistical information for the handling of Dinophysistoxin-1 (DTX1), a potent marine biotoxin. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and the integrity of your research. DTX1 is a toxic compound that can cause severe health effects through oral ingestion, skin contact, or inhalation.

Immediate Safety and Hazard Information

Dinophysistoxin-1 is classified as acutely toxic and an irritant. Exposure can lead to severe gastrointestinal distress, and it is also recognized as a tumor promoter. The primary routes of exposure in a laboratory setting are accidental ingestion, dermal contact, and inhalation of aerosols.

Hazard Identification and Personal Protective Equipment (PPE) Requirements

A thorough risk assessment should be conducted before any handling of DTX1. The following table summarizes the hazards and the required personal protective equipment.

Hazard StatementGHS CodeRequired Personal Protective Equipment (PPE)
Toxic if swallowedH301Engineering Controls: All work with DTX1, whether in solid form or in solution, must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of aerosols or dust. Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling DTX1 and before leaving the laboratory.
Toxic in contact with skinH311Gloves: Wear double gloves. The outer glove should be a chemical-resistant material such as nitrile or neoprene. Since no specific glove breakthrough data for DTX1 is available, it is recommended to select gloves based on their resistance to the solvent used to dissolve the toxin (e.g., methanol, DMSO). Change gloves immediately if they become contaminated. Protective Clothing: A fully buttoned lab coat with elastic cuffs is required. Consider a disposable gown for procedures with a higher risk of splashing.
Causes skin irritationH315See "Toxic in contact with skin" above.
Causes serious eye irritationH319Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.
May cause respiratory irritationH335Respiratory Protection: A NIOSH-approved respirator with an N100 particulate filter is required when handling the solid form of DTX1. If working with solutions that could generate aerosols, a respirator with an organic vapor cartridge and a particulate pre-filter is recommended.

Operational Plan for Handling Dinophysistoxin-1

This section outlines the step-by-step procedures for the safe handling of DTX1, from receipt to disposal.

Workflow for Safe Handling of Dinophysistoxin-1

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_toxin Handle Toxin (Weighing/Diluting) prep_materials->handle_toxin handle_exp Perform Experiment handle_toxin->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon cleanup_waste Dispose of Contaminated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash end End cleanup_wash->end start Start start->prep_ppe

Caption: Workflow for the safe handling of Dinophysistoxin-1.

Experimental Protocol: Step-by-Step Guidance
  • Preparation:

    • Ensure that all personnel involved are trained on the hazards of DTX1 and have read and understood this protocol.

    • Don all required PPE as outlined in the table above.

    • Prepare the chemical fume hood by lining the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling Solid DTX1:

    • If working with solid DTX1, perform all weighing operations within the fume hood on a tared weigh paper or in a suitable container.

    • Use caution to avoid generating dust.

    • If dissolving the solid, add the solvent slowly to the container with the DTX1.

  • Handling DTX1 Solutions:

    • When working with solutions of DTX1, use a calibrated positive displacement pipette or a gas-tight syringe to handle the liquid.

    • Avoid any splashing or aerosol generation.

    • All containers with DTX1 must be clearly labeled with the toxin name, concentration, date, and a hazard symbol.

  • Spill Response:

    • In the event of a small spill within the fume hood, cover the spill with an absorbent material.

    • Gently apply a freshly prepared 10% sodium hypochlorite (B82951) solution to the absorbent material and the surrounding area. Allow a contact time of at least 30 minutes.

    • Wipe the area clean with fresh absorbent material. All cleanup materials must be disposed of as hazardous waste.

    • For larger spills or spills outside of the fume hood, evacuate the area immediately and contact the laboratory supervisor and the institutional safety office.

Disposal Plan

All materials that have come into contact with DTX1 must be decontaminated before disposal.

Decontamination and Waste Disposal Logical Relationship

cluster_waste_streams Waste Streams cluster_decontamination Decontamination cluster_final_disposal Final Disposal liquid_waste Liquid Waste (DTX1 Solutions) chemical_inactivation Chemical Inactivation (e.g., Sodium Hypochlorite) liquid_waste->chemical_inactivation solid_waste Solid Waste (Gloves, Pipette Tips, etc.) autoclaving Autoclaving (High Temperature/Pressure) solid_waste->autoclaving sharps_waste Sharps Waste (Needles, Syringes) sharps_waste->autoclaving hazardous_waste_pickup Hazardous Waste Pickup chemical_inactivation->hazardous_waste_pickup autoclaving->hazardous_waste_pickup

Caption: Logical flow for the decontamination and disposal of DTX1 waste.

Detailed Disposal Procedures
  • Liquid Waste: Unused DTX1 solutions should be chemically inactivated. While specific data for DTX1 is limited, a common method for low molecular weight toxins is to use a freshly prepared solution of 2.5% sodium hypochlorite with 0.25 N sodium hydroxide. The inactivating solution should be added to the DTX1 waste in a 10:1 ratio (inactivating solution to waste) and allowed to react for at least 4 hours in a sealed, properly labeled container within a fume hood. The inactivated solution should then be disposed of as hazardous chemical waste.

  • Solid Waste: All disposable items that have come into contact with DTX1, such as gloves, pipette tips, and absorbent paper, should be collected in a designated, labeled, and sealed biohazard bag. This bag must then be autoclaved. Following autoclaving, the waste can be disposed of through the institutional hazardous waste program.

  • Sharps: Any sharps contaminated with DTX1 should be placed in a puncture-resistant sharps container. This container should then be autoclaved before being collected for hazardous waste disposal.

By strictly following these guidelines, you can significantly minimize the risks associated with handling Dinophysistoxin-1 and ensure a safe and productive research environment. Always consult your institution's specific safety protocols and guidelines in addition to this document.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dinophysistoxin 1
Reactant of Route 2
Dinophysistoxin 1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。